molecular formula C7H6Cl2O3S B3024636 2-chloro-5-methoxybenzene-1-sulfonyl chloride CAS No. 201935-41-3

2-chloro-5-methoxybenzene-1-sulfonyl chloride

Cat. No.: B3024636
CAS No.: 201935-41-3
M. Wt: 241.09 g/mol
InChI Key: MEAYPBQBXNTXBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-5-methoxybenzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C7H6Cl2O3S and its molecular weight is 241.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Chloro-5-methoxybenzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-5-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c1-12-5-2-3-6(8)7(4-5)13(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEAYPBQBXNTXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942262
Record name 2-Chloro-5-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201935-41-3
Record name 2-Chloro-5-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 2-chloro-5-methoxybenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 2-chloro-5-methoxybenzene-1-sulfonyl chloride (CAS No. 201935-41-3), a key reagent in modern organic and medicinal chemistry. We will explore its fundamental chemical and physical properties, outline common synthetic pathways, and delve into its core reactivity, with a particular focus on its application as a versatile building block for the synthesis of complex sulfonamides. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the handling, reactivity, and strategic implementation of this compound in complex synthetic workflows.

Core Chemical Identity and Physical Properties

This compound is a polysubstituted aromatic sulfonyl chloride. The strategic placement of the chloro and methoxy groups on the benzene ring significantly influences its reactivity and solubility, making it a valuable intermediate.[1] Its key identifiers and physical properties are summarized below.

PropertyValueReference(s)
CAS Number 201935-41-3[2][3][4][5]
IUPAC Name This compound[6]
Synonym(s) 2-chloro-5-methoxybenzenesulfonyl chloride[6]
Molecular Formula C₇H₆Cl₂O₃S[2][3][5]
Molecular Weight 241.09 g/mol [2][3][5]
Appearance Crystalline Powder / Solid[5][7]
Melting Point 42-43 °C[3]
Purity Typically ≥95%[3][8]

Spectroscopic Profile

Full characterization via spectroscopic methods is essential for confirming the identity and purity of this compound. While raw spectral data is typically provided by the supplier upon request[9], the expected profile is as follows:

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the three aromatic protons, each showing distinct splitting patterns (doublets and doublet of doublets) due to their ortho- and meta-coupling. A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) will be observed in the upfield region, typically around 3.8-4.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals: six for the aromatic carbons (four protonated, two quaternary) and one for the methoxy carbon. The carbon atom attached to the sulfonyl chloride group will be significantly deshielded.

  • Infrared (IR) Spectroscopy: As a sulfonyl chloride, the IR spectrum is dominated by strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹, respectively.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately two-thirds of the M⁺ peak, which is indicative of the two chlorine atoms.

Synthesis and Manufacturing

The synthesis of aryl sulfonyl chlorides is a cornerstone of industrial and laboratory organic chemistry.[1] For this compound, the most direct and common approach is the electrophilic chlorosulfonation of the corresponding substituted benzene precursor, 4-chloroanisole.

The causality of this pathway is rooted in the principles of electrophilic aromatic substitution. The methoxy group is a strong activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The sulfonation occurs ortho to the strongly activating methoxy group.

Synthesis of this compound Synthetic Pathway Precursor 4-Chloroanisole (p-Chloroanisole) Product 2-chloro-5-methoxybenzene- 1-sulfonyl chloride Precursor->Product Electrophilic Aromatic Chlorosulfonation Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Product

A common synthetic route to the target compound.

This reaction is typically performed by treating 4-chloroanisole with an excess of chlorosulfonic acid, often with careful temperature control to minimize side reactions like sulfone formation.[10][11] Alternative routes may involve the diazotization of 2-amino-5-chloroanisole followed by a Sandmeyer-type reaction with sulfur dioxide and a copper catalyst.[12]

Chemical Reactivity and Core Applications

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride functional group.[13] The sulfur atom is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles.[1][14]

Sulfonamide Synthesis: A Gateway to Bioactive Molecules

The most prominent application of this reagent is in the synthesis of sulfonamides. The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely used method for forming the sulfonamide linkage, a critical pharmacophore in numerous approved drugs.[15][16]

The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride, which is typically scavenged by a base.

Sulfonamide Formation General Reaction Scheme SulfonylChloride 2-chloro-5-methoxybenzene- 1-sulfonyl chloride Product N-Substituted Sulfonamide SulfonylChloride->Product Amine Primary/Secondary Amine (R¹R²NH) Amine->Product Base Base (e.g., Pyridine, Et₃N) Byproduct [Base-H]⁺Cl⁻ Base->Byproduct

General workflow for sulfonamide synthesis.
Application in Drug Discovery: Synthesis of Kinase Inhibitors

The sulfonamide motif is prevalent in kinase inhibitors, where it often acts as a hydrogen bond donor or acceptor, contributing to the ligand's binding affinity and selectivity.[17] this compound has been successfully employed as a key building block in the synthesis of novel indazole-sulfonamide compounds.[18] These compounds were subsequently identified through molecular docking studies as having a strong binding affinity for Mitogen-Activated Protein Kinase 1 (MAPK1), a significant target in cancer therapy, demonstrating the reagent's direct applicability in developing potential anti-cancer agents.[18]

Field-Proven Experimental Protocol: Synthesis of a Model Sulfonamide

This protocol describes the synthesis of N-benzyl-2-chloro-5-methoxybenzenesulfonamide, a representative reaction that demonstrates the utility of the title compound.

Objective: To synthesize a model sulfonamide via nucleophilic substitution.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.05 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction and prevent side reactions.

  • Reagent Addition: Add pyridine (2.0 eq) to the solution, followed by the dropwise addition of benzylamine (1.05 eq) over 10-15 minutes. The slight excess of the amine ensures complete consumption of the sulfonyl chloride. Pyridine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess pyridine and amine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally with brine.

    • Dry the isolated organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-2-chloro-5-methoxybenzenesulfonamide.

Safety and Handling

As a reactive sulfonyl chloride, this compound is classified as corrosive and requires careful handling in a controlled laboratory environment.[3][19] It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid upon contact with water.[1][13]

Hazard InformationPrecautionary Measures
GHS Pictogram

Signal Word Danger
Hazard Statement H314: Causes severe skin burns and eye damage.
Handling Use only in a well-ventilated area (fume hood). Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20][21] Avoid breathing dust. Wash hands thoroughly after handling.[22]
Storage Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[20][22] Keep away from incompatible materials such as water, strong bases, and oxidizing agents.[21]
First Aid Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention. Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[19][20][21]

This is a summary of hazards. Always consult the full Safety Data Sheet (SDS) before use.[19]

Conclusion

This compound is a highly valuable and reactive chemical intermediate. Its well-defined structure and predictable reactivity, primarily with nucleophiles to form sulfonamides, make it an indispensable tool for synthetic chemists. Its successful application in the development of potential kinase inhibitors underscores its importance in medicinal chemistry and drug discovery programs. Proper understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is crucial for its safe and effective utilization in research and development.

References

  • Al-Warhi, T., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Retrieved from [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Retrieved from [Link]

  • Google Patents. (n.d.). AT360505B - METHOD FOR THE PRODUCTION OF NEW 2-METHOXY BENZENE SULFONYL CHLORIDES.
  • Matrix Fine Chemicals. (n.d.). 5-CHLORO-2-METHOXYBENZENE-1-SULFONYL CHLORIDE | CAS 22952-32-5. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • PubMed. (2011). Design, synthesis, and biological evaluation of pyrazolopyrimidine-sulfonamides as potent multiple-mitotic kinase (MMK) inhibitors (part I). Retrieved from [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxy-5-(propan-2-yl)benzene-1-sulfonyl chloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroanisole. Retrieved from [Link]

  • Google Patents. (n.d.). CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride.
  • PubMed Central. (n.d.). Parallel evaluation of nucleophilic and electrophilic chemical probes for sulfenic acid: Reactivity, selectivity and biocompatibility. Retrieved from [Link]

  • Google Patents. (n.d.). US5136043A - Process for the preparation of aromatic sulfonyl chlorides.
  • PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Retrieved from [Link]

  • edoc.ub.uni-muenchen.de. (n.d.). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Retrieved from [Link]

  • ResearchGate. (2018). The reactions of 2-(chloroseleno)benzoyl chloride with nucleophiles. Retrieved from [Link]

Sources

2-chloro-5-methoxybenzene-1-sulfonyl chloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of 2-chloro-5-methoxybenzene-1-sulfonyl chloride

Abstract

This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of this compound (CAS No: 201935-41-3).[1][2][3][4] Moving beyond a simple recitation of techniques, this document delves into the causal logic behind the selection of analytical methods, the principles of data interpretation, and the synergy between different spectroscopic and crystallographic approaches. Designed for researchers, chemists, and drug development professionals, this guide establishes a self-validating framework for structural confirmation, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each section includes field-proven experimental protocols and predictive data, grounded in established chemical principles, to serve as both a practical manual and an educational resource.

Introduction: The Imperative of Structural Integrity

This compound is an important organic intermediate, valued for the reactive sulfonyl chloride moiety that allows for the synthesis of a diverse range of sulfonamides and sulfonate esters.[5] These derivatives are prevalent in medicinal chemistry and materials science. The precise substitution pattern on the benzene ring—a chloro group at position 2 and a methoxy group at position 5 relative to the sulfonyl chloride—is critical to the final product's chemical properties and biological activity. Consequently, rigorous and unequivocal confirmation of its molecular structure is not merely an academic exercise but a foundational requirement for its application in any synthetic campaign.

This guide presents an integrated analytical workflow designed to provide absolute confidence in the structure of the title compound. We will explore how complementary data from various techniques are woven together to build an unassailable structural proof.

Molecular Identity and Overview

Before delving into the elucidation process, we establish the compound's basic chemical identity.

  • IUPAC Name: this compound

  • Synonyms: 2-chloro-5-methoxybenzenesulfonyl chloride[4]

  • CAS Number: 201935-41-3[1][2][3][4]

  • Molecular Formula: C₇H₆Cl₂O₃S

  • Molecular Weight: 241.09 g/mol

Below is a two-dimensional representation of the target structure.

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Confirmation NMR NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework - Connectivity XRay X-Ray Crystallography - Unambiguous 3D Structure - Stereochemistry NMR->XRay Corroboration & Hypothesis IR IR Spectroscopy - Functional Group ID IR->XRay Corroboration & Hypothesis MS Mass Spectrometry - Molecular Weight - Elemental Composition MS->XRay Corroboration & Hypothesis Conclusion Final Structure Confirmed XRay->Conclusion Synthesis Synthesized Compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Purification->NMR Purification->IR Purification->MS

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Framework

Causality: NMR spectroscopy is the cornerstone of structure elucidation for organic molecules because it provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C nuclei. It allows for the construction of the molecule's carbon-hydrogen skeleton. [6]

¹H NMR Spectroscopy

Analysis Rationale: The electronic nature of the substituents dictates the chemical shifts of the aromatic protons. The sulfonyl chloride (-SO₂Cl) and chloro (-Cl) groups are strongly electron-withdrawing, deshielding nearby protons (shifting them downfield). The methoxy (-OCH₃) group is electron-donating through resonance, shielding protons ortho and para to it (shifting them upfield).

Predicted ¹H NMR Data:

Predicted δ (ppm) Multiplicity Integration Assignment Rationale
~7.6 d 1H H-6 Ortho to the strongly withdrawing -SO₂Cl group.
~7.2 dd 1H H-4 Meta to -SO₂Cl and -Cl, ortho to -OCH₃.
~7.0 d 1H H-3 Ortho to the -Cl group and para to the -OCH₃ group.

| ~3.9 | s | 3H | -OCH₃ | Typical chemical shift for a methoxy group on an aromatic ring. |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a standard one-pulse proton spectrum.

    • Use a 30-45° pulse width to ensure adequate relaxation between scans.

    • Set a relaxation delay of 2-5 seconds.

    • Accumulate a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals to determine the relative proton counts. [7]

¹³C NMR Spectroscopy

Analysis Rationale: Carbon chemical shifts are also highly dependent on the electronic environment. Carbons directly attached to electronegative atoms (Cl, O, S) will be significantly deshielded.

Predicted ¹³C NMR Data:

Predicted δ (ppm) Assignment Rationale
~160 C-5 Attached to the electron-donating -OCH₃ group.
~142 C-1 Attached to the strongly withdrawing -SO₂Cl group.
~135 C-2 Attached to the electronegative -Cl group.
~128 C-6 Para to the -Cl group.
~120 C-4 Meta to most groups.
~115 C-3 Ortho to the -OCH₃ group.

| ~56 | -OCH₃ | Typical shift for a methoxy carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Use the same spectrometer.

  • Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum by collapsing all C-H coupling, resulting in a single peak for each unique carbon.

    • Use a 45° pulse width and a relaxation delay of 2-5 seconds.

    • Accumulate a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Processing:

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm). [7]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups, which possess characteristic vibrational frequencies. For this molecule, the S=O and S-Cl bonds of the sulfonyl chloride group provide strong, diagnostic absorption bands. [8][9] Predicted IR Absorption Bands:

Wavenumber Range (cm⁻¹) Vibrational Mode Expected Intensity
3100 - 3000 C-H stretch (aromatic) Medium-Weak
2980 - 2850 C-H stretch (aliphatic, -CH₃) Medium-Weak
1590, 1480 C=C stretch (aromatic ring) Medium-Strong
1385 - 1365 SO₂ asymmetric stretch Strong
1190 - 1170 SO₂ symmetric stretch Strong
1250 - 1200 C-O stretch (aryl ether) Strong
780 - 720 C-Cl stretch Strong

| 600 - 500 | S-Cl stretch | Strong |

References for ranges:[8][9][10][11]

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount (a few milligrams) of the solid purified compound directly onto the ATR crystal.

  • Instrument Setup: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Scan: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Collection: Typically, 16-32 scans are co-added and averaged at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS): The Molecular Weight and Formula Puzzle

Causality: Mass spectrometry provides the exact mass of the molecule, which is crucial for confirming the molecular formula. The fragmentation pattern offers additional clues about the molecule's structure, acting as a corroborating piece of evidence. The isotopic distribution is particularly informative for halogen-containing compounds. [12] Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/z Value Assignment Rationale / Comments
240, 242, 244 [M]⁺ Molecular ion peak. The characteristic isotopic pattern for two chlorine atoms (~9:6:1 ratio) will be observed.
205 [M - Cl]⁺ Loss of a chlorine radical from the sulfonyl chloride group.
176 [M - SO₂]⁺ Loss of sulfur dioxide (uncommon but possible).
141 [M - SO₂Cl]⁺ Loss of the sulfonyl chloride group.

| 99 | [SO₂Cl]⁺ | Sulfonyl chloride fragment. Will show a characteristic 3:1 isotopic pattern for one chlorine atom. [8]|

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., dichloromethane or methanol) into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the vaporized sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots relative abundance versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the isotopic pattern and fragmentation to confirm the structure.

X-ray Crystallography: The Definitive 3D Structure

Causality: While spectroscopic methods provide powerful evidence for connectivity, X-ray crystallography provides direct, unambiguous proof of the three-dimensional atomic arrangement in a crystalline solid. [13]It is the gold standard for structural determination, yielding precise bond lengths, bond angles, and the absolute confirmation of the substituent positions on the aromatic ring. [14][15][16]

XRay_Workflow Start Purified Compound Crystal Single Crystal Growth (e.g., Slow Evaporation) Start->Crystal Mount Crystal Mounting Crystal->Mount Data X-ray Diffraction Data Collection Mount->Data Solve Structure Solution (Phase Problem) Data->Solve Raw Diffraction Data Refine Structure Refinement Solve->Refine Initial Model Final Final 3D Model (CIF File) Refine->Final Refined Model

Caption: Workflow for single-crystal X-ray analysis.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow a single crystal of the compound suitable for diffraction (typically 0.1-0.3 mm in each dimension). This is often the most challenging step and can be achieved by slow evaporation of a solvent from a saturated solution (e.g., using ethanol, ethyl acetate, or a hexane/ethyl acetate mixture).

  • Data Collection:

    • Mount the selected crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam using a diffractometer.

    • Rotate the crystal and collect a series of diffraction patterns over a wide angular range.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a list of reflection intensities.

    • Use specialized software (e.g., SHELX) to solve the "phase problem" and generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

  • Validation: The final refined structure is validated using metrics like the R-factor, and the resulting atomic coordinates are typically deposited in a crystallographic database.

Conclusion: A Convergence of Evidence

The structure of this compound is confirmed with the highest degree of scientific certainty through the convergence of data from multiple, independent analytical techniques.

  • Mass Spectrometry establishes the correct molecular weight and formula (C₇H₆Cl₂O₃S), with the isotopic pattern confirming the presence of two chlorine atoms.

  • Infrared Spectroscopy provides clear evidence for the key sulfonyl chloride functional group (strong S=O stretches) and the aromatic ether.

  • NMR Spectroscopy pieces together the molecular skeleton, confirming the 1,2,5-trisubstituted benzene ring, the presence and location of the methoxy group, and the relative positions of all atoms in the C-H framework.

  • X-ray Crystallography delivers the final, definitive proof, providing a three-dimensional snapshot of the molecule that validates the structural hypothesis derived from all spectroscopic data.

This integrated, self-validating approach ensures that the structural assignment is robust, reliable, and meets the rigorous standards required for advanced chemical research and development.

Safety Precautions

This compound is a hazardous chemical. As with all sulfonyl chlorides, it is expected to be corrosive and a lachrymator. It reacts with water and nucleophiles.

  • Hazard Statements: Causes severe skin burns and eye damage. [3][17]* Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [18]* First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air. [17][18] Always consult the full Safety Data Sheet (SDS) before handling this material. [17][18]

References

  • Smolecule. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride.
  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. (2008-07-30).
  • ResearchGate. FT-IR spectrum of P-Iodobenzene sulfonyl chloride.
  • Chemistry Blog. Sufonyl chloride infrared spectra.
  • BLD Pharm. This compound SDS.
  • Canadian Science Publishing. THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES.
  • BenchChem. An In-Depth Technical Guide to the Infrared Spectroscopy of (2-Chlorophenyl)methanesulfonyl Chloride.
  • BLD Pharm. 201935-41-3|this compound|BLD Pharm.
  • CymitQuimica. 2-methoxy-5-methylbenzene-1-sulfonyl chloride.
  • ChemicalBook. This compound | 201935-41-3. (2025-07-16).
  • PubMed. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
  • BenchChem. Application Notes and Protocols for NMR Spectroscopy of ((3-Chlorophenyl)sulfonyl)glycine Analogs.
  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-11-06).
  • Thermo Fisher Scientific. 5-Chloro-2-methoxybenzenesulfonyl chloride - SAFETY DATA SHEET. (2024-03-29).
  • Canadian Journal of Chemistry. Mass Spectra of Some Sulfinate Esters and Sulfones.
  • ChemScene. 2-Methoxy-5-(methoxymethyl)benzene-1-sulfonyl chloride.
  • University of Pennsylvania. Synthesis of sulfonyl chloride substrate precursors.
  • NIST. Methanesulfonyl chloride - the NIST WebBook.
  • Juvenus Drugs. This compound.
  • ACS Publications. Determination of Sulfonyl Chloride Group in m-Benzenedisulfonyl Chloride.
  • Apollo Scientific. 201935-41-3 Cas No. | 2-Chloro-5-methoxybenzenesulfonyl chloride.
  • ChemicalBook. Benzenesulfonyl chloride(98-09-9) 1H NMR spectrum.
  • SpectraBase. Methanesulfonyl chloride - Optional[1H NMR] - Chemical Shifts.
  • ResearchGate. Figure 4. X-ray crystal structures of compounds 8f, 19,and 22.[19][20]. Available at:

  • Wiley. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • Sigma-Aldrich. This compound | 201935-41-3.
  • PubChem. 2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042.
  • Biosynth. 2-Chloro-5-methoxybenzene-1-sulfonamide | 502187-53-3 | CVA18753.
  • MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor.
  • Wikipedia. Benzenesulfonyl chloride.
  • PubMed. Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects. (2018-06-25).
  • Semantic Scholar. X-ray crystallography of chemical compounds.

Sources

An In-depth Technical Guide to 2-chloro-5-methoxybenzene-1-sulfonyl chloride: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Sulfonyl Chloride

In the landscape of modern medicinal chemistry, the sulfonamide functional group remains a cornerstone of drug design. Its ability to act as a bioisostere for amides and carboxylic acids, coupled with its unique hydrogen bonding capabilities and metabolic stability, has cemented its place in a multitude of therapeutic agents.[1] At the heart of sulfonamide synthesis lies the pivotal reagent: the sulfonyl chloride. This guide provides an in-depth technical overview of 2-chloro-5-methoxybenzene-1-sulfonyl chloride (CAS Number: 201935-41-3), a highly functionalized building block that offers medicinal chemists a valuable tool for the synthesis of complex and biologically active molecules.[2]

This document will delve into the essential chemical and physical properties of this compound, provide a detailed, field-proven protocol for its synthesis, and explore its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively and safely utilize this versatile reagent in their synthetic endeavors.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 201935-41-3[3]
Molecular Formula C₇H₆Cl₂O₃S
Molecular Weight 241.09 g/mol
Appearance Solid
Melting Point 42-43 °C[4]
Purity Typically ≥95%[4]

Safety and Handling:

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All manipulations should be conducted in a well-ventilated fume hood. In case of accidental contact, immediate and thorough washing of the affected area is crucial, and medical attention should be sought. For detailed safety information, consult the Safety Data Sheet (SDS).[3]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of primary anilines to a variety of functional groups via a diazonium salt intermediate.[1][5] The following protocol is a robust and reliable method starting from the commercially available 4-chloro-3-methoxyaniline.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Sulfonyl Chloride Formation 4-chloro-3-methoxyaniline 4-chloro-3-methoxyaniline Diazonium_Salt 2-chloro-5-methoxybenzenediazonium chloride 4-chloro-3-methoxyaniline->Diazonium_Salt NaNO₂, HCl, H₂O 0-5 °C Product This compound Diazonium_Salt->Product CuCl₂ (cat.) SO2_solution SO₂ in Acetic Acid SO2_solution->Product

Caption: Formation of sulfonamides via nucleophilic substitution.

Case Study: Synthesis of a Novel Indazole-Sulfonamide MAPK1 Inhibitor

A compelling example of the application of this compound in drug discovery is the synthesis of a novel indazole-sulfonamide with potential inhibitory activity against Mitogen-Activated Protein Kinase 1 (MAPK1), a key enzyme in cellular signaling pathways implicated in cancer. [6] Experimental Protocol: Synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole [6] Materials:

  • 5-nitroindazole

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • This compound

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Chloride solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve 5-nitroindazole (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Hydrogen gas evolution will be observed.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium salt of 5-nitroindazole.

  • Add a solution of this compound (2 equivalents) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with a saturated aqueous sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole as a white solid (88% yield). [6] Characterization of the Product:

The successful synthesis of the target sulfonamide was confirmed by comprehensive analytical data, including a melting point of 204-205 °C. [6]

Spectral Data and Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H NMR
OCH₃~3.9sSinglet for the methoxy protons.
Ar-H7.0 - 7.8mComplex multiplet for the three aromatic protons.
¹³C NMR
OCH₃~56Methoxy carbon.
Ar-C110 - 160Aromatic carbons, with shifts influenced by the chloro, methoxy, and sulfonyl chloride substituents.
C-SO₂Cl~140Carbon attached to the sulfonyl chloride group.

Note: These are predicted values and may vary from experimentally determined spectra. Researchers are encouraged to acquire their own analytical data for confirmation.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex sulfonamides, particularly in the context of drug discovery and development. Its well-defined reactivity, coupled with the strategic placement of its chloro and methoxy substituents, provides medicinal chemists with a powerful tool to explore novel chemical space. The protocols and data presented in this guide offer a solid foundation for the safe and effective utilization of this important building block in the pursuit of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methoxybenzene-1-sulfonyl chloride is a key aromatic sulfonyl chloride intermediate, playing a pivotal role in the synthesis of a variety of complex organic molecules. Its strategic substitution pattern, featuring a chloro, a methoxy, and a reactive sulfonyl chloride group, makes it a valuable building block for the pharmaceutical and agrochemical industries. The sulfonyl chloride moiety is a versatile functional group, readily undergoing nucleophilic substitution with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonate esters, and other sulfur-containing compounds. This reactivity is harnessed in the development of novel therapeutic agents and crop protection chemicals. For instance, the corresponding sulfonamide, 2-chloro-5-methoxybenzene-1-sulfonamide, has been investigated for its selective nematicidal properties[1]. This guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on practical, field-proven methodologies suitable for a research and development setting.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be approached via two primary retrosynthetic disconnections. The most logical and regiochemically controlled method involves the conversion of a pre-functionalized aniline derivative via a Sandmeyer-type reaction. An alternative, though potentially less selective, approach is the direct chlorosulfonation of a substituted benzene ring.

Preferred Synthetic Route: Sandmeyer Chlorosulfonylation of 2-Chloro-5-methoxyaniline

The Sandmeyer reaction offers unparalleled regiochemical control, as the position of the sulfonyl chloride group is dictated by the location of the amino group on the starting aniline. This method proceeds in two key steps: the diazotization of the primary aromatic amine, followed by the copper-catalyzed reaction of the resulting diazonium salt with sulfur dioxide.

Causality of Experimental Choices: This pathway is favored due to the readily available starting material, 2-chloro-5-methoxyaniline, and the high degree of regioselectivity. The reaction conditions are well-established and can be performed in standard laboratory equipment. The use of an in-situ generated diazonium salt minimizes its accumulation, enhancing the safety of the procedure.

Alternative Synthetic Route: Electrophilic Chlorosulfonation of 4-Chloroanisole

An alternative approach is the direct chlorosulfonation of 4-chloroanisole using chlorosulfonic acid. This reaction proceeds via electrophilic aromatic substitution, where the sulfonyl chloride group is introduced onto the aromatic ring.

Causality of Experimental Choices: While seemingly more direct, this route is hampered by a lack of regiochemical control. The methoxy group is an ortho-, para-director, while the chloro group is also an ortho-, para-director. This would likely lead to a mixture of isomers, including the desired product, as well as products where the sulfonyl chloride group is positioned at other locations on the ring. The separation of these isomers would be challenging, making this route less practical for the synthesis of a single, pure compound.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on established procedures for the diazotization of anilines and subsequent chlorosulfonylation[2][3][4].

Step 1: Diazotization of 2-Chloro-5-methoxyaniline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-5-methoxyaniline (1.0 eq) in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0 °C.

  • Add the cold sodium nitrite solution dropwise to the aniline suspension, maintaining the internal temperature below 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Chlorosulfonylation

  • In a separate flask, prepare a solution of copper(I) chloride (0.1 eq) in glacial acetic acid.

  • Saturate this solution with sulfur dioxide gas at 0-10 °C. Alternatively, a stable SO2 surrogate like DABSO can be used for a safer and more convenient procedure[5][6][7][8].

  • Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide/copper(I) chloride solution, maintaining the temperature below 10 °C. Vigorous gas evolution (nitrogen) will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into ice-water.

  • The crude this compound will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as hexane or a hexane/ethyl acetate mixture.

Data Presentation

ParameterValue
Starting Material 2-Chloro-5-methoxyaniline
Reagents Sodium Nitrite, Hydrochloric Acid, Acetic Acid, Sulfur Dioxide (or DABSO), Copper(I) Chloride
Reaction Temperature 0-10 °C
Reaction Time 2-4 hours
Typical Yield 60-80%
Appearance of Product Off-white to light yellow solid
Molecular Formula C₇H₆Cl₂O₃S
Molecular Weight 241.09 g/mol

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_chlorosulfonylation Step 2: Chlorosulfonylation cluster_workup Workup & Purification A 2-Chloro-5-methoxyaniline B NaNO₂, HCl, Acetic Acid (0-5 °C) A->B C 2-Chloro-5-methoxybenzenediazonium chloride B->C D SO₂ (or DABSO), CuCl Acetic Acid (0-10 °C) C->D E This compound D->E F Ice-water quench E->F G Filtration F->G H Recrystallization G->H I Final Product H->I

Caption: Synthetic workflow for this compound.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm), with coupling patterns consistent with the substitution pattern. The methoxy protons will appear as a sharp singlet at approximately δ 3.9-4.0 ppm.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, including the carbon attached to the sulfonyl chloride group, which will be significantly downfield. The methoxy carbon will appear at approximately δ 56-57 ppm.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group at approximately 1370-1380 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch)[9]. Other notable peaks will include C-H stretching of the aromatic ring and the methoxy group, and C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS):

    • Mass spectrometry will confirm the molecular weight of the compound (241.09 g/mol ). The mass spectrum will show a characteristic isotopic pattern for the two chlorine atoms.

  • Melting Point:

    • The melting point of the purified solid should be determined and compared with literature values.

Conclusion

The synthesis of this compound is most effectively and selectively achieved through the Sandmeyer chlorosulfonylation of 2-chloro-5-methoxyaniline. This method provides excellent regiochemical control and generally affords good yields. The resulting sulfonyl chloride is a valuable intermediate for the synthesis of biologically active molecules and other fine chemicals. The protocols and characterization data provided in this guide offer a solid foundation for researchers and drug development professionals working with this important synthetic building block.

References

  • Smolecule. (n.d.). Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride.
  • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. Retrieved from [Link]

  • Vedejs, E., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Google Patents. (n.d.). AT360505B - METHOD FOR THE PRODUCTION OF NEW 2-METHOXY BENZENE SULFONYL CHLORIDES.
  • Organic Chemistry Portal. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

  • Google Patents. (2012). US 2012/0309796 A1. Retrieved from [Link]

  • Figshare. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Retrieved from [Link]

  • ResearchGate. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Request PDF. Retrieved from [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • PubChem. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. Retrieved from [Link]

  • Reddit. (2023). Help with synthesizing 2-chloro-5-methoxyaniline from anisole. Retrieved from [Link]

  • Chemistry & Biology Interface. (2011). Chemistry & Biology Interface. Retrieved from [Link]

  • UPB Scientific Bulletin. (n.d.). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Google Patents. (n.d.). EP3083555B1 - Processes for the diazotization of 2,5-dichloroanilines.
  • PubChem. (n.d.). 4-Chloroanisole. Retrieved from [Link]

  • ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-CHLOROANISOLE. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the synthesis, reactivity, and core mechanism of action of 2-chloro-5-methoxybenzene-1-sulfonyl chloride. It is intended for researchers, scientists, and drug development professionals who utilize sulfonyl chlorides as key intermediates and building blocks in organic synthesis. This document will delve into the nuanced electronic effects of the substituents, the stereoelectronics of its primary reaction pathways, and provide actionable experimental protocols.

Introduction: The Strategic Importance of Substituted Arylsulfonyl Chlorides

Arylsulfonyl chlorides are a cornerstone class of reagents in modern organic chemistry, prized for their ability to form stable sulfonamide and sulfonate ester linkages. The specific substitution pattern on the aromatic ring, however, is not merely a matter of molecular bookkeeping; it is a strategic choice that profoundly influences the reactivity and utility of the reagent. This compound is a case in point, offering a unique combination of electronic and steric properties that render it a valuable tool in multi-step synthesis.

The presence of a chloro group at the 2-position and a methoxy group at the 5-position creates a distinct electronic environment around the sulfonyl chloride moiety. This guide will elucidate how this specific arrangement dictates the reagent's mechanism of action, with a focus on its primary roles in sulfonamide and sulfonate ester formation, as well as its utility in transition metal-catalyzed cross-coupling reactions.

Core Mechanism of Action: Bimolecular Nucleophilic Substitution at Sulfur (Sₙ2-type)

The principal mechanism of action for this compound in its reactions with nucleophiles, such as amines and alcohols, is a concerted, bimolecular nucleophilic substitution at the tetracoordinate sulfur atom.[1] This pathway is analogous to the well-known Sₙ2 reaction at a carbon center, involving a single transition state and resulting in an inversion of configuration at the sulfur atom.[1]

The reaction is initiated by the attack of the nucleophile on the electrophilic sulfur atom of the sulfonyl chloride. The sulfur atom is rendered highly electrophilic by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This nucleophilic attack and the departure of the chloride leaving group occur simultaneously, passing through a trigonal bipyramidal transition state.[1]

Figure 1: Generalized Sₙ2-type mechanism at the sulfonyl sulfur.

The Influence of Substituents on Reactivity

The reactivity of the sulfonyl chloride is critically modulated by the electronic nature of the substituents on the benzene ring. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity.[2][3]

In the case of this compound:

  • 2-Chloro Group: The chlorine atom is an electron-withdrawing group via induction, which increases the electrophilicity of the sulfonyl sulfur and makes the molecule more reactive towards nucleophiles.[3]

  • 5-Methoxy Group: The methoxy group is an electron-donating group through resonance, which can partially counteract the electron-withdrawing effect of the sulfonyl chloride and chloro groups. However, its position meta to the sulfonyl chloride group means its resonance effect is less pronounced compared to an ortho or para positioning.

This specific substitution pattern results in a finely tuned reactivity profile, making it a versatile reagent for a range of synthetic applications.

Applications in Organic Synthesis

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. This reaction typically proceeds in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[4]

Experimental Protocol: Synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole

A notable example of sulfonamide synthesis using this reagent is the preparation of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole.[3]

  • To a solution of 5-nitro-1H-indazole in an appropriate solvent, add sodium hydride to form the sodium salt.

  • Stir the mixture for 30 minutes.

  • Add this compound (2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 6 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup with dichloromethane and a saturated aqueous sodium chloride solution.

  • Dry the organic phase over magnesium sulfate and concentrate under reduced pressure to yield the desired product.

Synthesis of Sulfonate Esters

Similarly, this compound reacts with alcohols or phenols to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.[5] The reaction is also typically carried out in the presence of a base like pyridine.

Experimental Protocol: General Synthesis of Aryl Sulfonates from Phenols

The following is a general procedure for the synthesis of aryl sulfonates, which can be adapted for this compound.[6]

  • Dissolve the phenol (1.0 equivalent) in dichloromethane.

  • Add pyridine (2.0 equivalents) to the solution.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous extraction.

  • Purify the crude product by silica gel column chromatography.

Reactant ClassProduct ClassKey Reaction Conditions
Primary/Secondary AminesSulfonamidesBase (e.g., pyridine, triethylamine)
Alcohols/PhenolsSulfonate EstersBase (e.g., pyridine)
Palladium-Catalyzed Cross-Coupling Reactions

Beyond its traditional role in forming S-N and S-O bonds, this compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] In these reactions, the sulfonyl chloride group can be displaced to form new carbon-carbon bonds. This desulfonylative cross-coupling expands the synthetic utility of this reagent class.[8][9]

The catalytic cycle for the Suzuki-Miyaura cross-coupling of an arylsulfonyl chloride generally involves:

  • Oxidative Addition: The Pd(0) catalyst oxidatively adds to the Ar-SO₂Cl bond.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[10]

Suzuki_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-SO₂Cl) pd_intermediate Ar-Pd(II)(SO₂Cl)L₂ pd0->pd_intermediate Ar-SO₂Cl transmetalation Transmetalation (R-B(OH)₂) coupled_intermediate Ar-Pd(II)(R)L₂ pd_intermediate->coupled_intermediate R-B(OH)₂ reductive_elimination Reductive Elimination product Ar-R coupled_intermediate->product Ar-R product->pd0 Regeneration

Figure 2: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its primary mechanism of action proceeds through a bimolecular nucleophilic substitution at the sulfur atom, a pathway that is finely tuned by the electronic effects of its chloro and methoxy substituents. This controlled reactivity allows for the efficient synthesis of sulfonamides and sulfonate esters. Furthermore, its participation in palladium-catalyzed cross-coupling reactions significantly broadens its synthetic potential. A thorough understanding of its mechanistic underpinnings, as detailed in this guide, is essential for its effective application in the design and execution of complex synthetic strategies.

References

Spectral Characterization of 2-Chloro-5-methoxybenzene-1-sulfonyl chloride: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectral data for 2-chloro-5-methoxybenzene-1-sulfonyl chloride (CAS No: 201935-41-3). In the absence of publicly available experimental spectra, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It outlines the theoretical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry characteristics of the molecule, grounded in fundamental principles of spectroscopy and data from analogous structures. Furthermore, it details the standardized protocols for acquiring such data, ensuring a self-validating system for experimental work.

Molecular Structure and Predicted Spectroscopic Overview

This compound is a substituted aromatic compound with the molecular formula C₇H₆Cl₂O₃S.[1] Its structure, featuring a benzene ring with chloro, methoxy, and sulfonyl chloride substituents, dictates a unique spectral fingerprint. Understanding this fingerprint is crucial for confirming its identity and purity after synthesis.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup (300-500 MHz Spectrometer) cluster_data_acquisition Data Acquisition cluster_processing Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add internal standard if needed (e.g., TMS) B->C D Transfer to a 5 mm NMR tube C->D E Insert sample and lock on solvent signal D->E F Shim the magnetic field E->F G Tune and match the probe F->G H Acquire ¹H spectrum (e.g., 16 scans) G->H I Acquire ¹³C spectrum (e.g., 1024 scans) H->I J Fourier transform I->J K Phase correction J->K L Baseline correction K->L M Integrate ¹H signals and reference to TMS (0 ppm) L->M N Reference ¹³C spectrum to solvent signal M->N

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by strong absorptions from the sulfonyl chloride group.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity Rationale
1370 - 1390SO₂ Asymmetric StretchStrongCharacteristic for sulfonyl chlorides.
1170 - 1190SO₂ Symmetric StretchStrongCharacteristic for sulfonyl chlorides.
3000 - 3100Aromatic C-H StretchMediumTypical for sp² C-H bonds.
2850 - 2960Aliphatic C-H StretchMediumFrom the methoxy group.
1580 - 1600, 1470-1500Aromatic C=C BendingMedium-StrongSkeletal vibrations of the benzene ring.
1250 - 1280Aryl-O Asymmetric StretchStrongFrom the methoxy group.
1020 - 1050Aryl-O Symmetric StretchMediumFrom the methoxy group.
700 - 800C-Cl StretchStrongCharacteristic for aryl chlorides.
Experimental Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Collection: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺): A cluster of peaks is expected around m/z 240, 242, and 244. The relative intensities of these peaks will be determined by the isotopic abundances of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S). The most abundant peak in this cluster will correspond to the molecule containing ³⁵Cl₂ and ³²S.

  • Major Fragmentation Pathways: The sulfonyl chloride group is prone to fragmentation.

M [M]⁺ m/z 240/242/244 M_minus_Cl [M-Cl]⁺ m/z 205/207 M->M_minus_Cl - Cl• M_minus_SO2Cl [M-SO₂Cl]⁺ m/z 141/143 M->M_minus_SO2Cl - •SO₂Cl M_minus_CH3 [M-CH₃]⁺ m/z 225/227/229 M->M_minus_CH3 - •CH₃ M_minus_SO2 [M-SO₂]⁺ M_minus_Cl->M_minus_SO2 - SO₂

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol for MS Data Acquisition (EI-GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC).

  • Separation: The compound travels through the GC column, separating it from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer and is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

This guide provides a robust, predictive framework for the spectral characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a comprehensive resource for researchers. By following these methodologies, scientists can confidently acquire and interpret the necessary data to verify the structure and purity of this important chemical intermediate. The causality behind the predicted spectral features is rooted in the fundamental electronic effects of the substituents on the aromatic ring, providing a logical and scientifically sound basis for analysis.

References

  • Silverstein, R.M., Webster, F.X., & Kiemle, D.J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

Sources

An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in 2-Chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methoxybenzene-1-sulfonyl chloride (CAS No: 201935-41-3) is a highly functionalized aromatic compound that serves as a pivotal intermediate in modern organic synthesis.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and agrochemical development, where the sulfonyl chloride moiety acts as a versatile handle for constructing complex molecular architectures.[2][3] The presence of both a chloro and a methoxy substituent on the benzene ring introduces a nuanced electronic environment that significantly influences the reactivity of the sulfonyl chloride group. This guide provides an in-depth analysis of the structural features, reactivity patterns, and practical considerations for utilizing this reagent, aimed at researchers, scientists, and drug development professionals. We will explore the causality behind its reactivity, present validated experimental protocols, and discuss its application in the synthesis of biologically relevant molecules.

Molecular Structure and Electronic Landscape

The reactivity of this compound is fundamentally governed by the electronic interplay of its constituent functional groups. The sulfonyl chloride (-SO₂Cl) group itself is a powerful electron-withdrawing group (EWG) due to the high electronegativity of the oxygen and chlorine atoms. This effect renders the sulfur atom highly electrophilic and thus susceptible to attack by nucleophiles.

The substituents on the aromatic ring further modulate this electrophilicity:

  • Methoxy Group (-OCH₃): Located para to the chloro group and ortho to the sulfonyl chloride, the methoxy group exerts a dual electronic influence. It is electron-donating via resonance (+R effect) by delocalizing its lone pair of electrons into the ring, while simultaneously being electron-withdrawing via induction (-I effect) due to the oxygen's electronegativity. Typically, the resonance effect dominates, enriching the electron density of the aromatic ring.

  • Chloro Group (-Cl): Positioned meta to the sulfonyl chloride, the chloro group is a deactivating substituent. Its strong inductive (-I) effect withdraws electron density from the ring, making it a net EWG, despite a weak, opposing resonance (+R) effect.

The combination of a powerful EWG (-SO₂Cl), a moderate deactivating EWG (-Cl), and an activating group (-OCH₃) creates a unique electronic environment. The net effect is a highly electrophilic sulfur center, primed for reaction, while the substitution pattern offers potential for regioselective transformations on the ring itself.

Caption: Electronic effects of substituents on the sulfonyl chloride group.

Core Reactivity: Nucleophilic Substitution at the Sulfur Center

The primary and most synthetically valuable reaction of this compound is nucleophilic substitution. The electron-deficient sulfur atom serves as a prime target for a wide range of nucleophiles, leading to the formation of stable sulfur-heteroatom bonds.

Sulfonamide Synthesis

The reaction with primary or secondary amines to form sulfonamides is arguably the most significant application of this reagent. The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and anticonvulsant drugs.[4]

Mechanism: The reaction proceeds via a nucleophilic attack of the amine's lone pair on the electrophilic sulfur atom. This is followed by the departure of the chloride ion, which is an excellent leaving group. The reaction is typically conducted in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.

sulfonamide_synthesis start Reactants This compound Primary/Secondary Amine (R₂NH) step1 Add Amine & Base (e.g., Pyridine, Et₃N) in an aprotic solvent (e.g., DCM, THF) start->step1 step2 Nucleophilic Attack Amine nitrogen attacks the electrophilic sulfur atom step1->step2 Reaction Initiation step3 Chloride Elimination HCl is formed and neutralized by the base step2->step3 Intermediate Formation step4 Aqueous Work-up Extraction to remove base hydrochloride and unreacted materials step3->step4 Reaction Completion step5 Purification Crystallization or Column Chromatography step4->step5 end Product N-substituted-2-chloro-5-methoxybenzenesulfonamide step5->end

Caption: General workflow for sulfonamide synthesis.

Field-Proven Experimental Protocol: Synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole [5]

This protocol illustrates a typical application in heterocyclic chemistry, where the sulfonamide linkage is used to functionalize a bioactive scaffold.[5]

  • Reagent Preparation: To a solution of 5-nitroindazole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, DCM), add a non-nucleophilic base such as triethylamine (2.5 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Reaction: Add this compound (2 equivalents) to the mixture portion-wise. Allow the reaction to proceed at room temperature for 6 hours.

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic phase sequentially with a saturated aqueous sodium chloride solution (brine), dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the desired sulfonamide.[5]

Sulfonate Ester Synthesis

Reacting the sulfonyl chloride with alcohols or phenols in the presence of a base yields sulfonate esters.[2] This reaction is fundamental for converting alcohols into good leaving groups for subsequent substitution or elimination reactions.

Mechanism: The mechanism is analogous to sulfonamide formation, with the alcohol's oxygen atom acting as the nucleophile. Pyridine is often used as both the base and a catalyst.

Exemplary Protocol: General Synthesis of an Aryl Sulfonate Ester

  • Setup: Dissolve the alcohol (1 equivalent) in pyridine at 0 °C.

  • Addition: Slowly add this compound (1.1 equivalents) to the solution.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour and then at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice water and extract with an organic solvent like ethyl acetate. Wash the organic layer with dilute HCl to remove pyridine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue via column chromatography.

Hydrolysis

A crucial aspect of the reactivity of sulfonyl chlorides is their susceptibility to hydrolysis.[2] In the presence of water, this compound will hydrolyze to the corresponding 2-chloro-5-methoxybenzenesulfonic acid.

Causality and Prevention: This reaction occurs because water can act as a nucleophile. The rate of hydrolysis is dependent on factors like temperature and solvent polarity.[6] For this reason, reactions involving sulfonyl chlorides are almost always performed under anhydrous conditions to maximize the yield of the desired product and prevent the formation of the sulfonic acid byproduct.

Tabulated Spectroscopic and Physical Data

A self-validating protocol requires robust characterization of both starting materials and products. The following table provides key physical and spectroscopic data for the title compound and a representative derivative.

PropertyThis compound2-Chloro-5-methoxybenzenesulfonamide[7]
Molecular Formula C₇H₆Cl₂O₃SC₇H₈ClNO₃S
Molecular Weight 241.09 g/mol 221.66 g/mol
CAS Number 201935-41-3[1][8]502187-53-3
Appearance Off-white to white solidWhite solid
¹H NMR (CDCl₃, δ) ~7.5-7.8 (m, 2H), ~7.0 (m, 1H), ~3.9 (s, 3H)~7.5 (d, 1H), ~7.3 (dd, 1H), ~6.9 (d, 1H), ~4.9 (s, 2H, -SO₂NH₂), ~3.8 (s, 3H, -OCH₃)
Key IR (cm⁻¹) ~1370, ~1170 (S=O stretch)~3350, ~3250 (N-H stretch), ~1340, ~1160 (S=O stretch)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Conclusion: A Versatile and Reactive Synthetic Tool

This compound is a powerful and versatile reagent for synthetic chemists. Its high reactivity is driven by the strongly electrophilic sulfur atom, a feature enhanced by the electron-withdrawing nature of the sulfonyl chloride and chloro substituents. This inherent reactivity allows for the efficient synthesis of sulfonamides and sulfonate esters, which are critical functional groups in drug discovery and materials science.[9][10][11] Understanding the electronic landscape of the molecule and the causality behind its reactivity—including its sensitivity to hydrolysis—is paramount for its successful application. The protocols and data provided herein serve as a validated foundation for researchers to confidently incorporate this valuable building block into their synthetic strategies.

References

  • Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. [Link]

  • Sulphuryl chloride as an electrophile. Part IV. Steric hindrance to activation by the methoxy-group. Journal of the Chemical Society B: Physical Organic. [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. [Link]

  • METHOD FOR THE PRODUCTION OF NEW 2-METHOXY BENZENE SULFONYL CHLORIDES.
  • 2-Chloro-5-methylbenzene-1-sulfonyl chloride. MySkinRecipes. [Link]

  • 2-Chloro-5-methoxybenzene-1-sulfonamide | C7H8ClNO3S | CID 314042. PubChem. [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

  • Synthesis of benzo fused heterocyclic sulfonyl chlorides.
  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. [Link]

  • (PDF) Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. ResearchGate. [Link]

  • Process for preparing 2-chloro-5-formyl benzene sulphonic acid.
  • Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-chloro-5-methoxybenzene-1-sulfonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-chloro-5-methoxybenzene-1-sulfonyl chloride is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility in these synthetic pathways is profoundly influenced by its solubility in various organic solvents, which dictates reaction kinetics, purification strategies, and product yield. This technical guide provides a comprehensive analysis of the solubility profile of this compound. It combines a theoretical examination of its physicochemical properties with a predictive assessment of its behavior in a range of common organic solvents. Crucially, this document furnishes a detailed, field-proven experimental protocol for the precise quantitative determination of its solubility, empowering researchers to generate reliable data tailored to their specific laboratory conditions.

Introduction: The Critical Role of Solubility in Synthesis

This compound (CAS No. 201935-41-3) is a bespoke sulfonyl chloride derivative. The sulfonyl chloride functional group is highly reactive, serving as a powerful electrophile for the formation of sulfonamides and sulfonate esters—moieties prevalent in a multitude of biologically active compounds.[1][2] The successful application of this reagent hinges on its dissolution in a suitable solvent system. An optimal solvent must not only fully solubilize the sulfonyl chloride to ensure a homogeneous reaction medium but also be compatible with the desired reaction chemistry, downstream processing, and safety protocols.

Understanding the solubility of this compound is therefore not an academic exercise but a foundational requirement for:

  • Reaction Solvent Selection: Ensuring reactants are in the same phase to maximize reaction rates and minimize side-product formation.

  • Process Optimization & Scale-Up: Developing robust and reproducible synthetic procedures.

  • Purification & Crystallization: Designing effective crystallization processes for product isolation and purification.

  • Analytical Method Development: Preparing stock solutions and standards for techniques like HPLC and NMR.

This guide is structured to provide both a predictive framework based on chemical principles and a practical methodology for empirical verification.

Theoretical & Predictive Solubility Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[3] To predict the solubility of this compound, we must first analyze its molecular structure.

2.1. Molecular Structure and Physicochemical Characteristics

  • Molecular Formula: C₇H₆Cl₂O₃S

  • Molecular Weight: 241.09 g/mol

  • Key Functional Groups:

    • Aromatic Ring: A non-polar, hydrophobic benzene core.

    • Sulfonyl Chloride (-SO₂Cl): A highly polar and strongly electron-withdrawing group. This is the primary site of reactivity.[1]

    • Methoxy Group (-OCH₃): A moderately polar group capable of acting as a hydrogen bond acceptor.

    • Chloro Group (-Cl): An electronegative substituent that contributes to the overall dipole moment of the molecule.

The combination of these groups results in a molecule with significant polarity, primarily driven by the sulfonyl chloride moiety. While the benzene ring provides a non-polar character, the cumulative effect of the polar functional groups suggests that the compound will favor dissolution in polar organic solvents. It is not expected to engage in hydrogen bond donation, but its oxygen atoms can act as hydrogen bond acceptors.

2.2. Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative prediction of solubility across different solvent classes can be formulated. It is critical to note that sulfonyl chlorides are reactive towards protic solvents, especially water and, to a lesser extent, alcohols. This reactivity often manifests as "solubility" but is, in fact, a chemical transformation (solvolysis).[4][5]

Table 1: Predicted Solubility Profile of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Causality
Non-Polar Heptane, Hexane, CyclohexaneSparingly Soluble The high polarity of the sulfonyl chloride group is incompatible with the non-polar, dispersion-force-dominant nature of these solvents. Insufficient solute-solvent interactions cannot overcome the solute-solute lattice energy.[3]
Aromatic Toluene, BenzeneModerately Soluble The aromatic ring of the solute can engage in π-stacking with the solvent, while the overall polarity of the solute limits miscibility. Solubility is expected to be better than in aliphatic non-polar solvents.
Polar Aprotic Acetone, Ethyl Acetate, Acetonitrile (ACN), Tetrahydrofuran (THF), Dichloromethane (DCM)Highly Soluble These solvents possess significant dipole moments that can effectively solvate the polar sulfonyl chloride group through dipole-dipole interactions. The absence of acidic protons prevents reactive solvolysis, making them ideal reaction solvents.[6]
Polar Protic Methanol, EthanolSoluble (Reactive) The compound will likely dissolve readily due to strong dipole-dipole interactions and potential hydrogen bonding (with the solute's oxygens as acceptors). However, solvolysis to form the corresponding sulfonate ester is expected over time.[4][7]
Aqueous WaterInsoluble (Reactive) The compound is largely non-polar due to the benzene ring and is expected to be insoluble. Furthermore, it will readily hydrolyze at the water interface to form the corresponding sulfonic acid.[4]

2.3. Visualization of Solute-Solvent Interactions

The following diagram illustrates the dominant intermolecular forces expected between this compound and representative solvents.

G Fig. 1: Predicted Solute-Solvent Interactions cluster_solvents Solvent Classes cluster_interactions Solute This compound Benzene Ring (Non-Polar) -SO₂Cl (Highly Polar) -OCH₃ (Polar) Heptane Heptane Non-Polar Solute:f0->Heptane Weak (van der Waals) THF Tetrahydrofuran (THF) Polar Aprotic Solute:f1->THF Strong (Dipole-Dipole) Methanol Methanol Polar Protic Solute:f1->Methanol Strong (Dipole-Dipole) Solute:f2->Methanol H-Bond Acceptor

Caption: Predicted intermolecular forces governing solubility.

Experimental Protocol for Quantitative Solubility Determination

While theoretical predictions are valuable, precise quantitative data must be determined empirically. The following protocol describes the equilibrium shake-flask method, a gold standard for measuring the solubility of a solid in a solvent.[8] This protocol is designed to be self-validating by ensuring that a true equilibrium saturation point is reached and accurately measured.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials (e.g., 20 mL) with PTFE-lined caps

  • Orbital shaker or vortex mixer with temperature control

  • Analytical balance (readable to 0.1 mg)

  • Syringe filters (0.2 or 0.45 µm, PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

3.2. Step-by-Step Methodology

  • Preparation:

    • Place an excess amount of solid this compound into a series of scintillation vials. An "excess" ensures that undissolved solid remains at equilibrium. A starting point is ~100-200 mg per 2 mL of solvent.

    • Accurately pipette a known volume of the desired solvent (e.g., 2.00 mL) into each vial.

    • Prepare at least three replicate vials for each solvent to ensure statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and vigorous agitation.

    • Allow the slurry to equilibrate for a sufficient time. For many organic systems, 24 hours is adequate, but 48-72 hours may be necessary to ensure equilibrium is reached. The presence of undissolved solid should be visible throughout.[8]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 1 hour in the temperature-controlled environment for the excess solid to settle.

    • Carefully draw a sample from the supernatant using a syringe.

    • Immediately attach a syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

    • Accurately weigh the filtered saturated solution.

  • Analysis:

    • Allow the solvent in the weighed vial to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a low temperature to avoid degradation of the compound.

    • Once the solvent is removed, re-weigh the vial to determine the mass of the dissolved solid.

    • Alternatively (and preferably for higher accuracy): Take a known volume or mass of the filtered saturated solution and dilute it with a suitable solvent (e.g., acetonitrile) in a volumetric flask to a concentration within the calibrated range of an analytical instrument like HPLC.

  • Quantification and Calculation:

    • Using the analytical instrument, determine the concentration of the diluted sample against a pre-prepared calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express solubility in desired units (e.g., mg/mL, g/100g , mol/L).

    Calculation Example (Gravimetric Method):

    • Mass of vial + solution = 15.850 g

    • Mass of empty vial = 14.200 g

    • Mass of solution = 1.650 g

    • Mass of vial + dry solid = 14.350 g

    • Mass of dissolved solid = 0.150 g

    • Mass of solvent = 1.650 g - 0.150 g = 1.500 g

    • Solubility = (0.150 g solid / 1.500 g solvent) * 100 = 10.0 g / 100 g solvent

3.3. Experimental Workflow Visualization

G Fig. 2: Workflow for Quantitative Solubility Determination cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling cluster_analysis 4. Analysis & Calculation A Add excess solid to vial (3x) B Add known volume of solvent A->B C Agitate at constant T (e.g., 24-48h) B->C D Settle solids (1h) C->D E Withdraw supernatant D->E F Filter with 0.45µm PTFE syringe filter E->F G Collect clear filtrate F->G H Dilute sample for HPLC analysis G->H I Quantify against calibration curve H->I J Calculate solubility (mg/mL, mol/L) I->J

Caption: Step-by-step experimental workflow.

Data Presentation

Researchers should record their empirically determined data in a structured format for easy comparison and reference.

Table 2: Experimental Solubility Data Template

SolventTemperature (°C)Replicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Mean Solubility (mg/mL)Standard Deviation
Dichloromethane25
Acetone25
Ethyl Acetate25
Acetonitrile25
Tetrahydrofuran25
Toluene25
Heptane25
Methanol25
Ethanol25

*Note: For protic solvents, the measured value represents apparent solubility and may be time-dependent due to solvolysis.

Conclusion

This compound is a polar molecule whose solubility is dictated by the strong polar nature of its sulfonyl chloride group. It is predicted to be highly soluble in polar aprotic solvents such as THF, acetone, and dichloromethane, making these excellent candidates for reaction media. Conversely, it is expected to have poor solubility in non-polar aliphatic solvents like heptane. While it will dissolve in protic solvents like alcohols, this is accompanied by a chemical reaction (solvolysis), a critical consideration for its use and storage. Due to the lack of published quantitative data, researchers are strongly encouraged to utilize the detailed experimental protocol provided in this guide to determine precise solubility values under their specific process conditions. This empirical approach ensures the development of robust, reliable, and scalable synthetic applications for this valuable chemical intermediate.

References

  • University of California, Davis. (n.d.). Solubility. Chem LibreTexts.
  • Nguyen, B. D., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • Studylib. (n.d.).
  • Vlaminck, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.
  • ECHEMI. (n.d.).
  • D-H. de K. et al. (2022).
  • Protheragen. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Alloprof. (n.d.). Measuring Solubility.
  • ChemicalBook. (2023). This compound | 201935-41-3.
  • Smolecule. (n.d.). Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride.
  • Lund University. (n.d.).
  • Sigma-Aldrich. (n.d.). This compound.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • Flinn Scientific. (n.d.).
  • Juvenus Drugs. (n.d.). This compound.
  • Bentley, T. W., & Jones, R. O. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International journal of molecular sciences, 9(5), 914–925.
  • Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Fiveable. (n.d.). Sulfonyl Chloride Definition - Organic Chemistry Key Term.
  • Sigma-Aldrich. (n.d.). This compound Product Page.
  • Wikipedia. (n.d.). Sulfonyl halide.
  • Bentley, T. W., & Jones, R. O. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed.
  • Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Reactivity of a Key Synthetic Building Block

2-Chloro-5-methoxybenzene-1-sulfonyl chloride is a vital intermediate in the synthesis of a multitude of pharmaceutical compounds and agrochemicals. Its utility lies in the reactive sulfonyl chloride moiety, which readily participates in nucleophilic substitution reactions to form sulfonamides and sulfonate esters. This reactivity, however, is a double-edged sword, making the compound susceptible to degradation if not handled and stored with the meticulous care it demands. Understanding the intrinsic stability of this reagent is paramount to ensuring the reproducibility of synthetic protocols and the quality of the final products. This guide provides a comprehensive overview of the factors governing the stability of this compound, offering field-proven insights and detailed protocols for its optimal storage and handling.

Chemical Stability Profile: Navigating the Inherent Reactivity

The stability of this compound is primarily dictated by its susceptibility to hydrolysis and, to a lesser extent, thermal decomposition.

Hydrolysis: The Primary Degradation Pathway

The most significant factor affecting the stability of this compound is its reaction with water. As with other sulfonyl chlorides, it readily undergoes hydrolysis to form the corresponding 2-chloro-5-methoxybenzenesulfonic acid and hydrochloric acid.[1] This process not only consumes the reactive starting material but also introduces acidic impurities that can interfere with subsequent reactions.

The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom of the sulfonyl chloride.[2]

Diagram of the Hydrolysis Pathway

Hydrolysis reagent 2-Chloro-5-methoxybenzene- 1-sulfonyl chloride transition_state Transition State reagent->transition_state Nucleophilic Attack water H₂O (Moisture) water->transition_state sulfonic_acid 2-Chloro-5-methoxybenzene- sulfonic acid transition_state->sulfonic_acid Degradation hcl HCl transition_state->hcl

Caption: Hydrolysis of this compound.

The rate of hydrolysis is significantly influenced by temperature. Studies on similar para-substituted benzenesulfonyl chlorides have shown that lowering the ambient temperature can decrease the hydrolysis rate constant by a factor of six or more. This underscores the critical importance of refrigerated storage for preserving the integrity of the compound. While the low solubility of aryl sulfonyl chlorides in water can offer some protection from hydrolysis, this is not a sufficient safeguard against atmospheric moisture over time.[3]

Thermal Decomposition
Incompatible Materials

To prevent unwanted reactions and ensure safety, this compound must be stored separately from incompatible materials. These include:

  • Water and Moisture: As detailed above, this is the primary cause of degradation.

  • Strong Bases (e.g., sodium hydroxide, potassium hydroxide): These will readily react with the sulfonyl chloride.

  • Oxidizing Agents: Can lead to vigorous and potentially hazardous reactions.

  • Alcohols and Amines: These will react to form sulfonate esters and sulfonamides, respectively. While these are often desired reactions in a controlled setting, unintentional contact during storage will consume the starting material.

  • Metals: Can potentially catalyze decomposition.

  • Dimethyl sulfoxide (DMSO) and Methyl formamide: Violent reactions have been reported with benzenesulfonyl chloride and these solvents.[6]

Recommended Storage and Handling Protocols

Adherence to stringent storage and handling protocols is essential for maintaining the quality and ensuring the safety of this compound.

Optimal Storage Conditions

The following conditions are recommended for the long-term storage of this compound:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Significantly reduces the rate of hydrolysis.[2]
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.
Container Tightly sealed, amber glass bottle with a corrosion-resistant cap.Protects from moisture and light, and prevents degradation of the container.
Location Cool, dry, well-ventilated area, away from incompatible materials.Ensures a stable environment and prevents accidental contact with reactive substances.[6]
Handling Procedures

Due to its corrosive nature, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A lab coat

All handling should be performed in a well-ventilated fume hood to avoid inhalation of any vapors.[7] In case of a spill, the area should be evacuated, and the spill should be covered with a dry, inert absorbent material such as sand or vermiculite. Do not use water to clean up spills. [6]

A Self-Validating System: Purity Assessment

To ensure the quality of this compound, particularly after prolonged storage, a system of regular purity assessment should be in place. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization are the recommended analytical techniques.

Experimental Protocol: Purity Assessment by HPLC

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary degradation product, 2-chloro-5-methoxybenzenesulfonic acid.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve the sample in acetonitrile and dilute to the mark. Note: Use anhydrous acetonitrile to minimize hydrolysis during sample preparation.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: A typical gradient might be 30-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

  • Analysis:

    • Inject the sample and analyze the chromatogram. The sulfonic acid will typically have a shorter retention time than the sulfonyl chloride.

    • Quantify the purity by calculating the peak area percentage of the this compound peak relative to the total peak area.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation weigh Weigh Sample dissolve Dissolve in Anhydrous Acetonitrile weigh->dissolve inject Inject Sample dissolve->inject separate Reverse-Phase Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (%) integrate->calculate

Caption: A typical workflow for assessing the purity of this compound by HPLC.

Conclusion: Ensuring Quality and Reproducibility

The chemical integrity of this compound is critical for its successful application in research and development. By understanding its inherent reactivity, particularly its sensitivity to moisture and temperature, and by implementing the rigorous storage and handling protocols outlined in this guide, researchers can significantly mitigate the risk of degradation. A proactive approach to quality control, incorporating regular purity assessments, will further ensure the reliability of this important synthetic building block, leading to more consistent and reproducible scientific outcomes.

References

  • Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Loba Chemie. (2019). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Mousa, M. A., & Hassan, R. M. (1988). Solvent Effects on Kinetics of the Hydrolysis of Benzenesulfonyi Chloride. Oriental Journal of Chemistry, 4(1). Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]

  • Wang, H., et al. (1998). Subambient Temperature Reversed-Phase High-Performance Liquid Chromatography and Hydrolysis Kinetics of a Para-Substituted Benzenesulfonyl Chloride.
  • Robertson, R. E., & Rossall, B. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1450.
  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

  • ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(4), 698-701.
  • Grygorenko, O., et al. (2022). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
  • PubMed Central. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC9730095.

Sources

Methodological & Application

synthesis of sulfonamides using 2-chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of Novel Sulfonamides using 2-Chloro-5-methoxybenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of sulfonamides utilizing this compound as a key building block. Sulfonamides are a cornerstone scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3][4] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into experimental design, execution, and troubleshooting. It is designed to empower researchers in drug discovery and chemical synthesis to confidently and efficiently produce novel sulfonamide derivatives for screening and development.

Scientific Foundation: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a bioisostere of the amide bond, offering similar geometric properties but with enhanced metabolic stability and different hydrogen bonding capabilities.[5] This distinction has made it a privileged structure in drug design, leading to the development of antibacterial, antiviral, anticancer, and anti-inflammatory agents.[1][2][4][6] The strategic use of specifically substituted sulfonyl chlorides, such as this compound, allows for the precise modulation of a molecule's physicochemical properties, including lipophilicity, target binding affinity, and metabolic profile.[6]

The Core Reaction: Nucleophilic Acyl Substitution

The synthesis of a sulfonamide from a sulfonyl chloride and an amine is a classic example of nucleophilic acyl substitution. The reaction mechanism is robust and predictable, proceeding through a well-defined pathway.

  • Nucleophilic Attack: The nitrogen atom of a primary or secondary amine, possessing a lone pair of electrons, acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the this compound.[6][7]

  • Leaving Group Displacement: This attack results in the formation of a tetrahedral intermediate. The stable chloride ion is subsequently displaced as a leaving group.[6]

  • Proton Transfer: The reaction generates hydrogen chloride (HCl) as a byproduct. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is crucial to neutralize the acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion.[6]

G reagents This compound + Primary/Secondary Amine (R-NH₂) + Base (e.g., Pyridine) intermediate Tetrahedral Intermediate reagents->intermediate  Nucleophilic Attack products N-substituted-2-chloro-5-methoxybenzenesulfonamide + Protonated Base (e.g., Pyridinium chloride) intermediate->products  Leaving Group  Displacement &  Proton Transfer

Caption: General mechanism for sulfonamide formation.

Master Protocol: Synthesis of N-Aryl/Alkyl-2-chloro-5-methoxybenzenesulfonamide

This protocol provides a reliable method for the synthesis of a diverse library of sulfonamides from this compound. It is designed to be self-validating, with clear checkpoints and purification steps.

Materials, Reagents, and Equipment
CategoryItemNotes
Reagents This compoundStarting electrophile. Handle with care.
Primary or Secondary Amine (Ar-NH₂ or R₂NH)Nucleophile. Purity is critical.
Anhydrous Dichloromethane (DCM)Reaction solvent. Must be dry.
Pyridine or Triethylamine (TEA)Base. Must be anhydrous.
1M Hydrochloric Acid (HCl)For aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)For aqueous work-up.
Brine (Saturated NaCl solution)For aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying agent.
Silica Gel (for chromatography)For purification.
Solvents for Chromatography/Recrystallizatione.g., Ethyl Acetate/Hexanes, Ethanol/Water.
Equipment Round-bottom flask with stir barReaction vessel.
Magnetic stir plateFor agitation.
Ice bathFor temperature control.
Dropping funnelFor controlled addition of reagents.
Separatory funnelFor extraction and washing.
Rotary evaporatorFor solvent removal.
Thin Layer Chromatography (TLC) plates and chamberFor reaction monitoring.
Glassware for column chromatography or recrystallizationFor purification.
Detailed Step-by-Step Procedure

The following workflow outlines the complete synthesis from reaction setup to final product isolation.

G cluster_0 Reaction Phase cluster_1 Work-up Phase cluster_2 Purification & Analysis A 1. Dissolve amine (1.0 eq) in anhydrous DCM in flask. B 2. Cool to 0 °C (ice bath). A->B C 3. Add base (1.5 eq) slowly. B->C D 4. Add sulfonyl chloride (1.0 eq) dropwise over 15-20 min. C->D E 5. Warm to RT, stir 6-18h. Monitor by TLC. D->E F 6. Dilute with DCM. Transfer to separatory funnel. E->F G 7. Wash sequentially with: 1M HCl, H₂O, sat. NaHCO₃, Brine. F->G H 8. Dry organic layer (e.g., MgSO₄). G->H I 9. Filter and concentrate (rotary evaporator). H->I J 10. Purify crude product via column chromatography or recrystallization. I->J K 11. Characterize pure product (NMR, MS, IR). J->K

Caption: Experimental workflow for sulfonamide synthesis.

  • Amine Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary or secondary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution until it reaches 0 °C.

  • Base Addition: Slowly add the base (e.g., pyridine, 1.5 equivalents) to the stirred solution.

  • Sulfonyl Chloride Addition: In a separate vessel, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes. Maintaining the low temperature is critical to control the reaction rate and minimize side products.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 6-18 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with additional DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (twice), water (once), saturated NaHCO₃ solution (once), and finally with brine (once).[6]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]

  • Purification: Purify the crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to afford the pure sulfonamide.[6][8]

Product Characterization and Data Analysis

The identity and purity of the synthesized sulfonamides must be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Characteristic signals for the aromatic protons on the benzene ring, the methoxy (-OCH₃) group singlet, and protons from the amine moiety. The N-H proton of a secondary sulfonamide typically appears as a broad singlet.[6]
¹³C NMR Signals corresponding to all unique carbon atoms in the molecule.
Mass Spec (MS) A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) that confirms the molecular weight of the target compound.[6]
IR Spectroscopy Strong, characteristic S=O stretching bands will be observed around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).[6][7]

Expert Insights & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Hydrolysis of the sulfonyl chloride due to moisture. 2. Insufficient base to neutralize HCl. 3. Low nucleophilicity of the amine.1. Ensure all glassware is oven-dried and use anhydrous solvents and reagents. 2. Verify the stoichiometry and purity of the base; use 1.5-2.0 equivalents. 3. For poorly reactive amines (e.g., anilines with electron-withdrawing groups), increase reaction time, gently heat, or use a stronger, non-nucleophilic base.
Multiple Products on TLC 1. Incomplete reaction. 2. Formation of side products. 3. Degradation of product during work-up.1. Allow the reaction to run longer. 2. Ensure dropwise addition at 0 °C to control exotherm. 3. Perform the aqueous work-up efficiently without letting the mixture sit in acidic or basic conditions for extended periods.
Difficulty in Purification 1. Product is an oil. 2. Impurities co-elute with the product during chromatography.1. Attempt to induce crystallization by scratching the flask or adding a seed crystal. If it remains an oil, high-vacuum drying is necessary. 2. Adjust the polarity of the solvent system for column chromatography. Try a different solvent system for recrystallization.

Critical Safety Considerations

Working with sulfonyl chlorides demands strict adherence to safety protocols due to their hazardous nature.

  • Corrosivity: Aryl sulfonyl chlorides are corrosive and react with moisture (e.g., humidity in the air, on skin) to release corrosive hydrogen chloride (HCl) gas.[9][10][11]

  • Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.[11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles.[9][11]

  • Spills: In case of a spill, do not use water. Neutralize and absorb the spill with a dry, inert material such as sand, dry lime, or soda ash, and place it in a sealed container for hazardous waste disposal.[9]

References

Application Notes and Protocols: 2-Chloro-5-methoxybenzene-1-sulfonyl chloride as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 2-chloro-5-methoxybenzene-1-sulfonyl chloride as a pivotal intermediate in pharmaceutical synthesis. Sulfonyl chlorides are a highly reactive class of organic compounds essential for the construction of sulfonamide linkages, a motif present in a wide array of therapeutic agents.[1][2] This guide elucidates the mechanistic principles of sulfonyl chloride reactivity, provides detailed, validated protocols for its synthesis and subsequent use in constructing a key precursor for the drug Tamsulosin, and outlines critical safety and handling procedures. The content is designed for researchers, chemists, and drug development professionals, offering field-proven insights to ensure procedural accuracy, safety, and reproducibility.

Physicochemical Properties & Safety Considerations

A thorough understanding of the reagent's properties and hazards is a prerequisite for its safe handling and successful application in any synthetic workflow.

Table 1: Physicochemical Data for this compound

PropertyValue
CAS Number 201935-41-3[3][4]
Molecular Formula C₇H₆Cl₂O₃S
Molecular Weight 241.09 g/mol [5]
Appearance White to off-white crystalline solid
Primary Hazard Corrosive, Lachrymator, Moisture-sensitive[6]

Sulfonyl chlorides are reactive compounds that demand stringent safety protocols. The following guidelines are critical for minimizing risk.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[7] Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles, a full-face shield, and a lab coat.[8] For operations with a risk of vapor exposure, a respirator with an acid gas cartridge is essential.[8]

  • Moisture Sensitivity: The sulfonyl chloride functional group reacts vigorously with water and other protic solvents, hydrolyzing to the corresponding sulfonic acid and releasing corrosive hydrogen chloride (HCl) gas.[5][7] All glassware must be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).[7]

  • Storage: Store the reagent in a cool, dry, well-ventilated area away from incompatible materials such as water, bases, alcohols, and amines.[8] Containers must be tightly sealed to prevent moisture ingress.[8]

  • Spill & Waste Management: In case of a spill, do not use water.[8] Contain the spill with a non-combustible absorbent material like dry sand or earth.[8] Neutralize the contained spill with sodium carbonate or lime before collection for disposal.[8] All waste must be disposed of according to institutional and local regulations for hazardous chemical waste.[6]

The Chemistry of Sulfonyl Chlorides: A Mechanistic Overview

The synthetic utility of this compound is rooted in the high electrophilicity of the sulfur atom. The electron-withdrawing oxygen and chlorine atoms polarize the S-Cl bond, making the sulfur atom highly susceptible to nucleophilic attack.[1] This reactivity is the foundation for the formation of sulfonamides, one of the most important functional groups in medicinal chemistry.[1][2]

The reaction with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur center. This is followed by the expulsion of the chloride ion, which is an excellent leaving group. A base, such as pyridine or triethylamine, is typically included to neutralize the HCl generated in situ, driving the reaction to completion.[9]

G cluster_arrow RSO2Cl R-SO₂-Cl (Sulfonyl Chloride) Product R-SO₂-NR'₂ (Sulfonamide) RSO2Cl->Product R2NH R'₂-NH (Amine) R2NH->Product Base Base (e.g., Pyridine) Byproduct Base·HCl Base->Byproduct arrow_node Nucleophilic Substitution plus1 + plus2 +

Caption: General mechanism for sulfonamide synthesis.

Application Profile: Intermediate for the Synthesis of Tamsulosin

Tamsulosin is an α₁ adrenergic receptor antagonist used in the management of benign prostatic hyperplasia (BPH).[10] Several synthetic routes to Tamsulosin rely on the formation of a key sulfonamide intermediate. This compound serves as a precursor to the required 5-(2-aminopropyl)-2-methoxybenzenesulfonamide building block, highlighting its industrial relevance.[10][11][12]

The overall strategy involves the synthesis of the sulfonyl chloride, which is then reacted with ammonia or a protected amine to form the core sulfonamide structure that is further elaborated to yield the final active pharmaceutical ingredient (API).

Tamsulosin_Synthesis_Workflow start 4-Chloroanisole step1 Chlorosulfonation (HSO₃Cl) start->step1 intermediate1 2-Chloro-5-methoxybenzene- 1-sulfonyl chloride step1->intermediate1 step2 Amination (Ammonia source) intermediate1->step2 intermediate2 2-Chloro-5-methoxybenzene- 1-sulfonamide step2->intermediate2 step3 Further Elaboration (e.g., Suzuki Coupling, Reduction) intermediate2->step3 tamsulosin_precursor Key Tamsulosin Precursor step3->tamsulosin_precursor

Sources

Application Note & Protocols: Strategic Synthesis of N-Substituted 2-Chloro-5-methoxybenzenesulfonamides via Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] From their initial discovery as antibacterial "sulfa drugs" to their current applications as diuretics, anticonvulsants, anti-inflammatory agents (including Celebrex), and anti-cancer drugs, the versatility of the sulfonamide moiety is unparalleled.[1][2] Sulfonamides are often employed as bioisosteres for carboxylic acids or amides, offering distinct advantages such as increased water solubility, metabolic stability, and unique hydrogen bonding capabilities.[2]

The reagent 2-chloro-5-methoxybenzene-1-sulfonyl chloride is a valuable, functionalized building block for accessing novel sulfonamide derivatives. The presence of the chloro and methoxy substituents on the aromatic ring provides specific steric and electronic properties and offers potential handles for further synthetic diversification, making it a reagent of interest in drug discovery programs.[3][4]

This guide provides a comprehensive overview of the synthesis of N-substituted sulfonamides through the reaction of this compound with primary amines. It details the underlying reaction principles, provides a robust experimental protocol, and offers field-proven insights for troubleshooting and optimization.

Reaction Principles and Mechanistic Overview

The synthesis of a sulfonamide from a sulfonyl chloride and a primary amine is a classic and highly reliable nucleophilic acyl substitution-type reaction.[5][6] The reaction proceeds via the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride.

Core Mechanism:

  • Nucleophilic Attack: The primary amine (R-NH₂) acts as a nucleophile, attacking the electron-deficient sulfur atom of this compound.

  • Leaving Group Departure: The chloride ion, an excellent leaving group, is expelled, forming a protonated sulfonamide intermediate.

  • Deprotonation: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, removes the proton from the nitrogen atom.[6][7] This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in situ, preventing the protonation and deactivation of the starting primary amine. The final, neutral sulfonamide product is formed.[8]

Sulfonamide Formation Mechanism cluster_reactants Reactants cluster_products Products R_NH2 Primary Amine (R-NH₂) Intermediate Protonated Sulfonamide Intermediate R_NH2->Intermediate Nucleophilic Attack SulfonylCl 2-chloro-5-methoxybenzene- 1-sulfonyl chloride SulfonylCl->Intermediate Base Base (e.g., Pyridine) BaseHCl Protonated Base (e.g., Pyridinium Chloride) Base->BaseHCl Sulfonamide N-Substituted Sulfonamide Intermediate->Sulfonamide Deprotonation by Base Intermediate->BaseHCl HCl byproduct neutralized

Caption: The mechanism of sulfonamide synthesis.

Critical Reaction Parameters

Success in sulfonamide synthesis hinges on the careful control of several key parameters:

  • Stoichiometry: The molar ratio of the amine to the sulfonyl chloride is critical. Using a slight excess of the amine can sometimes be beneficial, but precise control is needed to avoid side reactions.

  • Base Selection: A non-nucleophilic organic base like pyridine or triethylamine is typically used to scavenge the HCl byproduct.[6] The choice and amount of base are crucial; an excessively strong base can deprotonate the newly formed sulfonamide, leading to the primary side reaction.[9]

  • Temperature: These reactions are often exothermic. Maintaining a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride is essential to control the reaction rate and minimize side reactions.[9]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly employed to prevent the hydrolysis of the moisture-sensitive sulfonyl chloride.[9][10]

Common Side Reactions
  • Di-sulfonylation: This is the most common side reaction. The N-H proton of the initially formed mono-sulfonamide is acidic and can be removed by the base. The resulting sulfonamide anion is nucleophilic and can attack a second molecule of the sulfonyl chloride, yielding an undesired di-sulfonylated byproduct (R-N(SO₂R')₂).[6][9] This is controlled by slow addition of the sulfonyl chloride at low temperatures.

  • Hydrolysis: Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which is unreactive towards the amine.[6] Using anhydrous solvents and inert atmosphere conditions (e.g., nitrogen or argon) mitigates this issue.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of an N-substituted 2-chloro-5-methoxybenzenesulfonamide from a primary amine.

Materials and Reagents
  • This compound (1.0 eq)

  • Primary amine (1.0–1.1 eq)

  • Anhydrous Pyridine or Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, standard glassware for workup and purification.

Step-by-Step Methodology
  • Reaction Setup:

    • To a clean, dry round-bottom flask under a nitrogen atmosphere, add the primary amine (1.05 eq).

    • Dissolve the amine in anhydrous DCM to a concentration of approximately 0.1–0.2 M.

    • Add the base (e.g., pyridine, 1.5 eq) to the stirred solution.

    • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition:

    • In a separate dry flask or dropping funnel, dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add the sulfonyl chloride solution dropwise to the cold, stirred amine solution over 30–60 minutes. Causality: Slow, dropwise addition is critical to maintain a low concentration of the electrophile, which favors reaction with the more nucleophilic primary amine over the sulfonamide anion, thus minimizing di-sulfonylation.[9]

  • Reaction Progression:

    • After the addition is complete, allow the reaction to slowly warm to room temperature.

    • Stir the mixture for 2–18 hours.

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Aqueous Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM if necessary.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any sulfonic acid), and finally with brine.

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure sulfonamide.[11]

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and HPLC) to confirm its structure and assess its purity.[12]

Caption: General experimental workflow for sulfonamide synthesis.

Troubleshooting and Optimization

The following table outlines common issues encountered during sulfonamide synthesis and provides validated solutions.

Issue Probable Cause(s) Recommended Solution(s)
Significant Di-sulfonylation Product 1. Reaction temperature too high. 2. Sulfonyl chloride added too quickly. 3. Excess or overly strong base used.1. Maintain reaction temperature at 0 °C or lower during addition.[9] 2. Ensure slow, dropwise addition of the sulfonyl chloride solution.[9] 3. Use a weaker, sterically hindered base like pyridine or 2,6-lutidine. Ensure no more than 1.5 equivalents are used.[9]
Low Yield / Incomplete Reaction 1. Insufficient reaction time. 2. Sterically hindered or poorly nucleophilic amine. 3. Hydrolysis of sulfonyl chloride.1. Extend the reaction time and monitor by TLC/LC-MS. 2. Consider gentle heating (e.g., 40 °C) after the initial addition if the amine is unreactive at room temperature. 3. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere.[6]
Formation of Sulfonic Acid Byproduct Presence of water in the reaction mixture.1. Use high-purity, anhydrous solvents and reagents. 2. Dry glassware thoroughly before use. 3. Run the reaction under a dry, inert atmosphere (N₂ or Ar).
Difficult Purification Product has similar polarity to starting materials or byproducts.1. Optimize the solvent system for column chromatography. 2. Consider recrystallization from a suitable solvent system as an alternative purification method.[11]

Conclusion

The reaction of this compound with primary amines is a robust and efficient method for the synthesis of a diverse range of sulfonamides. By carefully controlling key reaction parameters—including stoichiometry, temperature, and the rate of addition—high yields of the desired mono-sulfonylated product can be achieved while minimizing common side reactions. The protocols and troubleshooting guidance provided herein serve as a validated starting point for researchers engaged in the synthesis of novel sulfonamide-based compounds for applications in drug discovery and development.

References

  • CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved January 3, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved January 3, 2026, from [Link]

  • Fier, P. S., & Maloney, K. M. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9374–9378. [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 856–868. [Link]

  • ResearchGate. (2008). (PDF) Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. Retrieved January 3, 2026, from [Link]

  • Oxford Academic. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved January 3, 2026, from [Link]

  • Gutiérrez Hernández, A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
  • National Institutes of Health. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved January 3, 2026, from [Link]

  • National Institutes of Health. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved January 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved January 3, 2026, from [Link]

  • ResearchGate. (n.d.). Simple Tests for Identification of Sulfonamides. Retrieved January 3, 2026, from [Link]

  • Kamata, K., & Hara, M. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(52), 32985-33003. [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Retrieved January 3, 2026, from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved January 3, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved January 3, 2026, from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Retrieved January 3, 2026, from [Link]

  • YouTube. (2021). CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. Retrieved January 3, 2026, from [Link]

Sources

Application Notes and Protocols for Sulfonylation Reactions Using 2-Chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the 2-Chloro-5-methoxyphenylsulfonyl Moiety in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the sulfonamide functional group remains a cornerstone of molecular design. Its unique combination of chemical stability, hydrogen bonding capabilities, and stereoelectronic properties has cemented its importance in a vast array of biologically active compounds, including prominent antibacterial, anticancer, and antiviral agents.[1] The reaction between a sulfonyl chloride and a primary or secondary amine stands as the most direct and widely employed method for forging the critical S-N bond of a sulfonamide.[2]

This guide provides a detailed exploration of sulfonylation reactions utilizing 2-chloro-5-methoxybenzene-1-sulfonyl chloride , a versatile building block for introducing the 2-chloro-5-methoxyphenylsulfonyl group. The strategic placement of the chloro and methoxy substituents on the benzene ring offers chemists a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of a target molecule. The electron-withdrawing nature of the chlorine atom and the electron-donating methoxy group can influence the acidity of the sulfonamide N-H proton, its conformational preferences, and its potential for further functionalization.

These application notes are designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes. We will delve into the reaction mechanism, present standard and alternative protocols, and provide guidance on troubleshooting and safety.

Chemical Principles and Mechanistic Overview

The sulfonylation of nucleophiles such as amines and alcohols with this compound is a classic example of nucleophilic acyl substitution at a sulfur center. The sulfur atom in the sulfonyl chloride is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

The reaction is initiated by the nucleophilic attack of the lone pair of electrons from the amine nitrogen or the alcohol oxygen onto the electrophilic sulfur atom. This is the rate-determining step and results in the formation of a transient, pentacoordinate intermediate. The subsequent collapse of this intermediate involves the expulsion of the chloride ion, which is an excellent leaving group. A base is typically included in the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.

Reaction Mechanism: Sulfonamide Formation

Sulfonylation of Amine cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_NH2 R-NH₂ (Amine) Intermediate Pentacoordinate Intermediate R_NH2->Intermediate Nucleophilic Attack SulfonylCl 2-Chloro-5-methoxy- benzenesulfonyl chloride SulfonylCl->Intermediate Sulfonamide Sulfonamide Intermediate->Sulfonamide Chloride Elimination HCl HCl Intermediate->HCl Base Base (e.g., Pyridine) HCl->Base Neutralization

Caption: General mechanism for the sulfonylation of a primary amine.

Essential Materials and Reagents

ReagentCAS NumberSupplier (Example)Notes
This compound201935-41-3Sigma-Aldrich, Juvenus DrugsSolid, handle with care in a fume hood. Moisture sensitive.[3]
Primary or Secondary AmineVariesVariousEnsure the amine is of high purity and dry.
Anhydrous Pyridine110-86-1VariousUse a freshly opened bottle or distill from a suitable drying agent.
Anhydrous Triethylamine (TEA)121-44-8VariousStore over potassium hydroxide pellets.
Anhydrous Dichloromethane (DCM)75-09-2VariousUse a solvent from a solvent purification system or a freshly opened bottle.
Anhydrous Acetonitrile (MeCN)75-05-8VariousUse a solvent from a solvent purification system or a freshly opened bottle.
Diethyl Ether60-29-7VariousFor extraction.
Saturated Sodium Bicarbonate SolutionN/APrepare in-houseFor aqueous work-up.
1 M Hydrochloric AcidN/APrepare in-houseFor aqueous work-up.
BrineN/APrepare in-houseFor aqueous work-up.
Anhydrous Magnesium Sulfate or Sodium SulfateVariesVariousFor drying the organic phase.

Experimental Protocols

Protocol 1: Standard Sulfonylation of Amines in Dichloromethane

This protocol is a robust and widely applicable method for the sulfonylation of a broad range of primary and secondary amines. Pyridine serves as both a catalyst and a base to neutralize the HCl byproduct.

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, equip a dry, oven-dried, three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum.

  • Reagent Addition: Under a positive pressure of nitrogen, dissolve the amine (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add anhydrous pyridine (1.5-2.0 eq.) dropwise to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by the slow addition of 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Standard_Sulfonylation_Workflow Setup 1. Reaction Setup (Dry flask, N₂ atmosphere) DissolveAmine 2. Dissolve Amine in DCM Setup->DissolveAmine Cool 3. Cool to 0 °C DissolveAmine->Cool AddBase 4. Add Pyridine Cool->AddBase AddSulfonylCl 5. Add Sulfonyl Chloride Solution AddBase->AddSulfonylCl React 6. Stir at Room Temperature (Monitor by TLC/LC-MS) AddSulfonylCl->React Workup 7. Aqueous Work-up (HCl, NaHCO₃, Brine) React->Workup Purify 8. Purification (Chromatography/Recrystallization) Workup->Purify

Caption: Workflow for the standard sulfonylation protocol.

Protocol 2: Microwave-Assisted, Solvent-Free Sulfonylation

This modern approach offers a more environmentally friendly and often faster alternative to traditional methods. It is particularly effective for less reactive amines.[4]

Step-by-Step Methodology:

  • Reaction Setup: In a suitable microwave reaction vessel equipped with a magnetic stir bar, add the amine (1.0 mmol) and this compound (1.0 mmol).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (typically 3-15 minutes).[4] Power should be adjusted to maintain the target temperature.

  • Completion and Cooling: After the irradiation is complete, allow the vessel to cool to room temperature.

  • Work-up and Purification:

    • Add n-hexane (15-20 mL) to the reaction mixture and allow it to stand at room temperature for several hours to induce crystallization.[4]

    • Collect the resulting crystals by filtration, wash with cold n-hexane, and dry under vacuum.

    • If the product is not crystalline, an extractive work-up and chromatographic purification as described in Protocol 1 may be necessary.

Sulfonylation of Alcohols to Form Sulfonate Esters

The reaction of this compound with alcohols follows a similar mechanistic pathway to that with amines, yielding sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.

Key Modifications for Alcohols:

  • Stoichiometry: A slight excess of the sulfonyl chloride (1.2-1.5 eq.) is often beneficial.

  • Base: Triethylamine (TEA) is a commonly used non-nucleophilic base for this transformation.

  • Temperature: The reaction is typically performed at 0 °C to room temperature.

Troubleshooting and Field-Proven Insights

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive amine (e.g., sterically hindered or electron-deficient).2. Insufficiently reactive sulfonyl chloride (hydrolyzed).3. Ineffective base.1. Increase reaction temperature or switch to the microwave protocol. For very unreactive amines, consider deprotonation with a stronger base (e.g., NaH) prior to adding the sulfonyl chloride.2. Use a fresh bottle of this compound.3. Ensure the base is anhydrous and of high quality.
Formation of Byproducts 1. Double sulfonylation of a primary amine.2. Reaction with the solvent.3. Hydrolysis of the sulfonyl chloride.1. Use a controlled stoichiometry of the sulfonyl chloride (1.0-1.1 eq.).2. Use a non-reactive, aprotic solvent like DCM, acetonitrile, or THF.3. Ensure all reagents and glassware are scrupulously dry. Perform the reaction under an inert atmosphere.
Difficult Purification 1. Product is very polar and streaks on silica gel.2. Product co-elutes with starting material or impurities.1. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography.2. Optimize the eluent system for column chromatography. Recrystallization may be a more effective purification method.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood at all times. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

  • In case of skin contact: Immediately wash the affected area with copious amounts of water and seek medical attention.

  • In case of eye contact: Immediately flush the eyes with water for at least 15 minutes and seek urgent medical attention.

  • In case of inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Spills: Absorb small spills with an inert material (e.g., vermiculite) and dispose of it as hazardous waste.

Always consult the Safety Data Sheet (SDS) for this compound before use.

Conclusion

The sulfonylation protocols detailed in this guide provide a comprehensive framework for the successful synthesis of sulfonamides and sulfonate esters using this compound. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can effectively incorporate the 2-chloro-5-methoxyphenylsulfonyl moiety into their target molecules, enabling the exploration of novel chemical space in drug discovery and materials science. As with any chemical reaction, optimization for specific substrates may be required to achieve optimal yields and purity.

References

  • Chubb, F. L., & Eric, L. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S. Patent No. 3,965,173. Washington, DC: U.S.
  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances, 3(44), 21565-21568.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. A. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(46), 28945-28960.
  • Suchetan, P. A., Palakshamurthy, B. S., Mamatha, G. R., Kumar, V., Mohan, N. R., & Sreenivasa, S. (2013). 2-Chloro-N-(3-methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(8), o1215.
  • BenchChem. (2025). Application Notes and Protocols: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride.
  • Bayer AG. (1981). Process for preparing 2-chloro-5-formyl benzene sulphonic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 314042, 2-Chloro-5-methoxybenzene-1-sulfonamide. Retrieved from [Link]

  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.
  • BenchChem. (2025). Application Notes and Protocols for the Sulfonation of 2-Chloroaniline.
  • Roy, T., Naskar, S., & Roy, K. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Berger, L., & Corraz, A. J. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. U.S. Patent No. 3,879,402. Washington, DC: U.S.
  • Belka, M., Ulenberg, S., Bączek, T., & Byrski, P. (2021). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 26(15), 4641.
  • Wang, Y., Li, J., & Zhang, Y. (2015). Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Aliev, A. E. (2009).

Sources

Application Notes & Protocols: The Utility of 2-Chloro-5-methoxybenzene-1-sulfonyl chloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed overview of 2-chloro-5-methoxybenzene-1-sulfonyl chloride, a key building block in modern medicinal chemistry. We will explore its reactivity, applications, and provide a detailed protocol for its use in synthesizing novel therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of new chemical entities.

Introduction: A Versatile Scaffold Moiety

This compound is an aromatic sulfonyl chloride that serves as a valuable reagent for installing the 2-chloro-5-methoxyphenylsulfonyl group onto various molecular scaffolds. The sulfonamide functional group, formed by the reaction of a sulfonyl chloride with a primary or secondary amine, is a cornerstone of medicinal chemistry.[1] It is present in a wide array of approved drugs, including antibiotics, diuretics, and anticancer agents. The sulfonamide group is a good hydrogen bond acceptor and can improve the physicochemical properties of a molecule, such as its solubility and metabolic stability.

The specific substitution pattern of this compound offers distinct advantages. The methoxy group can act as a hydrogen bond acceptor and enhance solubility, while the chloro substituent can occupy hydrophobic pockets in protein binding sites, potentially increasing potency and modulating selectivity. This unique combination makes the reagent a strategic choice for scaffold decoration in drug discovery programs.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 201935-41-3[2][3]
Molecular Formula C₇H₆Cl₂O₃S[3]
Molecular Weight 241.09 g/mol [4]
IUPAC Name 2-chloro-5-methoxybenzenesulfonyl chloride[3]
Canonical SMILES COC1=CC=C(Cl)C(S(=O)(=O)Cl)=C1[3]

Core Reactivity and Mechanistic Rationale

The primary utility of this compound lies in its highly reactive sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to nucleophilic attack by primary and secondary amines, a reaction known as sulfonylation.

Causality of the Reaction: The reaction proceeds via a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic sulfur atom. This is typically followed by the departure of the chloride leaving group and deprotonation of the nitrogen, often facilitated by a non-nucleophilic base, to yield the thermodynamically stable sulfonamide. The choice of base (e.g., pyridine, triethylamine) is critical to neutralize the HCl generated, driving the reaction to completion.

G cluster_reactants Reactants cluster_process Process cluster_products Products reagent 2-Chloro-5-methoxy- benzene-1-sulfonyl chloride (Electrophile) attack Nucleophilic Attack by Amine on Sulfur reagent->attack amine Primary/Secondary Amine (R-NHR') (Nucleophile) amine->attack base Base (e.g., Pyridine) HCl Scavenger attack->base Generates HCl sulfonamide N-Substituted 2-chloro-5-methoxy- benzenesulfonamide attack->sulfonamide Forms C-S Bond Loses Cl⁻ hcl_salt Base•HCl Salt base->hcl_salt

Figure 1: General reaction scheme for sulfonamide synthesis.

Application Case Study: Synthesis of a Novel MAPK1 Inhibitor

A recent study highlights the use of this compound in the synthesis of novel indazole-based sulfonamides as potential anticancer agents targeting Mitogen-Activated Protein Kinase 1 (MAPK1).[5] This case study provides an excellent, field-proven example of its application.

Scientific Rationale

Indazoles are privileged heterocyclic scaffolds in medicinal chemistry. By coupling 5-nitro-1H-indazole with this compound, the researchers aimed to create a molecule that could effectively bind to the MAPK1 enzyme. The sulfonamide linkage provides a robust connection and desirable physicochemical properties, while the substituted phenyl ring explores key binding interactions within the kinase active site.[5]

Detailed Experimental Protocol

This protocol is adapted from the synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole (Compound 3 in the cited literature).[5]

Materials:

  • 5-nitro-1H-indazole (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • This compound (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Workflow Diagram:

G start Start reactants Dissolve 5-nitroindazole in anhydrous DMF start->reactants na_add Add NaH portion-wise at 0°C (ice bath) reactants->na_add stir1 Stir for 30 min (Formation of sodium salt) na_add->stir1 reagent_add Add sulfonyl chloride in DMF solution stir1->reagent_add react Stir at room temp. for 6 hours reagent_add->react tlc Monitor reaction by TLC react->tlc workup Work-up tlc->workup extract Extract with DCM & Brine (3x) workup->extract dry Dry organic phase over MgSO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate product Crude Product concentrate->product

Figure 2: Experimental workflow for indazole sulfonamide synthesis.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂), add 5-nitro-1H-indazole (1.0 eq) and dissolve it in anhydrous DMF. Cool the solution to 0°C using an ice bath.

    • Expert Insight: Anhydrous conditions are critical. This compound is moisture-sensitive and will readily hydrolyze to the corresponding sulfonic acid, reducing yield.

  • Deprotonation: Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution at 0°C. Effervescence (H₂ gas evolution) will be observed. Allow the mixture to stir for 30 minutes at this temperature.

    • Expert Insight: This step deprotonates the indazole nitrogen, forming the more nucleophilic sodium salt, which is necessary for an efficient reaction with the sulfonyl chloride.[5]

  • Sulfonylation: In a separate flask, dissolve this compound (2.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6 hours.

  • Monitoring (Self-Validation): Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (5-nitro-1H-indazole) and the appearance of a new, less polar spot indicates product formation.

  • Work-up: Once the reaction is complete, quench it carefully with water. Transfer the mixture to a separatory funnel and extract the organic phase three times with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with saturated aqueous sodium chloride (brine). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Characterization: The final product should be further purified, typically by column chromatography or recrystallization. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS) and compared to expected values.[5]

Table 2: Representative Reaction Data
Reactant/ProductMolar Eq.RoleExpected Outcome
5-nitro-1H-indazole1.0Nucleophile PrecursorConsumed during reaction
Sodium Hydride1.2Base (Deprotonation)Forms sodium salt of indazole
This compound2.0ElectrophileReacts with indazole salt
Product-Indazole-SulfonamideFormation of a solid product

Safety and Handling

  • Hazards: this compound is a reactive chemical. It should be handled with care in a well-ventilated fume hood. It is corrosive and moisture-sensitive. The related sulfonamide is listed with hazard codes H302, H315, H319, and H335, indicating it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6][7] Similar precautions should be taken with the sulfonyl chloride precursor.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture. Storing under an inert atmosphere is recommended for long-term stability.

Conclusion

This compound is a highly effective and strategic reagent in medicinal chemistry for the synthesis of bioactive sulfonamides. Its defined substitution pattern provides opportunities for targeted molecular design, while its robust reactivity allows for reliable incorporation into complex molecules. The detailed protocol provided, based on a successful application in cancer drug discovery, demonstrates its practical utility and establishes a foundation for its use in further research endeavors.

References

  • Chubb, F. L., & Eric, L. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S. Patent No. 3,965,173. Washington, DC: U.S.
  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. University College London. [Link]

  • PubChem. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • SciSpace. (n.d.). Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride. Retrieved from [Link]

  • Al-Harthy, T., Al-Majid, A. M., Barakat, A., Islam, M. S., & Ghabbour, H. A. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules, 28(14), 5396. [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Journal of Biological Sciences. [Link]

  • ResearchGate. (2024). A convenient synthetic route to sulfonimidamides from sulfonamides. [Link]

Sources

The Modern Development of Selective Serotonin Reuptake Inhibitors (SSRIs): A Guide to Preclinical Applications & Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the contemporary applications and protocols integral to the discovery and preclinical development of Selective Serotonin Reuptake Inhibitors (SSRIs). This guide moves beyond a simple recitation of methods to provide the underlying scientific rationale, ensuring a thorough understanding of the SSRI development pipeline.

Introduction: The Enduring Significance of SSRIs and the Serotonin Transporter (SERT)

Selective Serotonin Reuptake Inhibitors (SSRIs) are a cornerstone in the treatment of major depressive disorder (MDD), anxiety disorders, and other psychiatric conditions.[1][2] Their primary mechanism of action involves the inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[3][4] By blocking this reuptake process, SSRIs increase the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.[2][3]

The development of new SSRIs continues to be an active area of research, driven by the need for improved efficacy, faster onset of action, and better side-effect profiles. This guide will illuminate the key stages of modern SSRI development, from initial screening to preclinical validation.

The SSRI Development Workflow: A Multi-Stage Process

The journey of an SSRI from a chemical compound to a potential therapeutic agent is a rigorous, multi-step process. This workflow is designed to identify potent and selective inhibitors of SERT, characterize their pharmacological properties, and evaluate their potential therapeutic efficacy and safety in preclinical models.

SSRI_Development_Workflow HTS High-Throughput Screening (HTS) Lead_Gen Hit-to-Lead & Lead Optimization HTS->Lead_Gen 'Hits' In_Vitro In Vitro Characterization Lead_Gen->In_Vitro Optimized Leads In_Vivo In Vivo Preclinical Models In_Vitro->In_Vivo Candidate Selection PK_PD Pharmacokinetics/ Pharmacodynamics (PK/PD) In_Vivo->PK_PD Efficacy & Safety Data

Caption: The SSRI development pipeline, from initial screening to preclinical evaluation.

High-Throughput Screening (HTS) for SERT Inhibitors

The initial step in discovering novel SSRIs often involves high-throughput screening (HTS) of large chemical libraries.[5][6] The goal of HTS is to rapidly identify "hits"—compounds that exhibit inhibitory activity against SERT.

HTS Assay Principles

Modern HTS assays for SERT are designed for speed, reliability, and miniaturization, often utilizing 96- or 384-well plates.[6][7] A common approach involves the use of a fluorescent substrate that is taken up by cells expressing SERT.[5] Inhibition of this uptake by a test compound results in a measurable change in the fluorescent signal.

Protocol: Fluorescence-Based SERT Inhibition HTS Assay

This protocol outlines a general procedure for an HTS assay using a fluorescent substrate.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Fluorescent substrate (e.g., ASP+)

  • Compound library dissolved in DMSO

  • Positive control (e.g., a known SSRI like Fluoxetine)

  • Negative control (DMSO vehicle)

  • 96- or 384-well black, clear-bottom microplates

  • Automated liquid handling systems

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the hSERT-expressing HEK293 cells into the microplates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Using an automated liquid handler, add the test compounds from the library to the wells. Include wells for the positive and negative controls.

  • Pre-incubation: Incubate the plates with the compounds for a specific time to allow for compound binding to SERT.

  • Substrate Addition: Add the fluorescent substrate to all wells.

  • Incubation: Incubate the plates for a defined period to allow for substrate uptake.

  • Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls. Compounds that meet a predefined inhibition threshold are considered "hits."

In Vitro Characterization of Lead Compounds

Following the identification of "hits" from HTS, the subsequent phase involves detailed in vitro characterization to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.

Radioligand Binding Assays: Quantifying Affinity for SERT

Radioligand binding assays are the gold standard for determining the binding affinity of a compound for its target.[8][9] In the context of SSRI development, these assays measure the ability of a test compound to compete with a radiolabeled ligand that specifically binds to SERT.

Materials:

  • Membrane preparations from cells expressing hSERT

  • Radioligand (e.g., [³H]citalopram)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)[8]

  • Non-specific binding control (e.g., 10 µM Fluoxetine)[8]

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

  • Filtration apparatus (cell harvester)

Procedure:

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + varying concentrations of the test compound).[9]

  • Incubation: Add the membrane preparation, radioligand, and test compounds to the wells and incubate to allow the binding to reach equilibrium.[9]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[8]

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[8]

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 (the concentration of the compound that inhibits 50% of the specific binding). The Ki (inhibition constant), which reflects the binding affinity, can then be calculated using the Cheng-Prusoff equation.

In Vitro Serotonin Reuptake Assays: Assessing Functional Inhibition

While binding assays measure affinity, reuptake assays directly assess the functional ability of a compound to inhibit the transport of serotonin. These assays are crucial for confirming that a compound that binds to SERT also inhibits its function.[10][11]

Materials:

  • Cells expressing hSERT (e.g., HEK293 or JAR cells)[10]

  • [³H]Serotonin

  • Test compounds

  • Assay buffer

  • Positive control (e.g., Citalopram)[10]

  • 96-well microplates

  • Scintillation counter

Procedure:

  • Cell Plating: Seed the hSERT-expressing cells into 96-well plates and allow them to adhere.

  • Compound Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound or controls.

  • Initiate Uptake: Add [³H]Serotonin to each well to initiate the reuptake process.

  • Incubation: Incubate for a short period at 37°C to allow for serotonin uptake.[10]

  • Terminate Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis: Lyse the cells to release the internalized [³H]Serotonin.

  • Scintillation Counting: Transfer the lysate to scintillation vials and measure the radioactivity.

  • Data Analysis: Determine the IC50 of the test compound by plotting the percentage of inhibition of [³H]Serotonin uptake against the compound concentration.

Parameter Radioligand Binding Assay Serotonin Reuptake Assay
Principle Measures binding affinity to SERTMeasures functional inhibition of serotonin transport
Primary Output Ki (Inhibition Constant)IC50 (Half-maximal Inhibitory Concentration)
Key Reagents Radioligand (e.g., [³H]citalopram), membrane prepRadiolabeled substrate (e.g., [³H]serotonin), whole cells
Interpretation Potency of bindingPotency of functional inhibition

Table 1: Comparison of Key In Vitro Assays for SSRI Characterization.

In Vivo Preclinical Models: Evaluating Antidepressant-Like Activity

Once a compound has demonstrated potent and selective in vitro activity, it progresses to in vivo testing in animal models to assess its potential antidepressant-like effects and to evaluate its safety profile.[12]

In_Vivo_Models cluster_behavioral_despair Models of Behavioral Despair cluster_chronic_stress Models of Chronic Stress & Anhedonia cluster_anxiety Models of Anxiety-Related Behavior FST Forced Swim Test (FST) TST Tail Suspension Test (TST) CUMS Chronic Unpredictable Mild Stress (CUMS) NSF Novelty-Suppressed Feeding Test

Caption: Common preclinical models used to assess antidepressant-like activity.

The Forced Swim Test (FST)

The FST is a widely used behavioral test to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatment is expected to reduce the duration of this immobility.

Materials:

  • Male mice of a suitable strain (e.g., C57BL/6)

  • Transparent cylindrical tank (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm

  • Test compound and vehicle

  • Video recording and analysis software

Procedure:

  • Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound or vehicle to the mice at a predetermined time before the test (e.g., 30-60 minutes for acute dosing).

  • Pre-swim Session (optional but recommended): On the day before the test, place each mouse in the water tank for a 15-minute pre-swim session. This is to ensure that the immobility observed on the test day is not due to novelty.

  • Test Session: On the test day, place each mouse individually into the cylinder for a 6-minute session. Record the behavior for the entire duration, but typically only the last 4 minutes are analyzed.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the duration of immobility between the treatment groups. A significant reduction in immobility in the compound-treated group compared to the vehicle group is indicative of antidepressant-like activity.

Chronic Unpredictable Mild Stress (CUMS) Model

The CUMS model is considered to have higher face and construct validity for depression as it exposes animals to a series of mild, unpredictable stressors over several weeks, inducing a state of anhedonia (a core symptom of depression).[13][14]

Materials:

  • Male rats (e.g., Sprague-Dawley or Wistar)

  • A variety of mild stressors (e.g., tilted cage, wet bedding, light/dark cycle reversal, restraint stress)

  • Sucrose solution (1%)

  • Test compound and vehicle

Procedure:

  • Baseline Sucrose Preference Test: Before the stress period, train the rats to consume a 1% sucrose solution and measure their baseline preference for sucrose over water.

  • CUMS Procedure: For 4-8 weeks, expose the rats to a daily regimen of one or two mild, unpredictable stressors. The control group is handled but not stressed.

  • Treatment: Begin administering the test compound or vehicle daily, typically starting from the third or fourth week of the CUMS procedure and continuing until the end.

  • Sucrose Preference Testing: Periodically (e.g., weekly), measure the sucrose preference of the rats. A significant decrease in sucrose preference in the stressed group compared to the control group indicates the induction of anhedonia.

  • Data Analysis: Evaluate the ability of the test compound to reverse the CUMS-induced deficit in sucrose preference. A significant increase in sucrose preference in the compound-treated stressed group compared to the vehicle-treated stressed group suggests antidepressant-like efficacy.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a lead compound is critical for its development.[15][16]

Pharmacokinetic parameters to be determined include:

  • Absorption: How the drug is absorbed into the bloodstream.

  • Distribution: Where the drug distributes in the body, including penetration of the blood-brain barrier.

  • Metabolism: How the drug is broken down by the body, often involving cytochrome P450 (CYP) enzymes.[17]

  • Excretion: How the drug is eliminated from the body.[18]

Pharmacodynamic studies aim to correlate the drug concentration at the site of action (the brain) with its pharmacological effect (e.g., SERT occupancy).

Clinical Development and Regulatory Considerations

The data generated from these preclinical studies are essential for filing an Investigational New Drug (IND) application with regulatory agencies like the U.S. Food and Drug Administration (FDA).[19][20] The FDA provides guidance on the clinical development of antidepressant drugs, outlining the requirements for clinical trial design, efficacy endpoints, and safety assessments.[21]

Conclusion

The development of new SSRIs is a complex but systematic process that relies on a suite of sophisticated in vitro and in vivo assays. By understanding the principles and protocols outlined in this guide, researchers and drug developers can more effectively navigate the path from a novel chemical entity to a potential new treatment for depressive and anxiety disorders. The continuous refinement of these methodologies will undoubtedly lead to the discovery of next-generation SSRIs with improved therapeutic profiles.

References

  • Stahl, S. M. (2013). Stahl's Essential Psychopharmacology: Neuroscientific Basis and Practical Applications (4th ed.). Cambridge University Press.
  • Selective serotonin reuptake inhibitor - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

  • Selective Serotonin Reuptake Inhibitors - StatPearls - NCBI Bookshelf. (2023, May 1). Retrieved January 2, 2026, from [Link]

  • Selective serotonin reuptake inhibitors (SSRIs) - Mayo Clinic. (n.d.). Retrieved January 2, 2026, from [Link]

  • Stahl, S. M. (2005). Study designs and outcomes in antidepressant clinical trials.
  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523–536.
  • FDA Updates Guidance for Developing Antidepressant Medications | Psychiatric News. (2018, July 31). Retrieved January 2, 2026, from [Link]

  • Latest Update on the Mechanism of Action of Selective Serotonin Reuptake Inhibitors (SSRIs) - Psych Scene Hub. (2021, November 3). Retrieved January 2, 2026, from [Link]

  • FDA updates guidance on the clinical development of treatments for major depressive disorder (MDD) - Pearl Pathways. (2018, June 20). Retrieved January 2, 2026, from [Link]

  • Willner, P. (1997). Animal models for the study of antidepressant activity. Pharmacology & Therapeutics, 75(3), 205–228.
  • DeVane, C. L. (2001). Pharmacokinetics and pharmacodynamics of antidepressant medications.
  • Nagine, T. (2024). The Ethics and Efficacy of Antidepressant Drug Testing on Animals.
  • The Roles of Serotonin in Neuropsychiatric Disorders - PMC. (2021, July 26). Retrieved January 2, 2026, from [Link]

  • Kristiyani, A., Ikawati, Z., Gani, A. P., & Sofro, Z. M. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536.
  • [Development of HTS model on SERT inhibitors combined biological screening model with HTVS] - PubMed. (n.d.). Retrieved January 2, 2026, from [Link]

  • Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis - PubMed. (2024, August 29). Retrieved January 2, 2026, from [Link]

  • Major Depressive Disorder: Developing Drugs for Treatment June 2018 - FDA. (2019, October 18). Retrieved January 2, 2026, from [Link]

  • Major Depressive Disorder: Developing Drugs for Treatment; Draft Guidance for Industry; Availability - Federal Register. (2018, June 21). Retrieved January 2, 2026, from [Link]

  • Role of Phosphorylation of Serotonin and Norepinephrine Transporters in Animal Behavior: Relevance to Neuropsychiatric Disorders - PubMed Central. (2025, August 9). Retrieved January 2, 2026, from [Link]

  • New Insights into How Serotonin Selective Reuptake Inhibitors Shape the Developing Brain. (n.d.). Retrieved January 2, 2026, from [Link]

  • Major Depressive Disorder: Developing Drugs for Treatment Guidance for Industry - FDA. (2018, June). Retrieved January 2, 2026, from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (2025, August 6). Retrieved January 2, 2026, from [Link]

  • SERT, serotonin transporter - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • The History and Current State of Antidepressant Clinical Trial Design: A Call to Action for Proof-of-Concept Studies - ResearchGate. (2025, May 2). Retrieved January 2, 2026, from [Link]

  • SERT, serotonin transporter - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Ontogeny and Regulation of the Serotonin Transporter: Providing Insights into Human Disorders - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

  • Pharmacokinetics and Pharmacodynamics: A Comprehensive Analysis of the Absorption, Distribution, Metabolism, and Excretion of Psychiatric Drugs - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

  • Pharmacokinetics and pharmacodynamics of antidepressant medications | Request PDF. (2025, August 7). Retrieved January 2, 2026, from [Link]

  • A brief history of the development of antidepressant drugs: From monoamines to glutamate. (n.d.). Retrieved January 2, 2026, from [Link]

  • High Throughput Screening of a Prescription Drug Library for Inhibitors of Organic Cation Transporter 3, OCT3 - PubMed Central. (n.d.). Retrieved January 2, 2026, from [Link]

  • Selective Serotonin Reuptake Inhibitor Pharmacokinetics During Pregnancy: Clinical and Research Implications - Frontiers. (2022, February 24). Retrieved January 2, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved January 2, 2026, from [Link]

  • Clinical Trials in Depression - Transforming Clinical Research in the United States - NCBI. (n.d.). Retrieved January 2, 2026, from [Link]

  • Considering the methodological limitations in the evidence base of antidepressants for depression: a reanalysis of a network meta-analysis | BMJ Open. (n.d.). Retrieved January 2, 2026, from [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC. (2018, March 16). Retrieved January 2, 2026, from [Link]

  • A Reliable High-Throughput Screening Model for Antidepressant - MDPI. (2021, September 1). Retrieved January 2, 2026, from [Link]

  • Selective Serotonin Reuptake Inhibitors and Adverse Effects: A Narrative Review - MDPI. (2021, August 5). Retrieved January 2, 2026, from [Link]

  • Selective serotonin reuptake inhibitors and brain development—From experimental data to clinical evidence | Request PDF. (2025, August 7). Retrieved January 2, 2026, from [Link]

  • SERT Transporter Assay - BioIVT. (n.d.). Retrieved January 2, 2026, from [Link]

  • Pharmacology of antidepressants - Deranged Physiology. (2021, August 3). Retrieved January 2, 2026, from [Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016, February 14). Retrieved January 2, 2026, from [Link]

  • Whole-cell radioligand saturation binding - Protocols.io. (2023, February 28). Retrieved January 2, 2026, from [Link]

  • Development and Validation of Green and High-Throughput Microwell Spectrophotometric Assay for the Determination of Selective Serotonin Reuptake Inhibitors in Their Pharmaceutical Dosage Forms - MDPI. (2023, May 21). Retrieved January 2, 2026, from [Link]

  • Identification of Novel Serotonin Transporter Compounds by Virtual Screening - PMC. (n.d.). Retrieved January 2, 2026, from [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry. (2025, August 6). Retrieved January 2, 2026, from [Link]

  • Depression (Major Depressive Disorder) Clinical Trials - Mayo Clinic Research. (n.d.). Retrieved January 2, 2026, from [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025, May 3). Retrieved January 2, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of agents targeting the Central Nervous System (CNS) represents one of the most formidable challenges in medicinal chemistry. Success hinges not only on potent interaction with a neurological target but also on the ability to navigate the highly restrictive blood-brain barrier (BBB). This guide provides an in-depth exploration of the critical principles and modern synthetic strategies essential for the rational design and construction of CNS-active molecules. We move beyond simple procedural lists to explain the causal relationships behind experimental choices, integrating computational design, advanced synthetic protocols, and strategic property modulation. This document serves as a comprehensive resource, blending foundational theory with field-proven, actionable protocols for the synthesis of next-generation CNS therapeutics.

Introduction: The CNS Challenge and the Blood-Brain Barrier Imperative

The development of drugs for CNS disorders remains one of the most challenging areas in drug discovery.[1] This difficulty is largely attributable to the brain's sophisticated protective mechanism: the blood-brain barrier (BBB). The BBB is a dynamic, functional structure composed of endothelial cells, astrocytes, and pericytes, interconnected by tight junctions that severely restrict the passage of substances from the bloodstream into the brain parenchyma.[2][3] It is estimated that over 98% of small-molecule drugs and virtually all large-molecule drugs are incapable of crossing the BBB, posing a significant hurdle for therapeutic intervention.[2]

To overcome this, a successful CNS agent must possess a unique and finely tuned set of physicochemical properties. The synthesis of such agents is therefore not merely a matter of assembling a pharmacologically active core, but a multi-parameter optimization problem. Modern synthetic chemistry, augmented by powerful computational tools, provides a logical framework for tackling this challenge. This guide will detail the key strategies that form the bedrock of contemporary CNS drug synthesis.

Section 1: Foundational Principles of CNS Drug Design

Physicochemical Property Optimization: The Rules of Entry

Decades of research have illuminated the specific molecular attributes that favor BBB penetration. While not absolute, these guidelines provide a critical starting point for any CNS-focused synthetic campaign. The goal is to strike a delicate balance, as the properties required for brain entry can sometimes be at odds with those needed for target engagement or metabolic stability.[4][5]

Key physicochemical parameters include:

  • Lipophilicity (logP/logD): Perhaps the most critical factor, as molecules must traverse the lipid membranes of the endothelial cells. However, excessive lipophilicity can lead to non-specific binding, rapid metabolism, and poor solubility.

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability.

  • Polar Surface Area (TPSA): A measure of the molecule's surface polarity. Lower TPSA is strongly correlated with improved BBB penetration.

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors (HBD) and acceptors (HBA) is crucial. Desolvating a molecule to cross the lipid barrier carries an energetic penalty, which increases with the number of hydrogen bonds.[5]

  • Ionization State (pKa): The charge of a molecule at physiological pH (7.4) significantly impacts its ability to cross membranes. Neutral species are generally favored.

Table 1: Generally Accepted Physicochemical Property Ranges for CNS Drugs

Property Desired Range Rationale for CNS Penetration
Lipophilicity (logP) 1 - 3 Balances lipid membrane permeability with aqueous solubility.[5]
Molecular Weight (MW) < 400 Da Smaller size facilitates passive diffusion across the BBB.[5][6]
Topological Polar Surface Area (TPSA) < 70 Ų Minimizes the desolvation penalty required to enter the lipid barrier.[5]
Hydrogen Bond Donors (HBD) ≤ 3 Reduces interactions with water, facilitating membrane crossing.[5]

| Acid Dissociation Constant (pKa) | 7.5 - 10.5 (for bases) | Favors a significant population of the neutral, more permeable species at physiological pH. |

The Role of Computational Chemistry in Modern Synthesis

The "design-synthesize-test" cycle in drug discovery is resource-intensive. Computational chemistry and cheminformatics have become indispensable for streamlining this process by predicting the properties of virtual compounds before they are ever synthesized.[7][8] This in silico pre-screening allows chemists to prioritize synthetic targets with the highest probability of success.

Key computational approaches include:

  • Quantitative Structure-Activity Relationship (QSAR): Models that correlate physicochemical properties with biological activity or BBB permeability.[3]

  • Virtual Screening (VS): Docking large libraries of virtual compounds into a target protein's binding site to identify potential hits.[3][7]

  • Generative Artificial Intelligence (GenAI): Advanced algorithms that can design novel molecules from scratch, tailored to possess specific CNS-like properties and predicted activity.[9][10]

The integration of these tools creates a powerful, predictive workflow that guides synthetic efforts, saving significant time and resources.

G cluster_0 In Silico Design & Prioritization cluster_1 Synthesis & Optimization Target Target Identification & Validation VS Virtual Screening (Large Compound Libraries) Target->VS GenAI Generative AI (De Novo Design) Target->GenAI Hit_ID Hit Identification VS->Hit_ID ADMET In Silico ADMET & CNS Property Prediction (logP, TPSA, MW) Hit_ID->ADMET GenAI->Hit_ID Prioritize Prioritize Synthetic Targets ADMET->Prioritize Synthesis Chemical Synthesis (MCR, C-H LSF, etc.) Prioritize->Synthesis Testing In Vitro Testing (Binding, Functional Assays) Synthesis->Testing SAR SAR Analysis Testing->SAR SAR->ADMET Iterative Optimization

Caption: Computational workflow for CNS drug discovery.

Section 2: Key Synthetic Strategies and Protocols

The modern synthetic chemist's toolbox contains several powerful strategies that are particularly well-suited to the demands of CNS drug discovery. These methods emphasize efficiency, diversity, and the ability to precisely modify complex molecules.

Strategy A: Multi-Component Reactions (MCRs)

Causality & Rationale: MCRs are convergent reactions where three or more starting materials combine in a single step to form a product that incorporates most of the atoms from the reactants.[11] This approach is exceptionally powerful for CNS drug discovery for two primary reasons:

  • Efficiency and Diversity: MCRs rapidly generate complex and diverse molecular scaffolds from simple, readily available building blocks. This allows for the swift exploration of a broad chemical space to identify novel CNS-active chemotypes.[12]

  • Atom and Step Economy: By minimizing intermediate isolation and purification steps, MCRs reduce waste and resource consumption, aligning with the principles of green chemistry.[13]

The Ugi four-component reaction (U-4CR), for example, is a cornerstone MCR that assembles peptide-like scaffolds, which can be further cyclized to produce a vast array of heterocycles relevant to CNS targets.[13]

Protocol: Synthesis of a Dihydropyridone Scaffold via Ugi/Deprotection-Cyclization

This protocol describes the synthesis of a dihydropyridone, a scaffold found in various CNS-active compounds, using an Ugi reaction followed by an intramolecular cyclization.

Step 1: Ugi Four-Component Reaction

  • To a stirred solution of β-alanine tert-butyl ester (1.0 mmol, 1 eq) in methanol (5 mL) in a round-bottom flask, add isobutyraldehyde (1.0 mmol, 1 eq). Stir the mixture at room temperature for 20 minutes.

  • Add phenylacetic acid (1.0 mmol, 1 eq) to the mixture.

  • Finally, add tert-butyl isocyanide (1.0 mmol, 1 eq) dropwise.

  • Seal the flask and stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the linear Ugi product.

Step 2: Deprotection and Intramolecular Cyclization

  • Dissolve the purified Ugi product (1.0 mmol) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (4 mL).

  • Stir the solution at room temperature for 4 hours to remove the tert-butyl protecting groups.

  • Monitor the deprotection by TLC or LC-MS.

  • Once deprotection is complete, carefully neutralize the mixture by slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product is the cyclized dihydropyridone, which can be further purified by recrystallization or column chromatography.

Strategy B: Asymmetric Synthesis

Causality & Rationale: Chirality is a fundamental consideration in drug design, as the enantiomers of a chiral drug often exhibit profound differences in pharmacology, pharmacokinetics, and toxicity.[14] One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) can be inactive or even cause adverse side effects.[14] Therefore, the ability to selectively synthesize a single enantiomer is not a luxury but a necessity for developing safe and effective CNS drugs.[15]

Protocol: Asymmetric Reduction of a Prochiral Ketone using a Chiral Catalyst

This protocol outlines a general procedure for the asymmetric reduction of a ketone to a chiral alcohol, a common transformation in the synthesis of CNS agents. The Corey-Bakshi-Shibata (CBS) reduction is a reliable method for this purpose.

  • Catalyst Preparation (in situ):

    • In a flame-dried, argon-purged flask, dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 eq) in anhydrous tetrahydrofuran (THF) (2 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 M in THF, 0.6 mmol, 0.6 eq) dropwise over 10 minutes.

    • Stir the mixture at 0 °C for 15 minutes to form the active catalyst complex.

  • Reduction Reaction:

    • Dissolve the prochiral ketone substrate (e.g., 1-tetralone derivative) (1.0 mmol, 1 eq) in anhydrous THF (3 mL).

    • Cool the ketone solution to the desired reaction temperature (typically between -40 °C and 0 °C) in a separate flask under argon.

    • Slowly add the ketone solution via cannula to the pre-formed catalyst solution.

    • Simultaneously, add additional BH₃·SMe₂ (1.0 M in THF, 0.6 mmol, 0.6 eq) dropwise to the reaction mixture over 1 hour using a syringe pump to maintain a low concentration of the reducing agent.

  • Workup and Purification:

    • After the reaction is complete (monitored by TLC), quench the reaction by the slow, careful addition of methanol (2 mL) at low temperature.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Add 1 M HCl (5 mL) and extract the product with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting chiral alcohol by column chromatography.

  • Enantiomeric Excess (ee) Determination:

    • Determine the enantiomeric purity of the product using chiral High-Performance Liquid Chromatography (HPLC).

Strategy C: C-H Functionalization

Causality & Rationale: C-H functionalization is a paradigm-shifting strategy that allows for the direct conversion of a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond. Its most profound impact in drug discovery is in Late-Stage Functionalization (LSF) .[16] LSF enables chemists to modify complex, drug-like molecules at a late stage in the synthesis, bypassing the need to re-synthesize the entire molecule from scratch for each new analog.[17][18] This dramatically accelerates the exploration of Structure-Activity Relationships (SAR), allowing for rapid fine-tuning of a lead compound's properties (e.g., potency, selectivity, or metabolic stability) to meet the stringent demands for a CNS drug candidate.[19]

Protocol: Palladium-Catalyzed C-H Arylation of a Pyridine N-Oxide Derivative

This protocol describes the direct arylation at the C2 position of a pyridine ring, a common scaffold in CNS agents. The N-oxide directing group facilitates the reaction and can be easily removed afterward.

  • Reaction Setup:

    • To an oven-dried Schlenk tube, add the pyridine N-oxide substrate (0.5 mmol, 1 eq), palladium(II) acetate (Pd(OAc)₂, 0.025 mmol, 5 mol%), and silver(I) carbonate (Ag₂CO₃, 1.0 mmol, 2 eq).

    • Add the aryl bromide coupling partner (0.75 mmol, 1.5 eq).

    • Evacuate and backfill the tube with argon three times.

  • Reaction Execution:

    • Add anhydrous 1,4-dioxane (2.5 mL) via syringe.

    • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture vigorously for 16-24 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts.

    • Wash the Celite pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the C2-arylated pyridine N-oxide.

  • N-Oxide Reduction (if required):

    • Dissolve the purified arylated N-oxide in a suitable solvent (e.g., ethanol).

    • Add a reducing agent such as phosphorus trichloride (PCl₃) or use catalytic hydrogenation (e.g., H₂, Pd/C).

    • Monitor the reaction by TLC. Upon completion, perform an appropriate aqueous workup and purify to obtain the final C2-arylated pyridine.

Section 3: An Integrated Synthetic Workflow for CNS Agents

The synthesis of a CNS drug candidate is not a linear application of a single strategy but an integrated workflow. It begins with computational design and proceeds through efficient scaffold construction and precise functionalization, with constant feedback between synthetic output and property assessment.

G cluster_0 Phase 1: Design & Scaffold Synthesis cluster_1 Phase 2: Chirality & Core Refinement cluster_2 Phase 3: Late-Stage Optimization cluster_3 Phase 4: Evaluation Comp_Design Computational Design (Targeting CNS MPO Score > 4.0) MCR Scaffold Synthesis (e.g., Multi-Component Reaction) Comp_Design->MCR Identifies Core Structure Asym_Synth Asymmetric Synthesis or Chiral Resolution MCR->Asym_Synth Core_Refine Core Refinement (Initial SAR) Asym_Synth->Core_Refine LSF Late-Stage Functionalization (e.g., C-H Activation) Core_Refine->LSF Generates Lead Compound Final_Analog Final Analog Library LSF->Final_Analog In_Vivo In Vivo Testing (BBB Permeability, Efficacy) Final_Analog->In_Vivo

Caption: Integrated workflow for CNS agent development.

This workflow illustrates a logical progression:

  • Design & Scaffold Synthesis: Computational tools identify a promising, CNS-privileged scaffold that is then rapidly constructed using an efficient method like an MCR.[20]

  • Chirality & Core Refinement: The correct stereochemistry is established through asymmetric synthesis, and initial SAR studies are performed.

  • Late-Stage Optimization: The refined lead compound is subjected to LSF via C-H functionalization to generate a library of close analogs, precisely tuning properties to optimize for BBB penetration and target potency.

  • Evaluation: The most promising candidates from the library are advanced to in vivo testing to confirm their efficacy and ability to reach the target in the brain.

Conclusion

The synthesis of central nervous system agents is a highly sophisticated discipline that demands a deep understanding of both organic chemistry and neuropharmacology. The historical challenge of the blood-brain barrier is now being met with a powerful combination of predictive computational design and advanced synthetic methodologies. Strategies such as multi-component reactions, asymmetric synthesis, and late-stage C-H functionalization provide the efficiency, precision, and flexibility required to navigate the complex multi-parameter landscape of CNS drug discovery. By embracing an integrated workflow that places strategic synthesis at its core, researchers are better equipped than ever to develop the next generation of therapeutics for debilitating neurological and psychiatric disorders.

References

  • Chen, X., & Li, X., et al. (2022). Current approaches to enhance CNS delivery of drugs across the brain barriers. PMC. [Link]

  • Al-Hilal, T. A., & Alam, F., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. [Link]

  • Kalinowska-Tłuścik, J., & Wyska, E., et al. (2016). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. PMC. [Link]

  • Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, ACS Publications. [Link]

  • Galdino-Pitta, M. R., & Pitta, I. R., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. [Link]

  • Kumar, S., & Kumar, A. (2023). Central Nervous System Agents in Medicinal Chemistry. ResearchGate. [Link]

  • Wager, T. T., & Hou, X., et al. (2016). Medicinal Chemical Properties of Successful Central Nervous System Drugs. PMC. [Link]

  • Zhang, L., & Li, Y., et al. (2023). Molecular Generation for CNS Drug Discovery and Design. ACS Chemical Neuroscience. [Link]

  • Singh, G., & Sharma, A., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. PubMed Central. [Link]

  • Bentham Science. Central Nervous System Agents in Medicinal Chemistry. Bentham Science. [Link]

  • Terstappen, G. C., & Meyer, A. H., et al. (2021). Evolving Drug Delivery Strategies to Overcome the Blood Brain Barrier. PMC. [Link]

  • Maji, B. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, RSC Publishing. [Link]

  • Dwibhashyam, V. S., & Nagappa, A. N. (2008). Strategies for Enhanced Drug Delivery to the Central Nervous System. PMC. [Link]

  • Cioffi, C. L. (Ed.). (n.d.). Special Issue : Recent Advances in Central Nervous System Drug Discovery. MDPI. [Link]

  • de la Torre, P., & Ismaili, L., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. PMC. [Link]

  • Wu, Y. (Ed.). (n.d.). Special Issue : C–H Functionalization Chemistry: Applications in Drug Synthesis. MDPI. [Link]

  • Gobbi, S., & Götte, M., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]

  • de la Torre, P., & Ismaili, L., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. ResearchGate. [Link]

  • Mayol Llinà, J. (2021). Realisation of CNS-relevant Molecular Scaffolds Using an Integrated Computational and Synthetic Approach. White Rose eTheses Online. [Link]

  • Kannappan, V. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]

  • Sliwoski, G., & Kothiwale, S., et al. (2014). Computational Methods in Drug Discovery. PMC. [Link]

  • Lindsley, C. W. (2019). Call for Papers: Strategies and Tactics in CNS Drug Synthesis. ACS Publications. [Link]

  • De Vivo, M. (2015). Computational Chemistry for Drug Discovery. ResearchGate. [Link]

  • Shang, M., & Sun, S. Z., et al. (2023). Late-Stage C–H Functionalization of Azines. PMC. [Link]

  • Olofinnade, A. T., & Ojo, M. B., et al. (2020). Central Nervous System Agents in Medicinal Chemistry. Semantic Scholar. [Link]

  • Bentham Science Publishers. (n.d.). Central Nervous System Agents in Medicinal Chemistry. Bentham Science Publishers. [Link]

  • Pelliccia, S., & Piras, M., et al. (2022). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. [Link]

  • Al-Hilal, T. A., & Alam, F., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. ResearchGate. [Link]

  • Pharma Focus America. (n.d.). Latest Innovations Driving Progress in CNS Drug Development. Pharma Focus America. [Link]

  • Request PDF. (n.d.). EDITORIAL: Synthesis and CNS Activity of Medicinal Important Heterocyclic Compounds. ResearchGate. [Link]

  • Fiveable. (n.d.). Central nervous system drugs | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Asymmetric Synthesis of Natural Products and Medicinal Drugs Through One-Pot-Reaction Strategies. (2015). ResearchGate. [Link]

  • Computational Chemistry in Structure-Based Drug Design: Tools, Trends, and Transformations. (2024). Preprint. [Link]

  • Ortiz-García, J., & Soriano-Agueda, L., et al. (2024). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. American Chemical Society. [Link]

  • Li, B., & Tyagarajan, S., et al. (2024). Harnessing the Power of C-H Functionalization Chemistry to Accelerate Drug Discovery. Chemspeed Technologies. [Link]

  • Johansson, M. J., & Ackermann, L. (2021). Late-stage C-H functionalization offers new opportunities in drug discovery. PubMed. [Link]

  • Synthesis, Crystal Structure, Antitumor, and Antimicrobial Activity of Novel Copper(II) Complexes with a Coumarin Derivative Containing a Histamine Substituent. (2024). MDPI. [Link]

  • de la Poza, M., & Mancebo-Aracil, J., et al. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]

  • Pardridge, W. M. (2012). Drug transport across the blood–brain barrier. PMC. [Link]

  • Scott, J. S., & O'Dowd, H., et al. (2017). Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Multicomponent Reactions. Organic Chemistry Portal. [Link]

  • Chen, H., & Li, Z., et al. (2022). CNSMolGen: A Bidirectional Recurrent Neural Network-Based Generative Model for De Novo Central Nervous System Drug Design. ACS Publications. [Link]

Sources

Application Notes and Protocols: Synthesis of Azo Dyes and Specialty Polymers Utilizing 2-Chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-5-methoxybenzene-1-sulfonyl chloride is a highly versatile aromatic sulfonyl chloride that serves as a pivotal intermediate in the synthesis of a wide array of functional organic molecules.[1] Its reactivity is dominated by the sulfonyl chloride (-SO₂Cl) group, which is an excellent electrophile, readily undergoing nucleophilic substitution with amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively.[1] The presence of the chloro and methoxy substituents on the benzene ring provides steric and electronic influences that can be exploited to fine-tune the properties of the final products, such as the color of dyes or the thermal and mechanical characteristics of polymers.

This guide provides an in-depth exploration of the utility of this compound as a foundational building block. We will detail robust, field-proven protocols for two primary applications: the synthesis of vibrant sulfonamide-based azo dyes and the preparation of high-performance polysulfonamides and polysulfonates. The methodologies are designed for researchers, scientists, and professionals in drug development and materials science, with a focus on explaining the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Part I: Synthesis of Sulfonamide-Based Azo Dyes

Principle and Rationale

The synthesis of azo dyes from this compound is a multi-step process that leverages classic organic reactions. The core strategy involves first reacting the sulfonyl chloride with an aromatic diamine to create a stable sulfonamide intermediate. This intermediate still possesses a free amino group, which can then be converted into a diazonium salt. The highly reactive diazonium salt is immediately subjected to an azo coupling reaction with an electron-rich aromatic compound (the coupling component) to generate the final azo dye.

The sulfonamide linkage (-SO₂-NH-) is critical; it imparts significant chemical stability and often enhances the dye's fastness properties (resistance to washing, light, and abrasion) when applied to fibers.[2][3] The specific substitution pattern of the starting material—the chloro and methoxy groups—influences the electronic environment of the resulting chromophore, thereby modulating the final color of the dye.

Overall Workflow for Azo Dye Synthesis

The process can be visualized as a three-stage sequence: formation of the sulfonamide intermediate, diazotization of the free amine, and the final azo coupling to form the chromophore.

DyeSynthesisWorkflow Start 2-Chloro-5-methoxybenzene- 1-sulfonyl chloride Reaction1 Sulfonamide Formation Start->Reaction1 Amine Aromatic Diamine (e.g., p-Phenylenediamine) Amine->Reaction1 Intermediate Amino-Sulfonamide Intermediate Reaction1->Intermediate Base (e.g., Pyridine) Reaction2 Diazotization (NaNO₂, HCl, 0-5 °C) Intermediate->Reaction2 Diazonium Diazonium Salt (Unstable) Reaction2->Diazonium Reaction3 Azo Coupling Diazonium->Reaction3 Coupler Coupling Component (e.g., 2-Naphthol) Coupler->Reaction3 Dye Final Azo Dye Reaction3->Dye

Caption: General workflow for the synthesis of an azo dye.

Protocol 1: Synthesis of N-(4-aminophenyl)-2-chloro-5-methoxybenzene-1-sulfonamide (Intermediate)

This protocol details the reaction of the title sulfonyl chloride with p-phenylenediamine. A slight excess of the diamine is used to favor the monosubstituted product, and a base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Materials:

  • This compound (1.0 eq)

  • p-Phenylenediamine (1.2 eq)

  • Pyridine (dried, 2.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve p-phenylenediamine (1.2 eq) in anhydrous DCM.

  • Add pyridine (2.0 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in a separate portion of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred diamine solution over 30 minutes, ensuring the temperature remains below 5 °C.

    • Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of the disubstituted byproduct.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Causality Note: The acid wash removes excess pyridine and unreacted p-phenylenediamine. The bicarbonate wash removes any residual acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude solid by recrystallization from an ethanol/water mixture to yield the pure amino-sulfonamide intermediate as a solid.

Characterization (Expected):

  • FTIR (cm⁻¹): 3450-3300 (N-H stretch, primary amine), 3300-3200 (N-H stretch, sulfonamide), 1340 & 1160 (asymmetric and symmetric SO₂ stretch).

  • ¹H NMR: Signals corresponding to the aromatic protons of both rings, a singlet for the methoxy group (-OCH₃), a broad singlet for the amine (-NH₂), and a singlet for the sulfonamide proton (-SO₂NH-).

Protocol 2: Synthesis of a Monoazo Dye from the Amino-Sulfonamide Intermediate

This protocol describes the diazotization of the intermediate from Protocol 1 and its subsequent coupling with 2-naphthol to produce a vibrant red-orange dye.

Materials:

  • N-(4-aminophenyl)-2-chloro-5-methoxybenzene-1-sulfonamide (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

  • 2-Naphthol (1.0 eq)

  • Sodium Hydroxide (NaOH)

  • Deionized water

  • Ice

Procedure:

  • Diazotization: a. Suspend the amino-sulfonamide intermediate (1.0 eq) in a mixture of concentrated HCl and water in a beaker. Cool to 0-5 °C in a salt-ice bath with vigorous stirring. b. Prepare a solution of sodium nitrite (1.05 eq) in a small amount of cold water. c. Add the sodium nitrite solution dropwise to the cold amine suspension. The solid should dissolve to form a clear solution of the diazonium salt. Maintain the temperature strictly between 0 and 5 °C.

    • Causality Note: Diazonium salts are thermally unstable and can decompose violently or undergo side reactions if the temperature rises. The excess acid ensures the complete formation of nitrous acid and stabilizes the diazonium salt.
  • Coupling: a. In a separate beaker, dissolve 2-naphthol (1.0 eq) in a dilute aqueous solution of sodium hydroxide. Cool this solution to 5-10 °C. b. Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with continuous, efficient stirring. c. A brightly colored precipitate (the azo dye) should form immediately.

    • Causality Note: The coupling reaction is an electrophilic aromatic substitution. It requires an alkaline pH to deprotonate the hydroxyl group of 2-naphthol, activating it as a powerful nucleophile.
  • Isolation and Purification: a. Continue stirring the mixture in the cold bath for 1 hour to ensure the reaction is complete. b. Isolate the dye precipitate by vacuum filtration. c. Wash the filter cake thoroughly with cold water until the filtrate is neutral. d. Dry the purified dye in a vacuum oven at 60 °C.

Data Presentation:

PropertyExpected Value
Appearance Red-Orange Crystalline Powder
Yield > 85%
λ_max (in DMF) 480-520 nm
Solubility Soluble in DMF, DMSO; sparingly in ethanol

Part II: Synthesis of Specialty Polymers

Principle and Rationale

This compound is an ideal monomer for synthesizing specialty polymers like polysulfonamides and polysulfonates via step-growth polycondensation. The high reactivity of the sulfonyl chloride groups allows for rapid polymer formation under mild conditions.

A particularly effective technique for this process is interfacial polymerization . In this method, the two reactive monomers are dissolved in separate, immiscible liquid phases (typically an aqueous and an organic phase). Polymerization occurs exclusively at the interface between the two liquids. This technique is advantageous because it is extremely fast, often proceeds at room temperature, does not require strict stoichiometry, and can produce high molecular weight polymers.[4]

Workflow for Interfacial Polymerization

The process involves creating a stable interface between two immiscible solutions, one containing the sulfonyl chloride and the other containing the co-monomer (a diamine or bisphenol). The polymer forms as a thin film at this interface, which can be continuously withdrawn.

PolymerizationWorkflow AqueousPhase Aqueous Phase - Diamine or Bisphenol - Base (NaOH) Interface Liquid-Liquid Interface AqueousPhase->Interface OrganicPhase Organic Phase (e.g., DCM) - 2-Chloro-5-methoxybenzene-  1-sulfonyl chloride OrganicPhase->Interface Reaction Rapid Polycondensation Interface->Reaction Monomer Diffusion Polymer Polymer Film Formation Reaction->Polymer

Caption: Conceptual diagram of interfacial polymerization.

Protocol 3: Synthesis of a Polysulfonamide

This protocol details the synthesis of a polysulfonamide from this compound and 1,6-hexanediamine.

Materials:

  • This compound (1.0 eq)

  • 1,6-Hexanediamine (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Dichloromethane (DCM)

  • Deionized water

Procedure:

  • Prepare the aqueous phase: In a beaker, dissolve 1,6-hexanediamine (1.0 eq) and sodium hydroxide (2.2 eq) in deionized water.

    • Causality Note: The NaOH is essential. It neutralizes the HCl byproduct of the condensation reaction, preventing protonation of the amine monomer (which would render it unreactive) and driving the polymerization forward.

  • Prepare the organic phase: Dissolve this compound (1.0 eq) in DCM.

  • Carefully layer the organic phase on top of the aqueous phase in the beaker. Avoid vigorous mixing to maintain a distinct interface. A thin film of the polymer should form instantly at the interface.

  • Gently grasp the polymer film at the center with a pair of forceps or a glass rod and pull it vertically and continuously out of the beaker. A "rope" of the polysulfonamide will be formed as fresh monomer diffuses to the interface to react.

  • Wind the polymer rope onto a spool or into a separate beaker.

  • Wash the collected polymer extensively with water to remove unreacted monomers, NaOH, and NaCl byproduct. Then, wash with ethanol or acetone to help remove water.

  • Dry the final polysulfonamide polymer in a vacuum oven at 70 °C to a constant weight.

Polymer Characterization Data

The properties of polymers synthesized from this compound can be tailored by the choice of co-monomer.

Polymer Type (Co-monomer)Mw ( g/mol )PDI (Mw/Mn)Tg (°C)Td (°C, 5% wt loss)
Polysulfonamide (1,6-Hexanediamine)25,000 - 40,0001.8 - 2.5120 - 140~350
Polysulfonate (Bisphenol A)35,000 - 55,0002.0 - 2.8180 - 200~420

Note: These values are representative and can vary based on specific reaction conditions.

Safety Precautions

  • This compound: This compound is corrosive and moisture-sensitive. It will react with water (including atmospheric moisture) to release corrosive hydrochloric acid (HCl) gas. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Solvents: Dichloromethane is a suspected carcinogen. Handle with care in a fume hood.

  • Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Avoid contact with skin and eyes.

  • Amines: Aromatic and aliphatic amines can be toxic and irritating. Handle with appropriate PPE.

References

  • Title: STUDIES ON SYNTHESIS OF SULFONAMIDE DYES AND THEIR APPLICATION ON VARIOUS FIBRES. Source: TSI Journals. URL: [Link]

  • Title: Sulfonamide Based Antimicrobial Reactive Dyes; A Study of their Synthesis, Fastness and Antimicrobial Activity. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of new sulfonamide azo dyes for enhancing functional and dyeing properties of viscose fabric. Source: Journal of Applied Sciences Research. URL: [Link]

  • Title: Chlorosulfonated polysulfones and derivatives thereof.
  • Title: Synthesis of poly(sulfonate ester)s by ADMET polymerization. Source: CORE. URL: [Link]

  • Title: Method for the preparation of polysulfonyl chlorides of styrene resins.
  • Title: An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Source: PMC - NIH. URL: [Link]

  • Title: Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. Source: MPG.PuRe. URL: [Link]

Sources

Application Note and Protocol: Large-Scale Synthesis of 2-Chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

2-Chloro-5-methoxybenzene-1-sulfonyl chloride is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural motifs are present in a range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This document provides a detailed guide to a robust and scalable synthetic protocol for this compound, including insights into the reaction mechanism, process optimization, safety considerations, and analytical characterization. The protocols described herein are designed to be self-validating, with clear explanations for each experimental choice to ensure reproducibility and success.

Synthetic Strategy and Mechanistic Overview

The synthesis of aryl sulfonyl chlorides can be approached through several methods, including the direct sulfonation of an aromatic ring followed by chlorination, or the conversion of a pre-existing sulfonic acid to the corresponding sulfonyl chloride.[1] For the large-scale synthesis of this compound, a common and effective strategy involves a two-step sequence starting from 2-chloro-5-methoxyaniline. This approach leverages the well-established Sandmeyer reaction.[2][3]

The overall synthetic pathway can be summarized as follows:

  • Diazotization: 2-Chloro-5-methoxyaniline is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt. This reaction is a cornerstone of aromatic chemistry, allowing for the conversion of an amino group into a versatile diazonium group.[4]

  • Sulfonylation (Sandmeyer-type reaction): The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) catalyst. This step, a variation of the classic Sandmeyer reaction, results in the formation of the desired sulfonyl chloride with the concomitant release of nitrogen gas.[5]

This strategy is often preferred for large-scale production due to the ready availability of the starting materials, the generally high yields, and the manageable reaction conditions.

Mechanistic Insights

The Sandmeyer reaction is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[2][4] The copper(I) catalyst initiates a single-electron transfer to the diazonium salt, leading to the formation of an aryl radical and the loss of dinitrogen. This highly reactive aryl radical then reacts with a sulfur dioxide molecule. The resulting arylsulfonyl radical is subsequently oxidized and chlorinated to yield the final sulfonyl chloride product, regenerating the copper(I) catalyst in the process.

Experimental Protocols

PART 1: Diazotization of 2-Chloro-5-methoxyaniline

This protocol details the formation of the 2-chloro-5-methoxybenzenediazonium chloride intermediate.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2-Chloro-5-methoxyaniline≥98%Commercially Available
Hydrochloric Acid (HCl)37% (concentrated)ACS Reagent Grade
Sodium Nitrite (NaNO₂)≥99%ACS Reagent Grade
Deionized WaterHigh-purityIn-house
IceIn-house
Jacketed Glass Reactor10 L, with overhead stirrer, temperature probe, and addition funnelStandard laboratory supplier
Cooling/Heating CirculatorCapable of maintaining -5 to 0 °CStandard laboratory supplier
Step-by-Step Protocol
  • Reactor Setup: Set up the 10 L jacketed glass reactor in a well-ventilated fume hood. Ensure the overhead stirrer, temperature probe, and addition funnel are properly installed.

  • Acid Dilution: Charge the reactor with 2.5 L of deionized water and 1.0 L of concentrated hydrochloric acid. Begin stirring and cool the mixture to 0 °C using the cooling circulator.

  • Aniline Addition: Slowly add 500 g of 2-chloro-5-methoxyaniline to the cold, stirred acid solution. Maintain the temperature between 0 and 5 °C during the addition. The aniline will dissolve to form the hydrochloride salt.

  • Nitrite Solution Preparation: In a separate beaker, dissolve 240 g of sodium nitrite in 750 mL of deionized water. Cool this solution to 0-5 °C in an ice bath.

  • Diazotization: Slowly add the cold sodium nitrite solution to the aniline hydrochloride slurry in the reactor via the addition funnel. The addition rate should be controlled to maintain the reaction temperature between -5 and 0 °C. A slight excess of nitrous acid is beneficial for complete conversion, which can be tested for using starch-iodide paper (a blue-black color indicates the presence of nitrous acid).

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.

PART 2: Sandmeyer Sulfonylation

This protocol describes the conversion of the diazonium salt to this compound.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
Diazonium Salt SolutionFrom Part 1
Sulfur Dioxide (SO₂)Anhydrous gasCompressed gas cylinder
Copper(I) Chloride (CuCl)≥97%ACS Reagent Grade
Acetic AcidGlacialACS Reagent Grade
Dichloromethane (DCM)ACS Reagent Grade
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
BrineSaturated aqueous solution
Magnesium Sulfate (MgSO₄)Anhydrous
Rotary EvaporatorStandard laboratory supplier
Step-by-Step Protocol
  • Catalyst Preparation: In a separate large vessel, prepare a solution of 50 g of copper(I) chloride in 1.5 L of glacial acetic acid. Saturate this solution with sulfur dioxide gas by bubbling SO₂ through it with stirring until the solution is saturated. This will form a complex that facilitates the Sandmeyer reaction.

  • Reaction Setup: Cool the catalyst solution to 10-15 °C.

  • Addition of Diazonium Salt: Slowly add the cold diazonium salt solution from Part 1 to the stirred catalyst solution. The rate of addition should be controlled to manage the evolution of nitrogen gas and maintain the temperature between 15 and 25 °C. Vigorous gas evolution will be observed.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until the evolution of nitrogen gas has ceased.

  • Workup - Quenching and Extraction: Carefully pour the reaction mixture into a large separatory funnel containing 5 L of ice-water. Extract the aqueous mixture with dichloromethane (3 x 1 L).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 1 L), saturated sodium bicarbonate solution (2 x 1 L, to neutralize any remaining acid), and finally with brine (1 L). Caution: The wash with sodium bicarbonate may produce CO₂ gas; vent the separatory funnel frequently.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product is often of sufficient purity for many applications. If higher purity is required, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) can be performed.

Visualization of the Synthetic Workflow

The following diagram illustrates the key stages of the synthesis process.

G cluster_0 Part 1: Diazotization cluster_1 Part 2: Sandmeyer Sulfonylation start Start: 2-Chloro-5-methoxyaniline step1 Dissolve in HCl/H₂O Cool to 0-5 °C start->step1 step2 Add NaNO₂ solution (-5 to 0 °C) step1->step2 end1 Diazonium Salt Solution step2->end1 step3 Add Diazonium Salt Solution (15-25 °C) end1->step3 Immediate Use catalyst Prepare CuCl/SO₂ in Acetic Acid catalyst->step3 step4 Stir at Room Temperature step3->step4 step5 Workup: Quench, Extract, Wash, Dry step4->step5 end2 Final Product: 2-Chloro-5-methoxybenzene- 1-sulfonyl chloride step5->end2

Sources

Troubleshooting & Optimization

troubleshooting failed reactions with 2-chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-chloro-5-methoxybenzene-1-sulfonyl chloride. This guide is designed to provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently encountered questions to ensure the success of your synthetic reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and use of this compound.

Q1: What are the primary applications of this compound?

A1: This reagent is a versatile intermediate primarily used in the synthesis of sulfonamides and sulfonate esters.[1][2] Sulfonamide moieties are crucial in many pharmaceutical compounds, including antibiotics and diuretics, while sulfonate esters are excellent leaving groups in nucleophilic substitution reactions.[3]

Q2: How should I properly store and handle this compound?

A2: Due to its moisture sensitivity, it is critical to store this compound under anhydrous conditions, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).[4] Exposure to moisture will lead to hydrolysis, forming the unreactive 2-chloro-5-methoxybenzenesulfonic acid, which is a common cause of reaction failure.[1][4]

Q3: What are the initial signs of reagent degradation?

A3: A primary indicator of degradation is a decrease in the sharp, characteristic odor of the sulfonyl chloride and the potential appearance of a more acidic smell due to the formation of hydrochloric acid from hydrolysis. Clumping of the solid material can also suggest moisture contamination. For critical applications, it is recommended to use freshly opened or purified sulfonyl chloride.[4]

Q4: Which solvents are recommended for reactions with this sulfonyl chloride?

A4: Anhydrous aprotic solvents are the preferred choice. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used.[5] It is imperative to use dry solvents to prevent hydrolysis of the sulfonyl chloride.[4]

Q5: What is the role of a base in sulfonamide and sulfonate ester synthesis?

A5: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[5] The accumulation of HCl can protonate the amine or alcohol nucleophile, rendering it unreactive. Common bases include pyridine, triethylamine (TEA), and diisopropylethylamine (DIPEA).[4]

II. Troubleshooting Failed Reactions

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with this compound.

Issue 1: Low or No Product Yield

A low or complete lack of product is the most common problem. The following workflow will guide you through a systematic troubleshooting process.

Troubleshooting_Low_Yield start Low or No Product Yield reagent_quality Step 1: Verify Reagent Quality & Stoichiometry start->reagent_quality reaction_conditions Step 2: Optimize Reaction Conditions reagent_quality->reaction_conditions sub_reagent1 Sulfonyl Chloride Hydrolysis? reagent_quality->sub_reagent1 sub_reagent2 Amine/Alcohol Purity & Reactivity? reagent_quality->sub_reagent2 sub_reagent3 Anhydrous Solvent? reagent_quality->sub_reagent3 workup_purification Step 3: Analyze Workup & Purification reaction_conditions->workup_purification sub_conditions1 Inappropriate Base? reaction_conditions->sub_conditions1 sub_conditions2 Suboptimal Temperature? reaction_conditions->sub_conditions2 sub_workup1 Product Loss During Extraction? workup_purification->sub_workup1 sub_workup2 Product Degradation on Silica Gel? workup_purification->sub_workup2 solution1 Solution: - Use fresh/purified sulfonyl chloride. - Run reaction under inert atmosphere. sub_reagent1->solution1 solution2 Solution: - Check purity of nucleophile. - For weakly nucleophilic amines/alcohols, consider catalytic DMAP. sub_reagent2->solution2 solution3 Solution: - Use freshly dried solvent. sub_reagent3->solution3 solution4 Solution: - Screen bases (Pyridine, TEA, DIPEA). - Ensure at least 1.1 equivalents are used. sub_conditions1->solution4 solution5 Solution: - Start at 0 °C and allow to warm to RT. - For sluggish reactions, gentle heating (40-50 °C) may be required. sub_conditions2->solution5 solution6 Solution: - Optimize extraction pH to ensure product is in the organic layer. sub_workup1->solution6 solution7 Solution: - Consider alternative purification methods like crystallization. sub_workup2->solution7

Caption: Troubleshooting workflow for low or no product yield.

In-depth Analysis:

  • Reagent Quality: The sulfonyl chloride functional group is highly susceptible to hydrolysis.[1][4] The presence of water in the amine/alcohol, solvent, or from atmospheric moisture will lead to the formation of the corresponding sulfonic acid, which is unreactive towards nucleophilic attack under these conditions.

  • Nucleophile Reactivity: Sterically hindered or electron-deficient amines and alcohols are less nucleophilic and may react slowly.[6] In such cases, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.[7][8][9] DMAP acts as a nucleophilic catalyst, forming a highly reactive sulfonyl-DMAP intermediate.[7]

  • Base Selection: The choice of base is critical. While pyridine is commonly used, its basicity may be insufficient for less nucleophilic amines. More basic tertiary amines like triethylamine (TEA) or a non-nucleophilic sterically hindered base like diisopropylethylamine (DIPEA) can be more effective.

  • Temperature Control: Reactions are typically initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature. If the reaction is slow, gentle heating may be necessary, but excessive heat can promote side reactions and decomposition.

Issue 2: Formation of Multiple Products/Impurities

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.

Troubleshooting_Side_Products start Multiple Products or Impurities Observed bis_sulfonylation Bis-sulfonylation of Primary Amine? start->bis_sulfonylation hydrolysis Sulfonic Acid from Hydrolysis? start->hydrolysis other_side_reactions Reaction with Base or Solvent? start->other_side_reactions solution1 Solution: - Use slow, dropwise addition of sulfonyl chloride to the amine solution. - Use a slight excess of the amine. bis_sulfonylation->solution1 solution2 Solution: - Ensure all reagents and solvents are anhydrous. - Perform the reaction under an inert atmosphere. hydrolysis->solution2 solution3 Solution: - Use a non-nucleophilic base like DIPEA. - Choose an inert solvent (e.g., DCM, THF). other_side_reactions->solution3

Caption: Troubleshooting workflow for multiple products/impurities.

In-depth Analysis:

  • Bis-sulfonylation: Primary amines can react twice with the sulfonyl chloride to form a bis-sulfonylated product, especially if the sulfonyl chloride is in excess or added too quickly. This can be mitigated by the slow addition of the sulfonyl chloride to a solution of the amine.

  • Sulfonic Acid: The presence of 2-chloro-5-methoxybenzenesulfonic acid is a clear indication of sulfonyl chloride hydrolysis due to moisture. This impurity is highly polar and can often be removed with a basic aqueous wash during workup.

  • Reaction with Pyridine: While pyridine is a common base, it can also act as a nucleophile to form a pyridinium salt with the sulfonyl chloride. This is generally a reversible process, but under certain conditions, it can lead to side products.

III. Experimental Protocols

These are generalized protocols that should be optimized for your specific substrate.

Protocol 1: General Procedure for Sulfonamide Synthesis
  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.5 eq) or triethylamine (1.5 eq) dropwise.

  • In a separate flask, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for Sulfonate Ester Synthesis
  • To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the alcohol (1.0 eq), anhydrous DCM (approx. 0.1 M), and pyridine (2.0 eq). For less reactive alcohols, 4-DMAP (0.1 eq) can be added as a catalyst.[7][8][9]

  • Cool the solution to 0 °C.

  • Add this compound (1.2 eq) portion-wise over 5 minutes.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-24 hours, monitoring by TLC or LC-MS.

  • After completion, dilute with DCM and wash with cold 1 M HCl (2x) to remove pyridine and DMAP.

  • Wash the organic layer with saturated NaHCO3 solution (1x) and brine (1x).

  • Dry the organic phase over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

  • Purify the crude sulfonate ester by flash column chromatography.

IV. Data and Tables

Table 1: Common Bases for Sulfonylation Reactions

BasepKa of Conjugate AcidKey Characteristics
Pyridine5.25Standard, weakly nucleophilic base. Can act as a catalyst.
Triethylamine (TEA)10.75More basic than pyridine, commonly used.
Diisopropylethylamine (DIPEA)10.4"Hünig's base", non-nucleophilic due to steric hindrance. Ideal for sensitive substrates.
4-Dimethylaminopyridine (DMAP)9.70Highly nucleophilic catalyst, used in sub-stoichiometric amounts with another base.[7][8][9]

V. References

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. U. Nagavelli et al., Beilstein J. Org. Chem.2017 , 13, 806-816. Available at: [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. ResearchGate. Available at: [Link]

  • DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Mattan Hurevich. Available at: [Link]

  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl ch. J. F. King et al., Can. J. Chem.1979 , 57, 3079-3086. Available at: [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. D. J. Tay et al., Org. Lett.2023 , 25, 1246-1251. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. N. G. J. Richards et al., Supporting Information. Available at: [Link]

  • Catalysis by 4-dialkylaminopyridines. G. Hofle et al., Angew. Chem. Int. Ed.1978 , 17, 569-583. Available at: [Link]

  • Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. L. J. Gooßen et al., Eur. J. Org. Chem.2022 , e202200915. Available at: [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. J. M. Ready et al., J. Org. Chem.2005 , 70, 5115-5120. Available at: [Link]

  • Sulfur trioxide pyridine complex. Wikipedia. Available at: [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. J. L. G. Ruano et al., Synthesis2008 , 311-312. Available at: [Link]

  • Visible-light-induced meta-selective sulfonylation of pyridine via an EDA complex. X. Zhang et al., Chem. Commun.2023 , 59, 10567-10570. Available at: [Link]

  • Benzenesulfonyl chloride. Organic Syntheses Procedure. Available at: [Link]

  • Base-mediated C4-selective C-H-sulfonylation of pyridine. L. J. Gooßen et al., ChemRxiv. 2021 . Available at: [Link]

  • Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. J. F. King et al., Can. J. Chem.1979 , 57, 3079-3086. Available at: [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. Available at: [Link]

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. A. J. Blacker et al., Org. Process Res. Dev.2007 , 11, 648-652. Available at: [Link]

  • Synthesis of Sulfonamides. D. A. Black et al., Synthetic Methods in Drug Discovery2016 , 2, 223-242. Available at: [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. B. A. Stenfors & F. N. Ngassa, Eur. J. Chem.2024 , 15, 282-290. Available at: [Link]

  • Recent advances in synthesis of sulfonamides: A review. S. K. Guchhait et al., Chem. Biol. Interface2014 , 4, 1-28. Available at: [Link]

  • Synthesis of an Sulfonamide, why is this step neccessary? Reddit. Available at: [Link]

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. O. Rogne, J. Chem. Soc. B1968 , 1294-1296. Available at: [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents. Available at:

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. D. N. Kevill et al., Int. J. Mol. Sci.2008 , 9, 794-807. Available at: [Link]

  • Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. D. N. Kevill et al., Int. J. Mol. Sci.2008 , 9, 794-807. Available at: [Link]

  • 2-Chloro-5-methylbenzene-1-sulfonyl chloride. MySkinRecipes. Available at: [Link]

  • 2-Chloro-5-methoxybenzene-1-sulfonamide. PubChem. Available at: [Link]

  • Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. S. N. Ivanov et al., Russ. J. Org. Chem.2004 , 40, 733-739. Available at: [Link]

  • 2-chloro-5-methoxybenzene-1-sulfonamide. PubChemLite. Available at: [Link]

Sources

Technical Support Center: Purification of Products from 2-Chloro-5-methoxybenzene-1-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving 2-chloro-5-methoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common purification challenges associated with this versatile reagent. Our focus is on providing practical, causality-driven solutions to ensure the integrity and purity of your final compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the workup and purification of products derived from this compound, primarily in the context of sulfonamide synthesis.

Question 1: My reaction is complete, but after the aqueous workup, I have a significant amount of a water-soluble impurity. What is it and how do I prevent it?

Answer: The most common water-soluble byproduct is 2-chloro-5-methoxybenzenesulfonic acid. This impurity arises from the hydrolysis of the starting sulfonyl chloride, which is highly sensitive to moisture.[1][2]

Causality: The sulfur atom in the sulfonyl chloride is highly electrophilic and readily attacked by nucleophiles, including water. This reaction is often accelerated by basic conditions or elevated temperatures during workup.

Prevention & Solution:

  • Anhydrous Conditions: Ensure your reaction is run under strictly anhydrous conditions. Use dry solvents, flame-dry your glassware, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Controlled Quenching: Quench the reaction by slowly adding it to ice-cold water rather than adding water directly to the reaction mixture. This helps to dissipate heat and minimizes hydrolysis of any remaining sulfonyl chloride.

  • Optimized Workup: If the sulfonic acid has already formed, it can be removed with a basic wash. During your liquid-liquid extraction, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the acidic sulfonic acid, forming a water-soluble sulfonate salt that partitions into the aqueous layer.

Question 2: After extraction, my crude product contains both my desired sulfonamide and a significant amount of the unreacted amine starting material. How can I easily remove the amine?

Answer: Residual starting amine is a common impurity, especially if a slight excess was used or if the reaction did not go to completion. It can typically be removed with an acidic wash.

Causality: Most amines are basic. By washing the organic layer with a dilute acid, you protonate the amine to form a water-soluble ammonium salt. This salt will then be extracted from the organic phase into the aqueous phase.

Recommended Protocol: During the aqueous workup, wash the organic layer (e.g., ethyl acetate, DCM) one or two times with 1M hydrochloric acid (HCl).

  • Add the 1M HCl solution to your separatory funnel containing the organic layer.

  • Shake gently, venting frequently.

  • Allow the layers to separate and drain the aqueous (bottom) layer.

  • Follow this with a wash using saturated sodium bicarbonate solution to neutralize any residual acid and remove the sulfonic acid byproduct, as described in Question 1.

  • Finally, wash with brine to remove excess water before drying the organic layer over sodium sulfate or magnesium sulfate.

The following diagram illustrates the extraction strategy for removing both acidic and basic impurities.

G cluster_0 Liquid-Liquid Extraction Workflow Crude Crude Organic Layer (Product, Unreacted Amine, Sulfonic Acid) Add_HCl Wash with 1M HCl Crude->Add_HCl HCl_Waste Aqueous Layer (Protonated Amine) Add_HCl->HCl_Waste Discard Organic_1 Organic Layer (Product, Sulfonic Acid) Add_HCl->Organic_1 Keep Add_Bicarb Wash with sat. NaHCO3 Organic_1->Add_Bicarb Bicarb_Waste Aqueous Layer (Sulfonate Salt) Add_Bicarb->Bicarb_Waste Discard Organic_2 Organic Layer (Product) Add_Bicarb->Organic_2 Keep Add_Brine Wash with Brine Organic_2->Add_Brine Brine_Waste Aqueous Layer (Bulk Water) Add_Brine->Brine_Waste Discard Final_Product Pure Organic Layer (Dry & Evaporate) Add_Brine->Final_Product Keep

Sources

side reactions in sulfonamide synthesis with 2-chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for scientists and researchers utilizing 2-chloro-5-methoxybenzene-1-sulfonyl chloride in sulfonamide synthesis. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate potential challenges, minimize side reactions, and optimize your experimental outcomes.

Troubleshooting Guide: Diagnosing and Solving Common Synthesis Issues

This section addresses specific problems you may encounter during your experiments. Each entry details the probable cause, the underlying chemical principles, and a step-by-step protocol for resolution.

Q1: Why is my reaction yield unexpectedly low?

A low yield of the desired sulfonamide is the most common issue, often stemming from the degradation of the starting sulfonyl chloride or suboptimal reaction conditions.[1]

Probable Cause 1: Hydrolysis of the Sulfonyl Chloride

This compound is highly electrophilic and, consequently, very sensitive to moisture.[2][3] Trace amounts of water in the solvent, amine, or glassware can hydrolyze the sulfonyl chloride to the corresponding 2-chloro-5-methoxybenzenesulfonic acid.[4] This sulfonic acid is unreactive towards the amine under standard conditions and represents a dead-end for your starting material.

  • Diagnostic Check: Analyze a crude sample of your reaction mixture by LC-MS. The sulfonic acid byproduct will have a molecular weight of 222.62 g/mol and will be significantly more polar than the starting material or product.

Probable Cause 2: Incorrect Stoichiometry or Order of Addition

If using a primary amine, an excess of the sulfonyl chloride or adding the amine too slowly to a solution of the sulfonyl chloride can lead to the formation of a bis-sulfonylated byproduct. Conversely, if the base is insufficient, the HCl generated during the reaction will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5]

Probable Cause 3: Poor Reagent Quality

The amine starting material can also be a source of issues. Amines can absorb atmospheric CO₂ to form carbamates, reducing the amount of active nucleophile available for the reaction.[2]

Solutions & Protocols
  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120 °C for several hours and cool under a stream of inert gas (nitrogen or argon).

    • Use freshly opened, anhydrous solvents. If the solvent is from a previously opened bottle, consider drying it over an appropriate drying agent (e.g., molecular sieves).

    • Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.[2]

  • Optimize Reagent Addition and Stoichiometry:

    • Standard Protocol: Slowly add the this compound (1.0 eq) as a solution in your anhydrous solvent to a cooled (0 °C) solution of the amine (1.0-1.1 eq) and a suitable base (1.2-1.5 eq).[3] This ensures the amine is always in slight excess, minimizing bis-sulfonylation.

    • Base Selection: Use a non-nucleophilic tertiary amine like triethylamine (TEA) or a hindered base like diisopropylethylamine (DIPEA). Pyridine can also be used and may act as a nucleophilic catalyst, forming a highly reactive sulfonylpyridinium salt intermediate, which can be beneficial for less reactive amines.[5][6]

Q2: My mass spectrometry results show a peak with a mass of [M+221]. What is this byproduct?

You are likely observing the bis-sulfonylated product, where two molecules of the sulfonyl chloride have reacted with a single primary amine molecule.

Mechanism: Bis-sulfonylation

After the initial sulfonamide is formed from a primary amine, the nitrogen atom still has an acidic proton. In the presence of a base, this proton can be removed to generate a sulfonimidate anion. This anion is a potent nucleophile that can attack a second molecule of this compound.

Visualizing the Bis-sulfonylation Side Reaction

G RNH2 Primary Amine (R-NH₂) Product Desired Sulfonamide (R-NH-SO₂Ar) RNH2->Product + Sulfonyl Chloride - HCl SulfonylCl 2-Chloro-5-methoxybenzene- 1-sulfonyl chloride Base Base Sulfonimidate Sulfonimidate Anion (R-N⁻-SO₂Ar) Product->Sulfonimidate + Base - HB⁺ SideProduct Bis-sulfonylated Product (R-N(SO₂Ar)₂) Sulfonimidate->SideProduct + Sulfonyl Chloride - Cl⁻

Caption: Formation of the bis-sulfonylated side product.

Solutions & Protocols
  • Control Stoichiometry: Use a slight excess (1.05 - 1.1 equivalents) of the primary amine relative to the sulfonyl chloride. This ensures the sulfonyl chloride is consumed before significant deprotonation of the product can occur.

  • Control Temperature and Addition Rate: Add the sulfonyl chloride solution slowly to the amine solution at 0 °C.[3] This keeps the instantaneous concentration of the sulfonyl chloride low, favoring the reaction with the more nucleophilic primary amine over the sulfonimidate anion.

Q3: My reaction is clean by TLC/LC-MS, but I am struggling with purification. How can I effectively isolate my product?

Purification can be challenging due to the similar polarities of the product and certain byproducts, or the physical properties of the sulfonamide itself.[7]

Probable Cause 1: Sulfonic Acid Contamination

The sulfonic acid byproduct from hydrolysis is highly polar and acidic. While it separates well on silica gel, it can complicate workup.

Probable Cause 2: Product is an Oil or Difficult to Crystallize

While many sulfonamides are crystalline solids, some may be amorphous solids or oils, making recrystallization difficult.[7]

Solutions & Protocols
  • Acid-Base Extraction (for Primary/Secondary Sulfonamides):

    • The N-H proton on a sulfonamide is acidic (pKa ~10) and can be deprotonated by a moderately strong base.[8] This is a powerful purification technique.

    • Protocol:

      • After the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate, DCM).

      • Wash the combined organic layers with a 1M NaOH or 5% NaHCO₃ aqueous solution. The sulfonamide product will deprotonate and move into the aqueous layer, while non-acidic impurities (like unreacted tertiary amine base or bis-sulfonylated product) remain in the organic layer.

      • Separate the layers. Carefully acidify the aqueous layer to pH ~2 with 1M HCl.

      • The protonated sulfonamide product will precipitate out of the aqueous solution or can be extracted with a fresh portion of organic solvent.

  • Chromatography:

    • Silica gel column chromatography is a standard method. Use a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing polarity.[7]

  • Recrystallization:

    • If your product is a solid, recrystallization is an excellent final purification step. Common solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[7]

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions for synthesizing a sulfonamide with this compound?

While the optimal conditions can be substrate-dependent, a reliable starting point is crucial. The choice of base and solvent significantly impacts reaction efficiency.[1]

ParameterRecommended ChoiceRationale & Comments
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Must be anhydrous.[3] DCM is a good general-purpose solvent. THF is also effective but must be free of peroxides.
Base Pyridine, Triethylamine (TEA), or DIPEAPyridine can act as a solvent and a nucleophilic catalyst.[5] TEA and DIPEA are non-nucleophilic and good acid scavengers. Use 1.2-1.5 equivalents.
Temperature 0 °C to Room TemperatureStart the reaction at 0 °C to control the initial exotherm, then allow it to warm to room temperature.[3] Gentle heating may be needed for hindered substrates.
Atmosphere Inert (Nitrogen or Argon)Critical for preventing hydrolysis of the sulfonyl chloride.[2]
Q2: My desired product is the sulfonic acid. How can I favor the hydrolysis side reaction?

While typically a side reaction, complete hydrolysis can be achieved if the sulfonic acid is the desired product.

  • Protocol: Dissolve the this compound in a mixture of THF and water (e.g., 1:1 v/v) or in aqueous 2-propanol and stir at room temperature or with gentle heating.[9] Monitor the disappearance of the starting material by TLC or LC-MS. The reaction is complete when no sulfonyl chloride remains.

Q3: How can I monitor the reaction's progress effectively?

Regularly monitoring the reaction is key to determining the optimal reaction time and identifying issues early.

  • Thin-Layer Chromatography (TLC): A quick and easy method. Use a solvent system that gives good separation (Rf of product ~0.3-0.5). Stain with potassium permanganate or visualize under UV light. The sulfonic acid byproduct will typically remain at the baseline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the most detailed information, allowing you to track the consumption of starting materials and the formation of the product and any side products by their respective masses.[10][11]

Visualizing the Main Synthetic Pathway & Key Side Reaction

G cluster_main Main Reaction Pathway cluster_side Major Side Reaction Amine Amine (R₂NH) Product Desired Sulfonamide Amine->Product + SulfonylCl - HCl SulfonylCl 2-Chloro-5-methoxybenzene- 1-sulfonyl chloride Water Water (H₂O) SulfonicAcid Sulfonic Acid Byproduct Water->SulfonicAcid + SulfonylCl - HCl

Caption: The desired reaction pathway versus the hydrolysis side reaction.

References

  • Recent advances in synthesis of sulfonamides: A review. (2018). Chemistry & Biology Interface. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Amine Reactions. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. Retrieved from [Link]

Sources

Technical Support Center: Sulfonylation with 2-Chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sulfonylation reactions utilizing 2-chloro-5-methoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of sulfonamides and sulfonate esters with this versatile reagent. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and purity.

Troubleshooting Guide: Overcoming Low Yields and Side Reactions

This section addresses specific experimental issues you may encounter when using this compound. Each problem is followed by a systematic approach to diagnosis and resolution.

Issue 1: My sulfonylation reaction with an amine/alcohol is resulting in a low yield of the desired sulfonamide/sulfonate ester.

Low yields are a frequent challenge in organic synthesis and can be attributed to several factors.[1][2] A systematic evaluation of your experimental setup is the first step toward improving your results.

Potential Cause & Troubleshooting Steps:

  • Degradation of this compound: Sulfonyl chlorides are susceptible to hydrolysis by moisture.[3][4]

    • Solution: Ensure you are using a fresh or properly stored bottle of the sulfonyl chloride. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and thoroughly dried glassware.[4][5] The stability of sulfonyl halides generally decreases from fluorides to iodides, with chlorides being of moderate stability.[3]

  • Low Nucleophilicity of the Amine or Alcohol: Primary and secondary aliphatic amines and primary alcohols are generally good nucleophiles for this reaction. However, secondary alcohols, and particularly aromatic amines (anilines), are less nucleophilic and may react slowly or incompletely.[4]

    • Solution: For less reactive nucleophiles, consider using more forcing reaction conditions, such as elevated temperatures.[4] Be mindful that higher temperatures can also promote side reactions.[5] The use of a catalyst, such as ytterbium(III) trifluoromethanesulfonate for alcohols or indium for amines, can also enhance the reaction rate.[6]

  • Inappropriate Choice of Base: The base plays a crucial role in neutralizing the HCl generated during the reaction.[4]

    • Solution: Pyridine is a commonly used base and can also serve as the solvent.[7] However, for some substrates, a non-nucleophilic base like triethylamine (NEt₃) may be more suitable to avoid potential side reactions.[4][6] The use of a proton sponge can also be effective in scavenging the generated acid without interfering with the reaction.[8]

  • Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate and outcome.[9][10]

    • Solution: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are often good choices for sulfonylation reactions.[7][9] The polarity of the solvent can influence the stabilization of the transition state; a more polar solvent may accelerate reactions where a charge is developed in the activated complex.[10][11]

  • Steric Hindrance: A sterically hindered amine/alcohol or sulfonyl chloride can slow down the reaction rate.[4]

    • Solution: Prolonged reaction times or elevated temperatures may be necessary.[4] If possible, consider if a less sterically hindered substrate could be used.

low_yield_troubleshooting start Low Yield Observed reagent_quality Verify Reagent Quality (Sulfonyl Chloride, Amine/Alcohol, Solvent) start->reagent_quality reaction_conditions Optimize Reaction Conditions (Base, Solvent, Temperature, Time) reagent_quality->reaction_conditions Reagents OK sub_reagent Use fresh/dry reagents? Inert atmosphere? reagent_quality->sub_reagent workup Analyze Workup & Purification reaction_conditions->workup Conditions Optimized sub_conditions Screen different bases/solvents? Adjust temperature/time? reaction_conditions->sub_conditions high_yield Improved Yield workup->high_yield Purification Optimized sub_workup Product loss during extraction? Decomposition on silica? workup->sub_workup

Caption: Generalized mechanism of sulfonamide/sulfonate ester formation.

References

  • Benchchem. Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • Smolecule. Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride.
  • Benchchem. Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid.
  • ResearchGate. Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides).
  • ChemRxiv | Cambridge Open Engage. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • ResearchGate. (PDF) Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
  • Wikipedia. Sulfonyl halide.
  • Aromatic Compounds. Sulfonation of Benzene & Desulfonation Reaction Mechanism.
  • ResearchGate. Switching of Sulfonylation Selectivity by Nature of Solvent and Temperature: The Reaction of β‐Dicarbonyl Compounds with Sodium Sulfinates under the Action of Iron‐Based Oxidants.
  • Benchchem. Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • Saskoer. 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry.
  • Wikipedia. Solvent effects.
  • Benchchem. troubleshooting low yield in sulfonamide synthesis.
  • ResearchGate. Optimization of Milling Conditions for Sulfonylation of Primary Amine a.
  • Benchchem. Overcoming common challenges in the synthesis of sulfonamide derivatives.
  • Benchchem. managing side reactions in the synthesis of sulfonylanilines.
  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).
  • Taylor & Francis Online. Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides.
  • ResearchGate. Solvent optimization of the sulfonylation reactiona.
  • Google Patents. EP0038999B1 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid.
  • Khan Academy. Sulfonation (video) | Aromatic compounds.
  • Angewandte Chemie International Edition. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • YouTube. Effect of Solvent on Sn1 Reaction.
  • Green Chemistry (RSC Publishing). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5.
  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review.
  • Semantic Scholar. Solvent effects on reaction rates.
  • Reddit. What are some common causes of low reaction yields? : r/Chempros.
  • PubMed. Sulfonamides removal under different redox conditions and microbial response to sulfonamides stress during riverbank filtration: A laboratory column study.
  • NIH. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.
  • PubMed. Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents.
  • Juvenus Drugs. This compound.
  • ResearchGate. Sulfonylation reaction between tertiary amines and aryl sulfonyl....
  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.
  • ResearchGate. Reaction Principle of Alcohol Ether Sulfonates by Sulfonated Alkylation Method – A Review | Request PDF.
  • Google Patents. EP0038999B1 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid.
  • ChemicalBook. This compound | 201935-41-3.
  • Chemistry LibreTexts. 10.3: Converting an Alcohol to a Sulfonate Ester.
  • YouTube. Sulfonate Formation (Mesylates...): Mechanism, Stereochemistry, and the 2-Step Path to OChem Victory.
  • Organic Syntheses Procedure. Benzenesulfonyl chloride.

Sources

Technical Support Center: Managing Exothermic Reactions of 2-chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-5-methoxybenzene-1-sulfonyl chloride (CAS No. 201935-41-3). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic nature of reactions involving this versatile synthetic intermediate. Our goal is to equip you with the knowledge to ensure safe, controlled, and reproducible experimental outcomes.

Introduction: The Dual Nature of Sulfonyl Chlorides

This compound is a valuable building block, primarily used in the synthesis of sulfonamides, a motif prevalent in a vast range of pharmaceuticals.[1] Like most sulfonyl chlorides, its high reactivity is a double-edged sword. The electrophilic sulfur atom is highly susceptible to nucleophilic attack, which drives the desired bond formation but also makes these reactions inherently energetic and often highly exothermic.[1][2]

An uncontrolled exotherm can lead to a thermal runaway, a dangerous situation where the reaction's heat generation surpasses the cooling system's capacity to remove it.[3] This escalates the reaction rate, creating a hazardous feedback loop that can result in rapid pressure buildup, vessel failure, and the release of toxic materials. This guide provides the foundational principles and actionable troubleshooting steps to mitigate these risks.

Troubleshooting Guide: Real-Time Problem Solving

This section is formatted as a series of questions you might ask when encountering a specific issue during your experiment.

Q1: My reaction temperature is rising much faster than expected and exceeding my set point. What is my immediate course of action?

A1: This indicates a potential loss of control. Execute your pre-planned emergency shutdown procedure immediately.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any limiting reagents (e.g., the nucleophile). This is the most critical step to prevent adding more fuel to the reaction.

  • Maximize Cooling: Engage emergency cooling. This may involve lowering the cooling bath temperature to its minimum or using an external ice bath.

  • Ensure Agitation: Verify that stirring is vigorous and effective. Poor mixing can create localized hot spots that accelerate the reaction.

  • Prepare for Quenching (If Safe): If the temperature continues to rise uncontrollably, and you have a validated quenching protocol, prepare to execute it. A quench should be a rapid, irreversible reaction that consumes a starting material and produces thermally benign products. Never quench a reaction without prior risk assessment and a tested procedure.

  • Alert Personnel & Evacuate: Inform colleagues in the immediate vicinity of the situation. If control cannot be re-established, evacuate the area and alert safety personnel.

Q2: I experienced a significant exotherm during my reaction. What are the likely root causes?

A2: Analyzing the cause is crucial to prevent recurrence. The most common culprits are related to reaction kinetics, heat transfer, and reagent accumulation.

Root Cause Analysis:

  • Reagent Accumulation: This is the most dangerous and frequent cause. It occurs when the rate of reagent addition is faster than the rate of reaction at the set temperature. The unreacted material builds up, and if the temperature rises slightly (e.g., due to a temporary cooling fluctuation), this accumulated mass can react almost instantaneously, leading to a massive heat release. This can be confirmed by reaction calorimetry, which shows that the reaction is not "dose-controlled".[4]

  • Inadequate Cooling Capacity: The heat generated by the reaction (Watts) was greater than the heat removal capacity of your apparatus (Watts). This can happen during scale-up, where the surface-area-to-volume ratio decreases, making heat transfer less efficient.

  • Poor Mixing: Inefficient stirring can lead to localized super-concentrations of reagents and hot spots, creating miniature runaway reactions that can propagate through the vessel.

  • Incorrect Reagent Stoichiometry or Purity: Using an incorrect excess of a reagent or impure starting materials can lead to unexpected side reactions that may be more exothermic.

  • Moisture Contamination: Sulfonyl chlorides react exothermically with water to produce the corresponding sulfonic acid and corrosive HCl gas.[5][6] Ensure all reagents, solvents, and glassware are scrupulously dry.

Below is a decision tree to help diagnose the cause of an unexpected exotherm.

Exotherm_Troubleshooting start Unexpected Exotherm Occurred q1 Was the reagent addition rate faster than the validated safe rate? start->q1 a1 Root Cause: Reagent Accumulation. Solution: Reduce addition rate. Perform calorimetry study. q1->a1 Yes q2 Was the cooling system overwhelmed (e.g., bath temp rose)? q1->q2 No a2 Root Cause: Inadequate Cooling. Solution: Use larger condenser, colder bath, or reduce scale. q2->a2 Yes q3 Was stirring speed low or impeller ineffective? q2->q3 No a3 Root Cause: Poor Mixing. Solution: Increase agitation speed, use overhead stirrer, or add baffles. q3->a3 Yes q4 Were reagents/solvents confirmed to be anhydrous? q3->q4 No a4 Root Cause: Moisture Contamination. Solution: Use freshly dried solvents. Handle reagents under inert gas. q4->a4 Yes

Caption: Decision tree for troubleshooting unexpected exotherms.

Q3: How can I proactively design my experiment to minimize the risk of a dangerous exotherm before I even start?

A3: A proactive safety-by-design approach is paramount. This involves understanding the reaction's thermal properties and implementing robust engineering controls.

Proactive Safety Measures:

  • Conduct a Literature Review & Hazard Assessment: Search for literature on similar reactions. Identify potential hazards, side reactions, and recommended control measures.

  • Perform Reaction Calorimetry: Before any scale-up, use a reaction calorimeter to determine critical safety parameters like the heat of reaction (ΔH), heat capacity (Cp), and the maximum temperature of the synthesis reaction (MTSR).[7] This data allows you to calculate the adiabatic temperature rise, which is the maximum temperature the reaction would reach if all cooling were lost.

  • Ensure Dose-Controlled Addition: Use a syringe pump or addition funnel for controlled, slow addition of the limiting reagent. The goal is to have the reaction consume the reagent as it is added, preventing accumulation.

  • Choose an Appropriate Solvent: The solvent should have a high heat capacity to absorb thermal energy and a boiling point well above your reaction temperature to act as a heat sink.

  • Implement Robust Cooling and Temperature Monitoring: Use a cryostat or a well-maintained cooling bath. Place the temperature probe correctly to measure the internal reaction temperature, not the bath temperature.

  • Optimize Mixing: Use an overhead stirrer for viscous reactions or larger scales to ensure the entire reaction mass is homogeneous in temperature and concentration.

The following diagram illustrates a safe experimental workflow.

Safe_Workflow step1 1. Hazard Assessment & Literature Review step2 2. Small-Scale Calorimetry Study (RC-1) step1->step2 step3 3. Assemble Dry Glassware Under Inert Atmosphere step2->step3 step4 4. Charge Sulfonyl Chloride & Anhydrous Solvent step3->step4 step5 5. Cool to Set Temperature (e.g., 0 °C) step4->step5 step6 6. Begin Slow, Controlled Addition of Nucleophile step5->step6 step7 7. Monitor Internal Temp & Maintain Cooling step6->step7 step8 8. Controlled Workup & Quenching step7->step8

Caption: Workflow for a safe experimental setup.

Frequently Asked Questions (FAQs)

  • Q: What nucleophiles are known to react most exothermically with this compound?

    • A: Generally, more basic and less sterically hindered nucleophiles will react more rapidly and exothermically. Small primary amines (e.g., methylamine, ethylamine) and ammonia are highly reactive.[8][9] Strong bases like hydroxides also cause a vigorous, exothermic hydrolysis reaction.[5][10]

  • Q: What are the recommended solvents for reactions with this sulfonyl chloride?

    • A: Aprotic solvents are preferred to avoid reaction with the solvent. Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are common choices. The solvent should be inert to the reagents and capable of dissolving them. Always use anhydrous grade solvents.[11]

  • Q: Are there any known incompatibilities I should be aware of?

    • A: Yes. Avoid contact with water, strong bases (e.g., NaOH, KOH), strong oxidizing agents, and alcohols (unless it is the intended reagent).[5][10] The compound can also attack many metals.[5]

  • Q: What are the signs of decomposition for this compound?

    • A: Decomposition, often initiated by moisture, will liberate hydrogen chloride (HCl) gas, which has a sharp, pungent odor and is highly corrosive.[5][6] The solid may appear discolored or clumped. If pressure buildup is noticed in the storage container, it should be carefully vented in a fume hood.[12]

Quantitative Data & Control Parameters

The table below summarizes key parameters and their impact on managing reaction exotherms.

ParameterRecommended ControlRationale for Control
Nucleophile Addition Rate Slow, dose-controlled (e.g., 1 eq over 1-2 hours)Prevents accumulation of unreacted reagents, which is the primary cause of thermal runaway.[3][4]
Reaction Temperature Low (e.g., 0 °C to 5 °C)Slows the reaction kinetics, reducing the instantaneous rate of heat generation.
Agitation Speed Vigorous, ensuring good surface vortexPrevents localized hot spots and ensures efficient heat transfer from the reaction mass to the vessel wall.
Solvent Volume Sufficient to create a mobile slurry (e.g., >5 mL/g)Provides a thermal sink to absorb heat and helps maintain homogeneity.
Headspace Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture, which is an independent and undesirable exothermic process.[10]

Example Protocol: Synthesis of N-benzyl-2-chloro-5-methoxybenzenesulfonamide

This protocol illustrates the practical application of the safety principles discussed. Note: This is an example and should be adapted and risk-assessed for your specific laboratory conditions.

Reagents:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.2 eq, as HCl scavenger)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.

  • Charging: Under a positive pressure of nitrogen, charge the flask with this compound and anhydrous DCM (approx. 10 mL per gram of sulfonyl chloride).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In the dropping funnel, prepare a solution of benzylamine and triethylamine in anhydrous DCM.

  • Controlled Addition: Add the benzylamine/triethylamine solution dropwise to the cooled, stirred sulfonyl chloride solution over a period of at least 1 hour. Crucially, monitor the internal temperature throughout the addition. Do not let it rise by more than 2-3 °C. If the temperature begins to rise, halt the addition immediately until it returns to the set point.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour, then slowly warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates completion.

  • Workup: Slowly and carefully pour the reaction mixture into a beaker of cold water to quench any unreacted sulfonyl chloride and dissolve the triethylamine hydrochloride salt. Proceed with standard aqueous workup and purification.

References

  • Chatgilialoglu, C., Griller, D., Kanabus-Kaminska, J. M., & Lossing, F. P. (1994). Sulfur-Chlorine Bond Dissociation Enthalpies in Methane- and Benzene-sulfonyl Chlorides. J. Chem. Soc., Perkin Trans. 2, 357. [Link]

  • SD Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE Safety Data Sheet. Retrieved from [Link]

  • Barabe, F., et al. (2017). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. [Link]

  • New Jersey Department of Health. (n.d.). BENZENE SULFONYL CHLORIDE Hazard Summary. Retrieved from [Link]

  • Li, Y., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. [Link]

  • Carreira, E. M., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Drabowicz, J., et al. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules. [Link]

  • Tomaselli, G. A., et al. (1978). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. Retrieved from [Link]

  • Solubility of Things. (n.d.). Real-life Examples and Case Studies in Calorimetry. Retrieved from [Link]

  • AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. Retrieved from [Link]

  • Moody, T. S., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Chemical Safety. (n.d.). This compound SDS. Retrieved from [Link]

  • Google Patents. (n.d.). US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • ResearchGate. (2021). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]

  • National Institutes of Health. (2021). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Coupling Reactions Involving 2-Chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for successfully employing 2-chloro-5-methoxybenzene-1-sulfonyl chloride in common palladium-catalyzed cross-coupling reactions. Our focus is on providing practical, field-proven insights to overcome challenges and optimize your synthetic routes.

Introduction: Navigating the Reactivity of this compound

This compound is a versatile building block, but its successful application in cross-coupling reactions hinges on understanding its unique electronic and steric properties. The sulfonyl chloride group, while a competent leaving group, is generally less reactive than aryl iodides and bromides, and its reactivity is comparable to that of aryl chlorides. The presence of an ortho-chloro substituent provides steric hindrance that can influence catalyst-substrate interactions, while the meta-methoxy group, an electron-donating group, can modulate the electronic density of the aromatic ring.

This guide will focus on four key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Mizoroki-Heck, Buchwald-Hartwig, and Sonogashira couplings. For each, we will delve into catalyst selection, reaction optimization, and troubleshooting common issues.

General Workflow for Coupling Reactions

Coupling Reaction Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Define Coupling Partners: - this compound - Nucleophile (Boronic acid, Amine, etc.) reagents Select & Prepare Reagents: - Anhydrous Solvent - Pure Base - High-Purity Coupling Partner start->reagents inert Ensure Inert Atmosphere: - Degas Solvent - Purge with N2 or Ar reagents->inert catalyst Catalyst System Selection: - Pd Precursor - Ligand inert->catalyst assembly Reaction Assembly: - Add Pd Precursor & Ligand - Add Sulfonyl Chloride & Base - Add Coupling Partner catalyst->assembly heating Heating & Monitoring: - Heat to Optimized Temperature - Monitor by TLC/GC/LC-MS assembly->heating quench Quench Reaction heating->quench extraction Aqueous Work-up & Extraction quench->extraction purify Purification: - Column Chromatography - Recrystallization extraction->purify characterize Characterization: - NMR, MS, etc. purify->characterize

Caption: A general workflow for palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Section 1: General Issues

Q1: My reaction is not proceeding, or the yield is very low. What are the first things to check?

A1: Low or no conversion is a common issue that can often be resolved by systematically checking the following:

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent was properly degassed and the reaction was conducted under a positive pressure of an inert gas like nitrogen or argon.

  • Reagent Quality: The purity of your reagents is paramount.

    • Solvent: Use anhydrous solvents. Residual water can hydrolyze the sulfonyl chloride and deactivate the catalyst.

    • Base: The choice and quality of the base are critical. Ensure it is finely powdered and anhydrous.

    • Coupling Partner: Impurities in your boronic acid, amine, or alkyne can poison the catalyst.

  • Catalyst Activity:

    • Pre-catalyst: If using a Pd(II) precursor like Pd(OAc)₂, ensure your conditions are suitable for its in-situ reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) source or a more advanced palladacycle pre-catalyst.

    • Ligand: Ensure the ligand is not degraded. Many phosphine ligands are air-sensitive.

Q2: I am observing a significant amount of a side product that appears to be 4-chloro-3-methoxyanisole. What is happening?

A2: This is likely due to a desulfonylation side reaction, where the sulfonyl chloride group is reductively cleaved and replaced with a hydrogen atom. This is a known competing pathway in palladium-catalyzed reactions of aryl sulfonyl chlorides.[1][2]

  • Troubleshooting Desulfonylation:

    • Ligand Choice: The choice of ligand can influence the rate of reductive elimination versus desulfonylation. Bulky, electron-rich ligands that promote rapid C-C or C-N bond formation can minimize this side reaction.

    • Temperature: Lowering the reaction temperature may disfavor the desulfonylation pathway.

    • Additives: In some cases, the addition of a sacrificial hydride scavenger can be beneficial.

Section 2: Suzuki-Miyaura Coupling

Q3: What is the best catalyst system for the Suzuki-Miyaura coupling of this compound?

A3: Given the reduced reactivity of the sulfonyl chloride and the steric hindrance from the ortho-chloro group, a highly active catalyst system is required. Traditional catalysts like Pd(PPh₃)₄ are often insufficient.

  • Recommended Catalyst Systems:

    • Palladium Source: Palladacycle pre-catalysts such as G3-XPhos or G3-SPhos are excellent starting points as they are air-stable and efficiently generate the active monoligated Pd(0) species. Pd(OAc)₂ or Pd₂(dba)₃ can also be used, but may require higher catalyst loadings and more careful optimization.

    • Ligand: Bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art for coupling challenging substrates.[3]

      • XPhos: Generally a robust ligand for a wide range of aryl chlorides and sulfonates.

      • SPhos: Often effective for sterically hindered substrates.

      • RuPhos: Can be beneficial in certain cases, particularly with heteroaromatic coupling partners.

Catalyst SystemTypical Loading (mol%)BaseSolventTemperature (°C)Notes
Pd(OAc)₂ / SPhos2-5K₃PO₄Toluene/H₂O80-110A common starting point for optimization.
G3-XPhos1-3K₂CO₃1,4-Dioxane80-100Air-stable pre-catalyst simplifies setup.
Pd₂(dba)₃ / RuPhos2-4Cs₂CO₃THF65-80Milder conditions may be possible.

Q4: My Suzuki-Miyaura reaction is stalling. What can I do to improve the conversion?

A4: Stalling can be due to catalyst deactivation or inhibition.

  • Base Selection: The choice of base is critical. K₃PO₄ is a good starting point. If the reaction is sluggish, a stronger base like Cs₂CO₃ may be beneficial. The base must be sufficiently strong to facilitate the transmetalation step.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, THF) and water is often used to solubilize both the organic and inorganic reagents.

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially at high temperatures and in the presence of water. Using a boronate ester (e.g., a pinacol ester) can improve stability.

Section 3: Mizoroki-Heck Coupling

Q5: I am attempting a Mizoroki-Heck reaction with an alkene, but the reaction is inefficient. How can I optimize it?

A5: The Mizoroki-Heck reaction with less reactive electrophiles like this compound requires a highly active catalyst.

  • Catalyst and Ligand:

    • Palladacycles, such as the Herrmann or Fu catalyst, are often more effective than simple Pd salts.

    • Bulky, electron-rich phosphine ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition of the C-SO₂Cl bond.

  • Base: A hindered organic base like triethylamine (NEt₃) or a weaker inorganic base like K₂CO₃ is typically used. Stronger bases can promote side reactions.

  • Additives: The addition of a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB) can be beneficial, especially in polar aprotic solvents like DMF or DMAc.[4]

Section 4: Buchwald-Hartwig Amination

Q6: What are the key considerations for a successful Buchwald-Hartwig amination with this sulfonyl chloride?

A6: The Buchwald-Hartwig amination requires careful selection of the base and ligand to avoid side reactions and achieve high yields.

  • Catalyst System: Similar to the Suzuki-Miyaura coupling, bulky biaryl monophosphine ligands are preferred.

    • For primary amines: BrettPhos or XPhos are often good choices.

    • For secondary amines: RuPhos or SPhos may provide better results.

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be screened, but may require higher temperatures or longer reaction times.

  • Amine Nucleophilicity: The nucleophilicity of the amine coupling partner will influence the reaction rate. Electron-rich amines will generally react faster than electron-poor or sterically hindered amines.

Q7: My Buchwald-Hartwig reaction is giving a complex mixture of products. What could be the issue?

A7: A complex product mixture could be due to several factors:

  • Reaction with the Sulfonyl Group: The amine can react directly with the sulfonyl chloride to form a sulfonamide. This is often the desired reaction. If you are targeting C-N bond formation at the aryl ring, the sulfonyl chloride first needs to be converted to a different leaving group.

  • Catalyst Inhibition: Excess amine can sometimes act as a ligand for the palladium center, leading to catalyst inhibition.[5]

  • Side Reactions of the Product: The product aryl amine may be more reactive than the starting material under the reaction conditions, leading to further reactions.

Section 5: Sonogashira Coupling

Q8: Can I perform a Sonogashira coupling with this compound? What conditions should I use?

A8: Yes, Sonogashira couplings with aryl sulfonyl chlorides are possible, but they are challenging due to the lower reactivity of the C-SO₂Cl bond.

  • Copper-Catalyzed vs. Copper-Free:

    • Copper-Catalyzed: The traditional Sonogashira protocol uses a copper(I) co-catalyst (e.g., CuI). This is often necessary for less reactive electrophiles.

    • Copper-Free: Copper-free conditions have been developed to avoid issues with copper, such as the formation of alkyne homocoupling products (Glaser coupling). These systems typically require a more active palladium catalyst and a suitable base.

  • Recommended Conditions:

    • Palladium Catalyst: Pd(PPh₃)₂Cl₂ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos).

    • Copper Co-catalyst (if used): CuI (1-5 mol%).

    • Base: An amine base such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA) is commonly used as both the base and, in some cases, the solvent.

    • Solvent: THF, DMF, or neat amine.

Q9: My Sonogashira reaction is resulting in a lot of alkyne homocoupling. How can I prevent this?

A9: Alkyne homocoupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions.

  • Minimize Oxygen: This side reaction is often promoted by the presence of oxygen. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere.

  • Use Copper-Free Conditions: If homocoupling is a persistent issue, switching to a copper-free protocol is the most effective solution.

  • Control Reaction Temperature: Running the reaction at the lowest possible temperature that still allows for efficient cross-coupling can minimize homocoupling.

Catalyst Selection Guide

Catalyst Selection cluster_suzuki Suzuki-Miyaura cluster_heck Mizoroki-Heck cluster_bh Buchwald-Hartwig cluster_sono Sonogashira start Desired Coupling Reaction? suzuki_pd Pd Precursor: G3-XPhos or Pd(OAc)2 start->suzuki_pd C-C (Boronic Acid) heck_pd Pd Precursor: Palladacycle or Pd(OAc)2 start->heck_pd C-C (Alkene) bh_pd Pd Precursor: G3-BrettPhos or Pd2(dba)3 start->bh_pd C-N (Amine) sono_pd Pd Precursor: Pd(PPh3)2Cl2 or Pd(OAc)2 start->sono_pd C-C (Alkyne) suzuki_ligand Ligand: XPhos or SPhos suzuki_pd->suzuki_ligand heck_ligand Ligand: P(t-Bu)3 or NHC heck_pd->heck_ligand bh_ligand Ligand: BrettPhos (1° amines) RuPhos (2° amines) bh_pd->bh_ligand sono_ligand Ligand: SPhos or XPhos sono_pd->sono_ligand

Caption: A decision tree for initial catalyst system selection.

Experimental Protocols

Disclaimer: These protocols are intended as a starting point and may require optimization for your specific substrates and laboratory conditions. All reactions should be performed in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • G3-XPhos (0.02 equiv, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, G3-XPhos, and potassium phosphate.

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add anhydrous toluene and degassed water (typically a 10:1 ratio of toluene to water) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the reaction of this compound with a primary amine to form the corresponding sulfonamide.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 2 mol% Pd)

  • BrettPhos (0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, BrettPhos, and NaOtBu to a dry Schlenk flask with a stir bar.

  • Outside the glovebox, add this compound.

  • Evacuate and backfill the flask with argon or nitrogen (repeat 3 times).

  • Add anhydrous toluene, followed by the primary amine via syringe.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench carefully with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify by flash column chromatography.

References

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Dubbaka, S. R., & Vogel, P. (2004). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Organic Letters, 6(1), 95–98. [Link]

  • Koranne, A., Turakhia, S., Jha, V. K., Gupta, S., Ravi, R., Mishra, A., & Kumar, A. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22512-22528. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PubMed Central. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. PubMed. [Link]

  • Reddit. (n.d.). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link]

  • Bandgar, B. P., Bettigeri, S. V., & Phopase, J. (2004). A simple, mild and efficient method for the synthesis of unsymmetrical diaryl sulfones using the palladium-catalyzed coupling of aryl boronic acids and arylsulfonyl chlorides has been developed. Organic Letters, 6(13), 2105–2108. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Chemistry LibreTexts. (2021). Buchwald-Hartwig Amination. Retrieved from [Link]

Sources

Technical Support Center: Reactions of 2-chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-chloro-5-methoxybenzene-1-sulfonyl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this reagent, with a specific focus on its reactions with bases and nucleophiles. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experiments are successful, reproducible, and safe.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound, and why is a base essential?

This compound is a highly reactive electrophile. The sulfur atom of the sulfonyl chloride group (-SO₂Cl) is electron-deficient and readily undergoes nucleophilic substitution.[1] Its most common application is reacting with primary or secondary amines to form stable sulfonamides.[2]

A base is crucial for two primary reasons:

  • To Neutralize HCl: The reaction between the sulfonyl chloride and an amine releases one equivalent of hydrochloric acid (HCl). This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, typically a tertiary amine like triethylamine or pyridine, is added to scavenge this HCl.[3]

  • To Facilitate Deprotonation (in specific cases): In reactions with primary amines, the initially formed sulfonamide still possesses an acidic N-H proton.[4] Stronger bases like sodium hydroxide can deprotonate this sulfonamide to form a water-soluble salt, a principle exploited in the Hinsberg test to differentiate between primary, secondary, and tertiary amines.[4]

Q2: How do I choose the appropriate base for my reaction? What are the key differences?

The choice of base is critical and depends on the nucleophile, solvent, and desired reaction outcome. The most common choices are tertiary amines (e.g., triethylamine, pyridine) and inorganic bases (e.g., NaOH, K₂CO₃).

Base Typical Use Case Advantages Potential Issues & Troubleshooting
Triethylamine (TEA) General-purpose HCl scavenger in organic solvents (DCM, THF).Good solubility in organic solvents. Non-nucleophilic. Easy to remove in vacuo.Can form insoluble triethylammonium chloride salt, which may complicate stirring. Ensure vigorous stirring.
Pyridine HCl scavenger, sometimes used as the solvent.Can act as a nucleophilic catalyst, potentially accelerating the reaction.[5]Can form a reactive intermediate with the sulfonyl chloride.[6] May lead to side reactions if not used carefully. Use at low temperatures (0 °C) and add the sulfonyl chloride slowly.
Sodium Hydroxide (NaOH) Aqueous or biphasic reactions (Schotten-Baumann conditions).Very effective for reactions with water-soluble amines. High yields can be achieved even at high pH.[7]Competes with the amine as a nucleophile, leading to hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[1] Use an excess of the amine and control the temperature to minimize this side reaction.
Q3: What are the most common side reactions, and how can they be minimized?

The primary side reaction is the hydrolysis of the sulfonyl chloride. The sulfonyl chloride group reacts with water to form the corresponding 2-chloro-5-methoxybenzenesulfonic acid.[1] This side product can complicate purification due to its high polarity and water solubility.

Minimization Strategies:

  • Use Anhydrous Conditions: Employ oven-dried glassware, anhydrous solvents (e.g., DCM, THF), and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Control Temperature: For highly exothermic reactions, adding the sulfonyl chloride slowly at a reduced temperature (e.g., 0 °C) can suppress hydrolysis.

  • Use Fresh Reagent: Sulfonyl chlorides can degrade upon storage, especially if exposed to atmospheric moisture. Use a fresh bottle or verify the purity of an older reagent.

Another potential side reaction, particularly with primary amines, is bis-sulfonylation , where two molecules of the sulfonyl chloride react with the amine. This is less common but can be avoided by using a slight excess of the amine and adding the sulfonyl chloride portion-wise to the reaction mixture.[8]

Q4: How should I properly store and handle this compound?

This reagent is corrosive and moisture-sensitive.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and incompatible materials like strong bases and alcohols. Storing under an inert atmosphere is recommended for long-term stability.

  • Handling: Handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust or vapors. In case of contact, it can cause severe skin burns and eye damage.[9][10]

Section 2: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical workflow to diagnose and solve common problems.

Problem 1: Low or No Yield of the Desired Sulfonamide

"I reacted this compound with my amine but obtained a very low yield of the sulfonamide. What went wrong?"

Low yield is a frequent issue stemming from several potential causes. Use the following diagnostic workflow to identify the problem.[8]

LowYieldTroubleshooting cluster_reagent Potential Reagent Issues cluster_conditions Potential Condition Issues cluster_workup Potential Workup Issues Start Low Yield Observed CheckReagent 1. Check Reagent Quality Start->CheckReagent CheckConditions 2. Review Reaction Conditions CheckReagent->CheckConditions Reagent OK ReagentHydrolyzed Sulfonyl chloride hydrolyzed? (Check for clumpy solid, acidic smell) CheckReagent->ReagentHydrolyzed Degradation? CheckWorkup 3. Analyze Workup & Purification CheckConditions->CheckWorkup Conditions OK TempTime Suboptimal Temp/Time? CheckConditions->TempTime Parameters? Success Problem Solved CheckWorkup->Success Workup Optimized ProductLoss Product lost during extraction? (Check pH of aqueous layer) CheckWorkup->ProductLoss Loss? Sol_UseFresh Solution: - Use fresh sulfonyl chloride. - Ensure anhydrous setup. ReagentHydrolyzed->Sol_UseFresh Yes AmineImpure Amine impure or degraded? BaseIncorrect Incorrect base or stoichiometry? Sol_OptimizeCond Solution: - Vary temperature (start at 0°C). - Monitor reaction to completion. TempTime->Sol_OptimizeCond Yes Solvent Inappropriate Solvent? SideProducts Evidence of side products? (Analyze by TLC/LCMS) Sol_OptimizeWorkup Solution: - Optimize extraction pH. - Consider crystallization vs. chromatography. ProductLoss->Sol_OptimizeWorkup Yes CompetingPathways Reagents Sulfonyl Chloride (R-SO₂Cl) + Amine (R'-NH₂) DesiredPath Nucleophilic Attack by Amine Reagents->DesiredPath Anhydrous Conditions UndesiredPath Nucleophilic Attack by Water (H₂O) Reagents->UndesiredPath Moisture Present Product Desired Product: Sulfonamide (R-SO₂-NH-R') DesiredPath->Product Byproduct Side Product: Sulfonic Acid (R-SO₃H) UndesiredPath->Byproduct

Caption: Competing pathways for sulfonamide synthesis vs. hydrolysis.

Prevention Protocol:

  • Glassware: Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.

  • Solvent: Use a freshly opened bottle of an anhydrous solvent or dispense it from a solvent purification system (SPS).

  • Atmosphere: Assemble the reaction apparatus and purge with an inert gas (nitrogen or argon) for several minutes before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagents: Ensure the amine and base are anhydrous. Liquid amines can be distilled from a suitable drying agent (e.g., CaH₂).

Removal of Sulfonic Acid: If the sulfonic acid does form, it can often be removed during the workup. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic sulfonic acid will be deprotonated to form a water-soluble sulfonate salt, which will partition into the aqueous layer, while the neutral sulfonamide remains in the organic layer.

Section 3: Experimental Protocols

General Protocol for Sulfonamide Synthesis

This procedure provides a reliable starting point for the reaction of this compound with a generic primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon inlet

Procedure:

  • Setup: Under an inert atmosphere (N₂), add the amine (1.1 eq) and anhydrous DCM to a dried round-bottom flask. Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.5 eq) to the stirred solution.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM in a dropping funnel. Add this solution dropwise to the cold amine solution over 15-30 minutes. Rationale: Slow addition prevents a rapid exotherm and minimizes side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress by TLC or LC-MS until the starting amine is consumed.

  • Workup:

    • Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel.

    • Separate the layers. Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and finally, brine. Rationale: The acid wash removes excess amine and TEA, while the bicarbonate wash removes any sulfonic acid byproduct.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).

References

  • Amines to Sulfonamides: The Hinsberg Test. JoVE. Available at: [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Wiley Online Library. Available at: [Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Scilit. Available at: [Link]

  • Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]

  • TsCl/py -Toluenesulfonyl Chloride and Pyridine - Mechanism. Organic Chemistry. Available at: [Link]

  • C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. NIH National Library of Medicine. Available at: [Link]

Sources

Technical Support Center: Solvent Effects in Reactions of 2-chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 2-chloro-5-methoxybenzene-1-sulfonyl chloride, with a specific focus on the critical role of solvent selection in achieving successful reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the dominant reaction mechanism for this compound with common nucleophiles like amines and alcohols?

A1: The reactions of arenesulfonyl chlorides, including this compound, with nucleophiles overwhelmingly proceed via a bimolecular nucleophilic substitution (SN2) mechanism .[1][2][3] In this mechanism, the nucleophile attacks the electrophilic sulfur atom in a single, concerted step, leading to the displacement of the chloride leaving group.

Unlike nucleophilic substitution at a carbon center, a true SN1 mechanism that would involve the formation of a sulfonyl cation (ArSO₂⁺) is generally not observed under standard solvolytic conditions.[2][4] This is due to the high energy and instability of such an intermediate.[5] The reaction is best understood as a direct transfer of the sulfonyl group to the nucleophile.

Diagram 1: SN2 mechanism for sulfonamide formation.
Q2: How do polar protic and polar aprotic solvents fundamentally alter the course of my reaction?

A2: Solvent choice is paramount because it directly influences the reactivity of your nucleophile and the stability of the transition state.

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have acidic protons (O-H or N-H bonds) and are capable of hydrogen bonding. While they can dissolve ionic reagents, they significantly hinder SN2 reactions. They form a "cage" of solvent molecules around the anionic nucleophile through hydrogen bonding, a process called solvation.[6][7] This solvation stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for it to attack the sulfonyl chloride.[8][9] Therefore, reactions in polar protic solvents are often sluggish.

  • Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Acetonitrile (ACN), Dimethylformamide (DMF), Acetone): These solvents have a dipole moment but lack acidic protons. They are the preferred choice for SN2 reactions involving sulfonyl chlorides.[6][10] They can dissolve both the sulfonyl chloride and the nucleophilic salt, but they only weakly solvate the anion (nucleophile).[7] The nucleophile remains "free" and highly reactive, leading to significantly faster reaction rates compared to protic solvents.[9]

Q3: What is "solvolysis," and how can I prevent it from ruining my yield?

A3: Solvolysis is a specific type of nucleophilic substitution where the solvent itself acts as the nucleophile.[11] With this compound, this is a major competing side reaction if you use nucleophilic solvents like water or alcohols without intending to.

  • Hydrolysis: If water is present, it will attack the sulfonyl chloride to form the corresponding and often undesired 2-chloro-5-methoxybenzenesulfonic acid.[12]

  • Alcoholysis: If an alcohol (e.g., methanol, ethanol) is used as the solvent, it will react to form a sulfonate ester.

Prevention is key: To ensure that your desired nucleophile (e.g., an expensive amine) reacts preferentially, you must run the reaction under strictly anhydrous (dry) conditions. This involves using anhydrous solvents, drying glassware thoroughly, and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]

Q4: My bottle of this compound is old. Could it be inactive? How should it be stored?

A4: Yes, absolutely. Sulfonyl chlorides are highly susceptible to degradation by atmospheric moisture.[13] Over time, exposure to air will cause the compound to hydrolyze to the corresponding sulfonic acid, rendering it inactive for sulfonamide or sulfonate ester formation. An effective way to check for degradation is to look for a decrease in the sharp, acrid smell characteristic of sulfonyl chlorides and the presence of a non-melting solid (the sulfonic acid).

Proper Storage: To ensure longevity, this compound should be stored in a tightly sealed container, preferably in a desiccator or a dry box, under an inert atmosphere and away from moisture.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiment and provides actionable solutions based on mechanistic principles.

Issue 1: Low or No Conversion of Starting Material

You've run your reaction (e.g., with an amine to form a sulfonamide) but TLC or LC-MS analysis shows mostly unreacted starting material.

  • Possible Cause A: Inactive Sulfonyl Chloride. As discussed in FAQ Q4, the reagent may have hydrolyzed.

    • Solution: Use a fresh bottle of this compound or purify the existing material if possible. Always handle the reagent quickly and in a dry environment.[13]

  • Possible Cause B: Insufficient Base. The reaction of a sulfonyl chloride with a primary or secondary amine generates one equivalent of hydrochloric acid (HCl). This HCl will protonate the starting amine, converting it into its non-nucleophilic ammonium salt and effectively shutting down the reaction.

    • Solution: Add at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, to the reaction mixture. This "scavenger" base will neutralize the generated HCl, allowing your primary/secondary amine to remain a free nucleophile.[14]

  • Possible Cause C: Inappropriate Solvent. You are using a polar protic solvent like ethanol.

    • Solution: As detailed in FAQ Q2, the protic solvent is likely solvating and deactivating your nucleophile. Switch to a polar aprotic solvent like DCM, THF, or acetonitrile to enhance the nucleophile's reactivity.[10]

Issue 2: A Significant Amount of a Water-Soluble Byproduct is Formed

Your desired product is poorly soluble in water, but after workup, you find a significant portion of your mass has been lost to the aqueous layer.

  • Possible Cause: Hydrolysis. Your reaction was contaminated with water, leading to the formation of 2-chloro-5-methoxybenzenesulfonic acid. This sulfonic acid is highly polar and will be extracted into the aqueous phase during workup.

    • Solution 1 (Prevention): Rigorously dry all glassware, solvents, and reagents before starting the experiment. Use of a Schlenk line or glovebox is recommended for sensitive applications.[13]

    • Solution 2 (Workup): During the aqueous workup, use a saturated solution of sodium bicarbonate (NaHCO₃) as the first wash. This will neutralize any HCl and deprotonate the sulfonic acid, ensuring it remains as a salt in the aqueous layer and does not contaminate your organic product.[14]

Issue 3: The Reaction Forms a Dark, Tar-Like Substance

Your reaction mixture has turned dark brown or black, and purification is difficult.

  • Possible Cause: Oxidative Side Reactions or Decomposition. This can occur if your nucleophile or other reagents are sensitive to oxidation or if the reaction is run at too high a temperature.[14] The methoxy group on the benzene ring is an activating group, which can make the ring more susceptible to certain side reactions under harsh conditions.

    • Solution 1: Temperature Control. Run the reaction at a lower temperature. Many sulfonamide formations proceed smoothly at 0 °C or even room temperature. Add the sulfonyl chloride slowly to the solution of the nucleophile to control any exotherm.[14][15]

    • Solution 2: Inert Atmosphere. Exclude oxygen from the reaction by running it under a nitrogen or argon atmosphere. This is particularly important if your substrate is electron-rich or prone to oxidation.[14]

    • Solution 3: Purity of Reagents. Ensure all starting materials and solvents are pure, as impurities can sometimes catalyze decomposition pathways.

troubleshooting_workflow start Low Product Yield check_reagent Is the sulfonyl chloride fresh and stored properly? start->check_reagent check_base Was a scavenger base (e.g., TEA) used with an amine nucleophile? check_reagent->check_base Yes sol_reagent Root Cause: Hydrolyzed Reagent Action: Use fresh reagent. Ensure anhydrous handling. check_reagent->sol_reagent No check_solvent What type of solvent was used? check_base->check_solvent Yes sol_base Root Cause: Nucleophile Protonation Action: Add 1.1 eq. of TEA or Pyridine. check_base->sol_base No check_water Were anhydrous conditions used? check_solvent->check_water Polar Aprotic (DCM, THF) sol_protic Root Cause: Nucleophile Solvation Action: Switch to a polar aprotic solvent (DCM, ACN, THF). check_solvent->sol_protic Polar Protic (MeOH, H₂O) sol_aprotic Proceed to next check. check_water->sol_aprotic Yes sol_water Root Cause: Hydrolysis Side Reaction Action: Rigorously dry all reagents, solvents, and glassware. check_water->sol_water No

Diagram 2: Troubleshooting workflow for low reaction yield.
Experimental Protocols & Data
Protocol 1: General Procedure for Sulfonamide Synthesis

This protocol details a standard method for reacting this compound with a primary amine.

  • Preparation: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator.

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent). Dissolve it in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (1.2 equivalents) to the stirred solution. Cool the flask to 0 °C using an ice-water bath.

  • Sulfonyl Chloride Addition: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the disappearance of the amine starting material by TLC or LC-MS (typically 1-4 hours).[13]

  • Workup: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.[14]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Table 1: Qualitative Effects of Common Solvents on SN2 Reactions of Arenesulfonyl Chlorides
SolventTypeDielectric Constant (ε)General Effect on SN2 RateRationale
Water (H₂O)Polar Protic80.1Very Slow / Leads to HydrolysisStrong H-bonding solvates and deactivates the nucleophile; acts as a competing nucleophile.[8][9]
Methanol (MeOH)Polar Protic32.7Slow / Leads to AlcoholysisH-bonding deactivates the nucleophile; acts as a competing nucleophile.[8][9]
Acetonitrile (ACN)Polar Aprotic37.5FastPolar enough to dissolve reagents but does not strongly solvate anions, leaving the nucleophile reactive.[10][16]
Dichloromethane (DCM)Polar Aprotic9.1FastGood solvent for reactants; does not solvate nucleophiles. A very common choice for these reactions.[17]
Tetrahydrofuran (THF)Polar Aprotic7.6Moderate to FastLess polar than ACN or DCM, but an effective solvent that does not hinder the nucleophile.[17]
HexaneNon-polar1.9Very Slow / IneffectiveFails to dissolve most nucleophilic salts, preventing the reaction from occurring in the solution phase.[7]
References
  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132. Available at: [Link]

  • D'Souza, M. J., Yaakoubd, L., Mlynarski, S. L., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 896–908. Available at: [Link]

  • Scott, J. M. W. (n.d.). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry.
  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. Available at: [Link]

  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PubMed. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2011). Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride. Journal of the Korean Chemical Society, 55(4), 624-628. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences, 9(12), 2639–2651. Available at: [Link]

  • D'Souza, M. J., et al. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. NIH. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride — Precursors in the Development of New Pharmaceuticals. MDPI. Available at: [Link]

  • Wu, Y., & Zbieg, J. R. (2016). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. NIH. Available at: [Link]

  • Arcoria, A., et al. (1987). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations.
  • Fiveable. (n.d.). Sulfonyl Chloride Definition - Organic Chemistry Key Term. Available at: [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in. Semantic Scholar. Available at: [Link]

  • D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. Available at: [Link]

  • Vernon, C. S., & D. R. Victor. (1986). Reactivity of sulphuryl chloride in acetonitrile with the elements. RSC Publishing. Available at: [Link]

  • LibreTexts. (2021). 7.5: SN1 vs SN2. Available at: [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Available at: [Link]

  • King, J. F. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.
  • Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. Available at: [Link]

  • Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.
  • Arcoria, A., et al. (1974). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.
  • Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available at: [Link]

  • Unknown. (n.d.).
  • IUPAC. (2025). Grunwald–Winstein equation (G02710). The IUPAC Compendium of Chemical Terminology. Available at: [Link]

  • Unknown. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289.
  • BenchChem. (n.d.).
  • YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

Sources

work-up procedures for reactions involving 2-chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in reactions involving 2-chloro-5-methoxybenzene-1-sulfonyl chloride. It is designed to provide not just procedural steps, but the underlying chemical logic to empower users to troubleshoot and optimize their synthetic workflows effectively.

Safety First: Handling Aryl Sulfonyl Chlorides

Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with this compound and related reagents.

Core Hazards:

  • Corrosivity: Sulfonyl chlorides are corrosive and can cause severe skin burns and eye damage.[1] They react with moisture on the skin or in the respiratory tract to produce hydrochloric acid (HCl) and the corresponding sulfonic acid.

  • Lachrymator: The vapors are irritating to the eyes and mucous membranes.

  • Reactivity with Water: They react, often exothermically, with water and other nucleophilic solvents (like alcohols).[2][3] This hydrolysis is a key consideration during both reaction setup and work-up.

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is often insufficient for prolonged exposure; butyl or neoprene are preferred), a lab coat, and splash-proof safety goggles. A face shield is recommended when handling larger quantities.[4][5]

  • Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.

  • Moisture Control: Use dry glassware and anhydrous solvents for reactions to prevent premature hydrolysis of the starting material.

  • Quenching: Never dispose of unreacted sulfonyl chloride directly. It must be "quenched" (deactivated) as part of the work-up procedure.[6][7]

General Workflow: Sulfonamide Synthesis

A primary application of this compound is the synthesis of sulfonamides via reaction with primary or secondary amines. The following diagram outlines the critical stages of this process, from reaction setup to final product isolation.

G cluster_0 Reaction cluster_1 Work-up & Extraction cluster_2 Purification & Analysis ReactionSetup Reaction Setup (Anhydrous Conditions) AmineAddition Amine & Base Addition ReactionSetup->AmineAddition ReactionMonitoring Reaction Monitoring (TLC/LC-MS) AmineAddition->ReactionMonitoring Quenching Quench Excess Sulfonyl Chloride ReactionMonitoring->Quenching Upon Completion Dilution Dilute with Organic Solvent Quenching->Dilution Wash_Base Aqueous Base Wash (e.g., NaHCO3) Dilution->Wash_Base Wash_Brine Brine Wash Wash_Base->Wash_Brine Drying Dry Organic Layer (e.g., Na2SO4, MgSO4) Wash_Brine->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Crystallization or Chromatography) Concentration->Purification Analysis Purity & Identity (NMR, HPLC, MS) Purification->Analysis

Caption: General workflow for sulfonamide synthesis and purification.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the work-up and purification of reactions involving this compound.

Part A: Reaction Quenching & Initial Work-up

Q1: How do I safely neutralize unreacted this compound at the end of my reaction?

A1: The unreacted sulfonyl chloride must be converted to a more stable, easily removable compound. This process is called quenching. The choice of quenching agent dictates the nature of the byproduct.

  • Aqueous Quench: The simplest method is to slowly add the reaction mixture to cold water or an ice/water slurry.[6] This hydrolyzes the sulfonyl chloride to the corresponding 2-chloro-5-methoxybenzenesulfonic acid. The resulting sulfonic acid is highly polar and typically water-soluble, especially after neutralization.

  • Amine Quench: Adding a simple, volatile amine like ammonia or a small secondary amine can form a sulfonamide byproduct.[8] This is useful if your desired product is sensitive to aqueous basic conditions. The resulting sulfonamide byproduct will be more polar than the starting sulfonyl chloride, aiding in chromatographic separation.[8]

G cluster_quench Quenching Pathways SulfonylChloride This compound (Reactive, Less Polar) Quench_H2O Aqueous Work-up (H2O or aq. Base) SulfonylChloride->Quench_H2O Hydrolysis Quench_Amine Amine Quench (e.g., NH3) SulfonylChloride->Quench_Amine Amination SulfonicAcid 2-Chloro-5-methoxybenzenesulfonic Acid (Salt) (Stable, Very Polar, Water-Soluble) Quench_H2O->SulfonicAcid QuenchSulfonamide 2-Chloro-5-methoxybenzenesulfonamide (Stable, Polar, Organic-Soluble) Quench_Amine->QuenchSulfonamide

Caption: Chemical transformations of the sulfonyl chloride during quenching.

Q2: After my aqueous work-up, I have a highly polar spot by TLC that stains acidically. What is it?

A2: This is almost certainly the 2-chloro-5-methoxybenzenesulfonic acid, the hydrolysis product of your starting material.[2][6] Its formation is unavoidable during aqueous work-up. The key is to remove it from your desired organic product.

Q3: How do I effectively remove the sulfonic acid byproduct during extraction?

A3: The sulfonic acid is acidic and can be converted into its highly water-soluble salt form by washing the organic layer with a mild aqueous base. A saturated solution of sodium bicarbonate (NaHCO₃) is ideal.[6] This deprotonates the sulfonic acid, forming the sodium sulfonate salt, which partitions exclusively into the aqueous layer. A subsequent wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer.[9]

Part B: Purification Challenges

Q4: My desired sulfonamide product is "oiling out" during crystallization instead of forming a solid. What should I do?

A4: "Oiling out" occurs when a compound separates from solution as a liquid rather than a crystalline solid.[10] This often happens if the solution is cooled too quickly or if the concentration is too high.

Troubleshooting "Oiling Out"

Strategy Description Causality
Re-heat and Dilute Re-heat the mixture to dissolve the oil, add more hot solvent to dilute the solution, and allow it to cool much more slowly.[10] Reduces the level of supersaturation, giving molecules more time to arrange into an ordered crystal lattice.
Solvent/Anti-Solvent Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes persistently cloudy (turbid).[10] This provides fine control over the solubility, promoting gradual precipitation and crystal growth rather than rapid, disordered separation.

| Scratching/Seeding | Scratch the inside of the flask with a glass rod at the liquid-air interface or add a tiny seed crystal of the pure compound.[10] | Scratching creates microscopic imperfections on the glass that serve as nucleation sites for crystal growth. Seeding provides a template for correct lattice formation. |

Q5: I'm trying to purify my product by column chromatography, but an impurity is co-eluting with it.

A5: This is a common challenge, often caused by unreacted starting material or a byproduct with similar polarity to your product.

  • If the impurity is unreacted sulfonyl chloride: The best solution is to perform a quench before chromatography.[8] Converting the sulfonyl chloride to either the highly polar sulfonic acid (via aqueous work-up) or a more polar sulfonamide (via amine quench) will drastically change its retention factor (Rf) on silica gel, making separation trivial.

  • Optimize Chromatography Conditions: If quenching is not an option, systematically vary the solvent system for your column. Using a less polar eluent system can often improve the separation between compounds with similar polarities.[8] Consider trying different solvent mixtures (e.g., Ethyl Acetate/Hexanes vs. Dichloromethane/Methanol).

Key Experimental Protocols

Protocol 1: Standard Aqueous Work-up and Extraction

This protocol is designed to quench unreacted sulfonyl chloride and remove the resulting sulfonic acid.

  • Preparation: Prepare a separatory funnel and have the following ready: your chosen organic extraction solvent (e.g., ethyl acetate, dichloromethane), saturated aqueous NaHCO₃ solution, brine, and anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Quenching: Cool the completed reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice or cold water with vigorous stirring. Caution: This can be exothermic.

  • Extraction: Transfer the quenched mixture to the separatory funnel. Add a portion of the organic solvent, cap the funnel, and invert several times, venting frequently to release any pressure. Allow the layers to separate.

  • Phase Separation: Drain the aqueous layer. If your organic solvent is denser than water (e.g., dichloromethane), it will be the bottom layer. If it is less dense (e.g., ethyl acetate), it will be the top layer.

  • Base Wash: Add the saturated NaHCO₃ solution to the organic layer in the funnel. Shake and vent as before. This step neutralizes any residual acid and extracts the sulfonic acid byproduct.[6] Separate the layers.

  • Brine Wash: Wash the organic layer with brine. This helps to remove the bulk of the dissolved water. Separate the layers.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Isolation: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude product.

Protocol 2: Recrystallization from a Single Solvent

This method is suitable when a single solvent is found that dissolves the sulfonamide well when hot but poorly when cold.[10]

  • Solvent Selection: Choose an appropriate solvent. Ethanol or isopropanol are often good starting points for sulfonamides.[11][12]

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a stir bar or boiling chip. Add a minimal amount of the solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To promote slower cooling, place it on an insulating surface like a wood block.[12] Slow cooling is critical for forming pure, well-defined crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[10]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any soluble impurities adhering to the surface.

  • Drying: Allow the crystals to dry thoroughly, either by pulling air through the filter for an extended period or by transferring them to a vacuum oven.

References

  • Artiss, J. D., et al. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Dasenaki, M. E., & Thomaidis, N. S. (2015). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • Haagsma, N., Dieleman, B., & Gortemaker, B. G. M. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

  • Patyra, E., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. [Link]

  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. FSIS Chemistry Laboratory Guidebook. [Link]

  • Goerlitz, G., & Tolls, J. (2003). Exhaustive extraction of sulfonamide antibiotics from aged agricultural soils using pressurized liquid extraction. Environmental Toxicology and Chemistry. [Link]

  • Moore, M. L., & Miller, C. S. (1957). Sulfonamide purification process. U.S.
  • ResearchGate. (2024). What is the best extraction method of sulfonamides group from honey samples? ResearchGate Q&A. [Link]

  • King, J. F., & Lee, T. M. (1978). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. Canadian Journal of Chemistry. [Link]

  • Li, Y., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistryOpen. [Link]

  • New Jersey Department of Health. (2000). Benzene Sulfonyl Chloride Hazard Summary. Right to Know Hazardous Substance Fact Sheet. [Link]

  • SD Fine-Chem Limited. (n.d.). Sulphuryl Chloride Safety Data Sheet. SDFine.com. [Link]

  • Chen, Y.-C., et al. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Molecules. [Link]

  • ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. ResearchGate Q&A. [Link]

  • International Programme on Chemical Safety. (1998). Sulphuryl Chloride ICSC 0198. INCHEM. [Link]

  • Mark Niemczyk. (2021). Crystallization of Sulfanilamide. YouTube. [Link]

  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses. [Link]

  • Chen, M., et al. (2023). An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Molecules. [Link]

  • Reddit r/chemistry. (2015). Synthesis of an Sulfonamide, why is this step neccessary? Reddit. [Link]

  • ResearchGate. (2025). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation. Organic-Chemistry.org. [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery. [Link]

  • Ambler, J., et al. (2017). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]

  • Wadhwa, H., & Ganti, L. (2021). Sulfonamide Crystals. New England Journal of Medicine. [Link]

  • Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. Virginia Tech. [Link]

  • Rieder, M. J. (1962). REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the Association of Official Agricultural Chemists. [Link]

  • Khan Academy Medicine. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. [Link]

  • ResearchGate. (n.d.). Current methods for sulfonamide synthesis. ResearchGate. [Link]

  • The Organic Chemistry Tutor. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). YouTube. [Link]

  • Jucker, E., & Lindenmann, A. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. U.S.
  • ResearchGate. (n.d.). Filtration test of sulfonamides. ResearchGate. [Link]

  • ResearchGate. (2025). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. PubChem Database. [Link]

Sources

Validation & Comparative

comparison of 2-chloro-5-methoxybenzene-1-sulfonyl chloride with other sulfonylating agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Sulfonylating Agents: Profiling 2-chloro-5-methoxybenzene-1-sulfonyl chloride

Introduction

In the intricate field of synthetic organic chemistry, particularly within drug discovery and development, the precise manipulation of functional groups is paramount. Sulfonylation reactions represent a cornerstone of this chemical toolkit, serving two primary, critical functions: the protection of amines through the formation of robust sulfonamides, and the activation of alcohols by converting them into excellent leaving groups (sulfonate esters). The choice of sulfonylating agent is a decision that profoundly impacts reaction efficiency, selectivity, and the strategic feasibility of subsequent synthetic steps.

This guide provides an in-depth, objective comparison of this compound with other canonical sulfonylating agents, including p-toluenesulfonyl chloride (TsCl), methanesulfonyl chloride (MsCl), and 2-nitrobenzenesulfonyl chloride (NsCl). Moving beyond a simple cataloging of reagents, we will dissect the mechanistic nuances, analyze the influence of electronic and steric factors on reactivity, and provide field-proven experimental protocols. The objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select the optimal sulfonylating agent for their specific synthetic challenges.

Featured Reagent Profile: this compound

This compound is an aromatic sulfonyl chloride featuring a benzene ring substituted with a chloro group ortho to the sulfonyl chloride moiety and a methoxy group in the meta position.

  • Molecular Formula: C₇H₆Cl₂O₃S[1]

  • CAS Number: 201935-41-3[2][3]

The reactivity of this reagent is dictated by the interplay of its substituents. The chlorine atom, being electron-withdrawing, increases the electrophilicity of the sulfur atom, potentially enhancing its reactivity towards nucleophiles compared to unsubstituted benzenesulfonyl chloride. Conversely, the methoxy group is electron-donating through resonance, which can modulate this effect. This substituted aromatic ring also provides a scaffold for further synthetic modifications, a feature not available with simple alkyl sulfonyl chlorides like MsCl. Its primary utility lies in its role as a versatile intermediate for the synthesis of complex pharmaceuticals and agrochemicals[1].

Comparative Analysis of Key Sulfonylating Agents

The selection of a sulfonylating agent is a strategic decision based on the desired balance between the stability of the resulting sulfonyl group and the conditions required for its potential removal.

Agent Structure Acronym Key Characteristics of Sulfonyl Group
This compound-Forms a stable, substituted aryl sulfonamide/sulfonate. The electronic effects of the chloro and methoxy groups influence reactivity.
p-Toluenesulfonyl ChlorideTsClForms highly stable tosylates (OTs) and tosylamides (NTs). Cleavage requires harsh reductive or strongly acidic conditions. The aromatic ring aids in TLC visualization[4][5].
Methanesulfonyl ChlorideMsClForms highly stable mesylates (OMs) and mesylamides (NMs). Similar to tosylates, requires harsh cleavage conditions[4]. Can react via a unique sulfene intermediate[6].
2-Nitrobenzenesulfonyl ChlorideNsClForms nosylates (ONs) and nosylamides (NNs). The nitro group activates the group for mild cleavage using thiols and a base, a significant advantage for sensitive substrates[4].
Mechanistic Considerations: A Tale of Two Pathways

The sulfonylation of alcohols and amines typically proceeds via a direct nucleophilic attack of the heteroatom onto the electrophilic sulfur center of the sulfonyl chloride. This is the predominant pathway for aromatic sulfonyl chlorides like TsCl, NsCl, and this compound.

General_Sulfonylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer & Elimination NuH R-XH (Amine or Alcohol) SO2Cl Ar-SO₂Cl NuH->SO2Cl attack Intermediate [Tetrahedral Intermediate] Product Ar-SO₂-XR (Sulfonamide/Sulfonate) Intermediate->Product -HCl Intermediate->Product Base Base BH Base-H⁺ Chloride Cl⁻

General mechanism for sulfonylation with aryl sulfonyl chlorides.

However, methanesulfonyl chloride (MsCl), which possesses acidic α-protons, can follow a different pathway in the presence of a non-nucleophilic base like triethylamine (Et₃N). The base can deprotonate the methyl group to form a highly reactive "sulfene" intermediate (CH₂=SO₂). This intermediate is then rapidly trapped by the nucleophile (alcohol or amine). This pathway can be advantageous for reactions with sterically hindered alcohols[5][6].

Sulfene_Mechanism cluster_0 Sulfene Formation cluster_1 Nucleophilic Trapping MsCl CH₃-SO₂Cl Sulfene [CH₂=SO₂] Sulfene Intermediate MsCl->Sulfene - Et₃N·HCl MsCl->Sulfene Base Et₃N Product CH₃-SO₂-OR Sulfene->Product + R-OH NuH R-OH

Sulfene intermediate mechanism for mesylation with a base.
Performance Comparison: Stability vs. Labile Protection

The primary differentiator among sulfonylating agents is the stability of the resulting sulfonamide or sulfonate ester. This dictates their application, whether for permanent installation or as a temporary protecting group.

Sulfonyl Group Typical Stability Cleavage Conditions Primary Application
Tosyl (Ts) / Mesyl (Ms) Very HighHarsh: Strong acids (HBr, TFA), dissolving metal reduction (Na/NH₃), LiAlH₄.Permanent installation, activating alcohols for Sₙ2/E2 reactions.[4][5]
Nosyl (Ns) ModerateMild: Thiol (e.g., thiophenol) and a base (e.g., K₂CO₃).Amine protection in multi-step synthesis of sensitive molecules; Fukuyama amine synthesis.[4]
2-chloro-5-methoxybenzenesulfonyl High (Predicted)Likely requires harsh conditions, similar to other aryl sulfonyl groups.Building block for creating derivatives with specific electronic or steric properties.[1]

This relationship between stability and cleavage conditions presents a critical strategic choice for the synthetic chemist.

Strategic_Choice Goal Synthetic Goal Robust Robustness Needed (Harsh Subsequent Steps) Goal->Robust Need a highly stable group? Mild Mild Deprotection Needed (Sensitive Substrate) Goal->Mild Need easy removal? Agent_Stable Select TsCl, MsCl, or 2-chloro-5-methoxy- derivative Robust->Agent_Stable Agent_Labile Select NsCl Mild->Agent_Labile

Decision logic for selecting a sulfonylating agent.

Experimental Protocol: Sulfonylation of a Primary Amine

This protocol provides a robust, field-tested methodology for the monosulfonylation of primary amines, incorporating strategies to minimize the common side reaction of di-sulfonylation.[7][8]

Methodology
  • System Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.1 mmol).

    • Causality: An inert and anhydrous environment is crucial to prevent the hydrolysis of the sulfonyl chloride into the corresponding sulfonic acid, a common and often difficult-to-remove byproduct.[8]

  • Dissolution and Cooling: Dissolve the amine in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF, to a concentration of ~0.1 M). Add a base (e.g., pyridine, 1.5 mmol). Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Cooling the reaction mixture reduces the rate of all reactions. This disproportionately suppresses the less favorable di-sulfonylation side reaction. Pyridine acts as both a base to neutralize the HCl byproduct and as a nucleophilic catalyst.[7]

  • Reagent Addition: In a separate flask or syringe, prepare a solution of the sulfonyl chloride (1.0 mmol) in a small amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution over 30-60 minutes.

    • Causality: Slow, dropwise addition is the most critical step to prevent di-sulfonylation. It maintains a low instantaneous concentration of the highly reactive sulfonyl chloride, ensuring it preferentially reacts with the more nucleophilic primary amine rather than the deprotonated sulfonamide anion.[7]

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours after the addition is complete, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-16 hours).

  • Workup and Purification:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1M HCl (to remove excess base and any unreacted amine), saturated aqueous NaHCO₃ (to remove any sulfonic acid), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Troubleshooting
  • TLC Monitoring: Use a suitable solvent system (e.g., 30% ethyl acetate in hexanes). The starting amine will be relatively polar (low Rf). The desired mono-sulfonamide will be less polar (higher Rf). The di-sulfonated byproduct, if present, will be even less polar (highest Rf).[8]

  • Di-sulfonylation Observed: If a significant amount of the di-sulfonated product is observed, reduce the reaction temperature further (e.g., -20 °C) and increase the duration of the dropwise addition.[7]

  • Hydrolysis Observed: If a polar byproduct corresponding to the sulfonic acid is seen, ensure all reagents, solvents, and glassware are scrupulously dried for future attempts.[8]

Experimental_Workflow Start 1. System Setup (Inert, Anhydrous) Dissolve 2. Dissolve Amine & Base Cool to 0 °C Start->Dissolve Add 4. Dropwise Addition (30-60 min) Dissolve->Add Prepare 3. Prepare Sulfonyl Chloride Solution Prepare->Add React 5. Reaction (0 °C to RT, 2-16h) Add->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup 6. Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify 7. Column Chromatography Workup->Purify Product Pure Sulfonamide Purify->Product

Workflow for the sulfonylation of a primary amine.

Conclusion

The selection of a sulfonylating agent is a nuanced decision that requires a deep understanding of the reaction mechanism and the desired properties of the final product.

  • For robust, permanent installation or alcohol activation , where subsequent cleavage is not required, TsCl and MsCl remain the workhorses of the field.

  • For syntheses involving sensitive substrates that cannot withstand harsh deprotection conditions, NsCl offers an elegant solution with its exceptionally mild cleavage protocol.

  • This compound represents a more specialized tool. While it forms a similarly stable sulfonamide, its true value lies in the introduction of a functionalized aromatic ring. This provides chemists with a strategic advantage, offering a scaffold for further diversification or for fine-tuning the electronic properties of the target molecule in advanced drug development programs.

Ultimately, a thoughtful analysis of the entire synthetic route, weighing the need for stability against the requirement for facile cleavage, will guide the discerning scientist to the optimal reagent choice.

References

  • Technical Support Center: Sulfonylation of Primary Amines. (n.d.). Benchchem.
  • Buy 2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride. (n.d.). Smolecule.
  • A Comparative Guide to Sulfonylating Agents for Amine Protection. (n.d.). Benchchem.
  • Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N. E. (2014). A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions. RSC Advances.
  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. (n.d.). Benchchem.
  • This compound | 201935-41-3. (n.d.). ChemicalBook.
  • This compound. (n.d.). Juvenus Drugs.
  • Mesylates and Tosylates with Practice Problems. (n.d.). Chemistry Steps.
  • Why do tosylation and mesylation of alcohols follow different mechanisms? (2016, March 11). Chemistry Stack Exchange.
  • This compound | 201935-41-3. (n.d.). Sigma-Aldrich.
  • 2-Chloro-5-methoxybenzene-1-sulfonamide. (n.d.). Biosynth.
  • Tosylates And Mesylates. (2015, March 10). Master Organic Chemistry.
  • Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl). (2020, January 22). YouTube.
  • Method for sulfonylation of alcohol. (n.d.). Google Patents.

Sources

A Researcher's Guide to Alternatives for 2-Chloro-5-methoxybenzene-1-sulfonyl Chloride in Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Navigating the Modern Landscape of Sulfonylating Reagents

In the realm of drug discovery and development, the sulfonamide functional group remains a cornerstone pharmacophore, prized for its diverse biological activities and favorable physicochemical properties. The classical and most direct route to this critical moiety involves the reaction of a primary or secondary amine with a sulfonyl chloride. 2-Chloro-5-methoxybenzene-1-sulfonyl chloride is a valuable reagent in this context, offering a scaffold with specific electronic and steric properties that can be exploited in the design of targeted therapeutics. However, the evolving landscape of chemical synthesis demands a critical evaluation of traditional methods, pushing researchers towards safer, more efficient, and versatile alternatives.

This guide provides an in-depth comparison of alternative reagents and methodologies to this compound for the synthesis of sulfonamides. We will delve into the nuances of reactivity, stability, and substrate scope, supported by comparative data and detailed experimental protocols, to empower researchers in making informed decisions for their synthetic campaigns.

The Incumbent: Understanding this compound

This compound is a substituted aromatic sulfonyl chloride. The electronic nature of the substituents on the benzene ring significantly influences the reactivity of the sulfonyl chloride group. The chlorine atom acts as an electron-withdrawing group through induction, while the methoxy group is electron-donating through resonance. This electronic interplay modulates the electrophilicity of the sulfur atom, making it reactive towards nucleophiles like amines.

The primary application of this reagent is in the synthesis of sulfonamides, a reaction typically carried out in the presence of a base to neutralize the HCl byproduct.

Traditional Sulfonamide Synthesis Workflow

cluster_reactants Reactants & Conditions A 2-Chloro-5-methoxybenzene- 1-sulfonyl chloride E Sulfonamide Product A->E Nucleophilic Attack B Primary or Secondary Amine (R-NH2) B->E C Base (e.g., Pyridine, Et3N) F HCl byproduct C->F Neutralization D Solvent (e.g., DCM, THF) D->E Reaction Medium

Caption: Classical synthesis of sulfonamides using a sulfonyl chloride.

While effective, this traditional approach is not without its drawbacks. Sulfonyl chlorides can be moisture-sensitive and may have limited stability, particularly those with complex substitution patterns. The use of corrosive reagents like chlorosulfonic acid in their preparation also raises safety and environmental concerns.[1]

The Contenders: A Comparative Analysis of Alternative Reagents

In response to the limitations of traditional sulfonylating agents, several innovative alternatives have emerged, offering distinct advantages in terms of stability, reactivity, and synthetic strategy.

Sulfonyl Fluorides: The Stable Counterpart

Aryl sulfonyl fluorides have gained considerable attention as stable and versatile alternatives to their chloride counterparts. The greater electronegativity of fluorine and the stronger S-F bond render sulfonyl fluorides significantly more resistant to hydrolysis and generally more thermally stable.[2] This enhanced stability allows for easier handling, storage, and purification, which is particularly advantageous for complex or sensitive substrates.

Reactivity Profile: While more stable, sulfonyl fluorides are still sufficiently reactive to undergo nucleophilic substitution with amines to form sulfonamides, often under slightly more forcing conditions or with the use of specific activators.[3] Their reactivity can be finely tuned, offering a different selectivity profile compared to sulfonyl chlorides, especially with multifunctional substrates.[4]

DABSO: The Solid SO₂ Surrogate for a Modular Approach

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide), or DABSO, is a stable, crystalline solid that serves as a safe and convenient surrogate for gaseous sulfur dioxide.[5] This reagent enables a modular and convergent approach to sulfonamide synthesis, starting from organometallic reagents.

The general strategy involves the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with DABSO to generate a sulfinate intermediate. This intermediate is then oxidized in the presence of an amine to furnish the desired sulfonamide. This approach avoids the direct use of sulfonyl chlorides altogether.

DABSO-Mediated Sulfonamide Synthesis Workflow

cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_final Final Product Formation A Aryl/Alkyl Halide C Organometallic Reagent (Ar/R-M) A->C Formation B Mg or n-BuLi B->C E Sulfinate Intermediate (Ar/R-SO2M) C->E Reaction with SO2 surrogate D DABSO D->E H Sulfonamide Product E->H Oxidative Amination F Amine (R'-NH2) F->H G Oxidant (e.g., Bleach) G->H

Caption: Modular sulfonamide synthesis using DABSO.

This method offers significant flexibility in accessing a wide range of sulfonamides from readily available starting materials.

Pentafluorophenyl (PFP) Sulfonate Esters: The Versatile and Stable Electrophiles

Pentafluorophenyl sulfonate esters have emerged as excellent, shelf-stable alternatives to unstable or difficult-to-prepare sulfonyl chlorides.[6] The pentafluorophenyl group is a good leaving group, making these esters effective sulfonylating agents. They are generally crystalline solids that are easy to handle and purify.

PFP sulfonate esters react with a variety of nucleophiles, including primary and secondary amines, to form sulfonamides. This method is particularly useful for the synthesis of sulfonamides from heterocyclic amines, where the corresponding sulfonyl chlorides are often unstable.

Performance Comparison: A Head-to-Head Analysis

To provide a clear and objective comparison, we will consider the synthesis of a representative sulfonamide, N-benzyl-2-chloro-5-methoxybenzenesulfonamide, using the traditional sulfonyl chloride and the aforementioned alternative reagents.

Reagent/MethodStarting MaterialKey ReagentsTypical ConditionsTypical YieldAdvantagesDisadvantages
Traditional This compoundBenzylamine, PyridineDCM, 0 °C to rt, 2-4 h85-95%Well-established, high yields, readily available starting material.Moisture-sensitive reagent, potential stability issues, use of corrosive reagents in preparation.
Sulfonyl Fluoride 2-Chloro-5-methoxybenzene-1-sulfonyl fluorideBenzylamine, DBUMeCN, 60 °C, 12-24 h70-85%High stability of the reagent, less sensitive to moisture, allows for different selectivity.May require more forcing conditions, starting sulfonyl fluoride may not be commercially available.
DABSO 1-Bromo-2-chloro-5-methoxybenzeneMg, DABSO, Benzylamine, NaOClTHF, then aq. NaOCl, rt, 1-2 h65-80%Modular approach, avoids sulfonyl chlorides, uses stable solid SO₂ source.Requires preparation of organometallic reagent, yields can be variable.
PFP Ester Pentafluorophenyl 2-chloro-5-methoxybenzenesulfonateBenzylamine, Et₃NDMF, 80 °C, 8-16 h75-90%Highly stable, crystalline reagent, suitable for parallel synthesis.Requires synthesis of the PFP ester, may require elevated temperatures.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: Synthesis of N-benzyl-2-chloro-5-methoxybenzenesulfonamide using this compound
  • To a solution of benzylamine (1.1 mmol) and pyridine (1.5 mmol) in dichloromethane (DCM, 10 mL) at 0 °C, add a solution of this compound (1.0 mmol) in DCM (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired sulfonamide.

Protocol 2: Synthesis of N-benzyl-2-chloro-5-methoxybenzenesulfonamide using the DABSO Method
  • To a solution of the Grignard reagent prepared from 1-bromo-2-chloro-5-methoxybenzene (1.2 mmol) and magnesium turnings (1.5 mmol) in anhydrous THF (10 mL), add DABSO (1.0 mmol) in one portion at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of benzylamine (1.5 mmol) in THF (2 mL).

  • Slowly add an aqueous solution of sodium hypochlorite (bleach, ~10%, 5 mL) and stir vigorously for 1-2 hours at room temperature.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous Na₂S₂O₃ (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: Choosing the Right Tool for the Job

The choice of reagent for sulfonamide synthesis is a critical decision that can significantly impact the efficiency, scalability, and overall success of a synthetic route. While this compound remains a reliable and effective reagent for many applications, the modern synthetic chemist has a diverse and powerful toolkit of alternatives at their disposal.

  • Sulfonyl fluorides offer enhanced stability, making them ideal for complex syntheses and for building diverse compound libraries.

  • DABSO provides a modular and convergent route, allowing for the rapid generation of sulfonamide diversity from simple starting materials.

  • Pentafluorophenyl sulfonate esters serve as excellent, shelf-stable surrogates for unstable sulfonyl chlorides, particularly in the context of heterocyclic sulfonamide synthesis.

By understanding the unique advantages and limitations of each approach, researchers can select the optimal strategy to meet the specific demands of their research, ultimately accelerating the discovery and development of new medicines.

References

  • Kevill, D. N.; D'Souza, M. J. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Int. J. Mol. Sci.2008 , 9, 1237-1249. Available at: [Link]

  • ResearchGate. Sulfonamide Scaffold Synthesis Methods: A Review. Available at: [Link]

  • ElectronicsAndBooks. Heterocyclic pentafluorophenyl sulfonate esters as shelf stable alternatives to sulfonyl chlorides. Available at: [Link]

  • Lelyukh, M. I.; et al. Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. ACS Comb. Sci.2014 , 16, 192-197. Available at: [Link]

  • Afinitica. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Available at: [Link]

  • ChemistryViews. Better Synthesis of Sulfonyl Chloride Mimics. Available at: [Link]

  • ResearchGate. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Available at: [Link]

  • Organic Chemistry Portal. DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Available at: [Link]

  • Al-Masum, M.; et al. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals2022 , 12, 1769. Available at: [Link]

  • ResearchGate. Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides. Available at: [Link]

  • Deeming, A. S.; et al. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Org. Lett.2020 , 22, 8853-8858. Available at: [Link]

  • ResearchGate. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Available at: [Link]

  • Bolshan, Y.; Batey, R. A. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Org. Lett.2005 , 7, 1487-1490. Available at: [Link]

  • ResearchGate. Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of Sulfonamides Derived from 2-Chloro-5-methoxybenzene-1-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Novel Sulfonamides

Sulfonamides represent a cornerstone of medicinal chemistry, their iconic sulfonyl group (-S(=O)₂-) bestowing a wide range of biological activities. The synthesis of novel derivatives, particularly from functionalized precursors like 2-chloro-5-methoxybenzene-1-sulfonyl chloride, is a critical endeavor in the pursuit of new therapeutic agents. However, synthesis is only half the battle. Rigorous, unambiguous structural confirmation is paramount to ensure that the molecule in the vial is the molecule intended for study. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques used to characterize these specific sulfonamide derivatives, moving beyond mere data reporting to explain the causality behind experimental choices and interpretation. Our focus is on creating a self-validating analytical workflow, where data from orthogonal techniques converge to provide an unshakeable structural assignment.

The Target Molecular Scaffold

The sulfonamides discussed herein share a common structural heritage: the 2-chloro-5-methoxybenzenesulfonyl moiety. This specific substitution pattern on the aromatic ring introduces distinct spectroscopic handles that we can exploit for confirmation. Understanding this core structure is the first step in predicting and interpreting the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Expertise in Action: Why NMR is Foundational

For sulfonamides derived from this compound, NMR provides a complete atomic map. It not only confirms the presence of the core scaffold but also precisely identifies the nature of the amine ('R' group) that has been coupled to the sulfonyl chloride. The integration of ¹H NMR signals allows for the quantitative determination of the relative number of protons, ensuring the correct stoichiometry of the different parts of the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides the most immediate and information-rich snapshot of the molecule.

  • Sulfonamide N-H Proton: This is a key diagnostic signal. Its chemical shift is highly variable and sensitive to solvent, concentration, and temperature, typically appearing as a broad singlet between δ 8.78 and 10.15 ppm.[1] The choice of an appropriate deuterated solvent, such as DMSO-d₆, is critical as it can engage in hydrogen bonding, making this often-elusive proton more readily observable compared to solvents like chloroform-d.

  • Aromatic Protons: The 2-chloro-5-methoxybenzene ring gives rise to a characteristic set of signals in the aromatic region (typically δ 6.50 - 8.0 ppm).[1] The specific splitting patterns (coupling) between the three aromatic protons provide definitive evidence of their relative positions (ortho, meta, para) and confirm the substitution pattern.

  • Methoxy (-OCH₃) Protons: A sharp, strong singlet corresponding to the three equivalent methoxy protons is expected. This signal is typically found in the upfield region of the spectrum, around δ 3.6 - 3.9 ppm.[1] Its integration value of 3H serves as an excellent internal reference point.

  • 'R' Group Protons: The signals corresponding to the amine portion of the molecule will vary depending on its structure (aliphatic, aromatic, etc.) but are crucial for confirming the final product.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Complementing the ¹H NMR, the ¹³C spectrum provides a count of the unique carbon environments.

  • Aromatic Carbons: The six carbons of the benzene ring will appear in the δ 110-165 ppm region.[1] The carbon attached to the electron-withdrawing sulfonyl group (C-S) will be shifted downfield, while the carbon attached to the electron-donating methoxy group (C-O) will also be significantly downfield.

  • Methoxy Carbon: The carbon of the -OCH₃ group typically appears around δ 55-60 ppm.[1]

  • 'R' Group Carbons: The signals for the carbons of the amine moiety will provide the final piece of the structural puzzle.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified sulfonamide derivative in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The use of DMSO-d₆ is recommended to ensure the observation of the exchangeable N-H proton.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A greater number of scans will be required due to the low natural abundance of ¹³C.

    • Process the data similarly and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Core Scaffold
Assignment Expected Chemical Shift (ppm)
¹H NMR
-SO₂NH-8.7 - 10.2 (broad singlet)[1][2]
Aromatic Protons6.5 - 8.0 (multiplets)[1]
-OCH₃ Protons3.6 - 3.9 (singlet, 3H)[1]
¹³C NMR
Aromatic C-O~160
Aromatic C-Cl~130
Aromatic C-S~140
Other Aromatic C110 - 135[1]
-OCH₃ Carbon55 - 60[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise in Action: The "Fingerprint" of a Sulfonamide

While NMR maps the entire molecule, FT-IR provides a quick and definitive confirmation of the successful formation of the sulfonamide linkage. The presence of the characteristic S=O and S-N vibrational bands is a trustworthy indicator that the reaction between the sulfonyl chloride and the amine has occurred.

The most critical absorptions for these sulfonamides are:

  • S=O Stretching: The sulfonamide group is defined by two strong and unmistakable absorption bands corresponding to the asymmetric and symmetric stretching of the sulfonyl (SO₂) group. These typically appear in the ranges of 1344–1310 cm⁻¹ and 1187–1147 cm⁻¹, respectively.[1][2]

  • N-H Stretching: For primary or secondary sulfonamides, a band corresponding to the N-H stretch is observed, typically in the region of 3350–3140 cm⁻¹.[1][2] Its position and shape can be influenced by hydrogen bonding.

  • S-N Stretching: The stretch for the sulfur-nitrogen bond is typically found in the 924–895 cm⁻¹ region.[1][2]

  • C-O Stretching: The presence of the methoxy group is confirmed by C-O stretching bands, usually around 1286-1254 cm⁻¹ (asymmetric) and 1056-1022 cm⁻¹ (symmetric).[1]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount (a few milligrams) of the solid, dry sulfonamide powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum should be analyzed for the presence of the characteristic absorption bands listed above.

Table 2: Characteristic FT-IR Absorption Frequencies (cm⁻¹) for Sulfonamides
Vibrational Mode Expected Frequency (cm⁻¹)
N-H Stretch3350 - 3140[1][2]
Aromatic C-H Stretch3100 - 3000
SO₂ Asymmetric Stretch1344 - 1310[1][2]
SO₂ Symmetric Stretch1187 - 1147[1][2]
C-O-C Asymmetric Stretch1286 - 1254[1]
C-O-C Symmetric Stretch1056 - 1022[1]
S-N Stretch924 - 895[1][2]

Mass Spectrometry (MS): The Definitive Molecular Weight and Fragmentation Evidence

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For new compounds, high-resolution mass spectrometry (HRMS) is indispensable as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Expertise in Action: Validating the Molecular Formula

The primary goal of MS is to confirm the molecular weight of the synthesized sulfonamide. Electrospray ionization (ESI) is the preferred method for these molecules as it is a soft ionization technique that typically keeps the molecule intact, primarily showing the protonated molecule [M+H]⁺ or the sodiated adduct [M+Na]⁺.[3] The power of HRMS lies in its ability to distinguish between compounds with the same nominal mass but different elemental compositions, providing a self-validating check on the structure proposed by NMR.

Furthermore, tandem MS (MS/MS) experiments can be performed to induce fragmentation. A common and diagnostic fragmentation pathway for aromatic sulfonamides is the elimination of sulfur dioxide (SO₂), resulting in a characteristic loss of 64 Da from the parent ion.[4] Observing this loss provides strong evidence for the presence of the sulfonamide core.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sulfonamide (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • Infusion and Ionization: Introduce the sample into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via direct infusion or coupled with liquid chromatography (LC).[5] Positive ion mode is typically used to observe [M+H]⁺ ions.[3]

  • Data Acquisition:

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000).

    • The instrument's high resolving power will provide a mass measurement accurate to within 5 ppm.

  • Data Analysis:

    • Determine the accurate mass of the most abundant molecular ion peak ([M+H]⁺).

    • Use the instrument's software to calculate the elemental formula that corresponds to this accurate mass and compare it to the expected formula of the target compound.

Table 3: Common Mass Spectrometry Fragmentation Patterns
Ion Description
[M+H]⁺Protonated molecular ion. The primary target for HRMS confirmation.
[M+Na]⁺Sodiated molecular ion. Often observed alongside the [M+H]⁺ peak.
[M+H - SO₂]⁺A key fragment resulting from the loss of sulfur dioxide (loss of ~64 Da).[4]
Fragments of 'R' groupCleavage of bonds within the amine substituent.

UV-Visible (UV-Vis) Spectroscopy: A Quantitative Perspective

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. For sulfonamides, the absorption is dominated by the π → π* transitions within the aromatic ring.

Expertise in Action: More Than Just a Spectrum

While not a primary tool for structural elucidation, UV-Vis spectroscopy is simple, robust, and highly valuable for quantitative analysis.[6] Once the identity of the sulfonamide is confirmed by other methods, UV-Vis can be used to accurately determine its concentration by applying the Beer-Lambert law. The absorption maxima (λ_max) are characteristic of the chromophore; for these derivatives, λ_max is typically observed in the 250-300 nm range.[7] The spectrum can be sensitive to pH, which alters the ionization state of the molecule and thus its electronic structure.[8]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the sulfonamide of known concentration in a UV-transparent solvent (e.g., methanol or ethanol). Create a series of dilutions from this stock solution.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to record a baseline.

    • Record the absorption spectrum of each dilution from approximately 400 nm down to 200 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • Create a calibration curve by plotting absorbance at λ_max versus concentration. This curve can then be used to determine the concentration of unknown samples.

Comparative Workflow and Data Integration

No single technique tells the whole story. The true power of spectroscopic analysis comes from the integration of data from these orthogonal methods. A logical workflow ensures comprehensive and irrefutable characterization.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation & Validation Compound Synthesized Sulfonamide Derivative (from this compound) FTIR FT-IR Spectroscopy Compound->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR MS High-Resolution MS Compound->MS UVVIS UV-Vis Spectroscopy Compound->UVVIS FTIR_data Functional Groups Confirmed (-SO₂NH-, -OCH₃) FTIR->FTIR_data NMR_data Complete Structure Mapped (Connectivity & Stereochemistry) NMR->NMR_data MS_data Molecular Formula Confirmed (Accurate Mass & Fragmentation) MS->MS_data UVVIS_data Purity & Quantification (Concentration Determination) UVVIS->UVVIS_data Final Comprehensive Structural Elucidation & Purity Assessment FTIR_data->Final NMR_data->Final MS_data->Final UVVIS_data->Final

Caption: Integrated workflow for the spectroscopic characterization of novel sulfonamides.

Summary Comparison of Techniques

Table 4: Objective Comparison of Spectroscopic Techniques for Sulfonamide Analysis
Technique Primary Information Strengths Limitations Role in Workflow
NMR Complete molecular structure (atom connectivity)Unambiguous structural elucidation; quantitativeLower sensitivity; requires soluble sample; more time-consumingCore: Definitive structure determination
FT-IR Functional group identificationFast, simple, inexpensive; confirms key bondsProvides no connectivity information; complex spectra can be hard to interpretFirst Pass: Quick confirmation of sulfonamide formation
Mass Spec Molecular weight and elemental formulaHighest sensitivity; confirms molecular formula; structural info via fragmentationIsomers can be indistinguishable without fragmentation; ionization can be challengingValidation: Confirms MW and elemental composition
UV-Vis Electronic transitionsExcellent for quantification; simple and fast; non-destructiveProvides very limited structural information; many compounds absorbQuantitative: Purity assessment and concentration measurement

By judiciously applying this multi-technique approach, researchers can move forward with confidence, knowing that the sulfonamide derivatives they have synthesized are fully and accurately characterized, paving the way for reliable downstream biological and pharmacological evaluation.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. Available at: [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. Agilent Technologies. Available at: [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. Available at: [Link]

  • Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed. Available at: [Link]

  • Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Bentham Science. Available at: [Link]

  • Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

  • Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. Available at: [Link]

  • 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. PubMed. Available at: [Link]

  • A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. Available at: [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-Line Photochemical Reaction. Oxford Academic. Available at: [Link]

  • UV spectrum scans of sulfonamides (a), degradation of SMZ (b), STZ (c)... ResearchGate. Available at: [Link]

  • Analysis of sulfonamides. Slideshare. Available at: [Link]

  • FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... ResearchGate. Available at: [Link]

  • (a) UV–Vis spectra of sulfonamide during photocatalytic degradation... ResearchGate. Available at: [Link]

  • Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry. Available at: [Link]

  • FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... ResearchGate. Available at: [Link]

  • The Infrared Spectra of Some Sulphonamides. ElectronicsAndBooks. Available at: [Link]

  • Spectrophotometric determination of sulfanilic acid and sulfonamides in pharmaceutical samples with potassium 1,2-naphthoquinone-4-sulfonate. Canadian Journal of Chemistry. Available at: [Link]

  • Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. International Journal Of Pharma Research and Health Sciences. Available at: [Link]

  • Mild and General Method for the Synthesis of Sulfonamides. Organic Chemistry Portal. Available at: [Link]

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]

  • Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide. Google Patents.
  • METHOD FOR THE PRODUCTION OF NEW 2-METHOXY BENZENE SULFONYL CHLORIDES. Google Patents.
  • 2-Chloro-5-methylbenzene-1-sulfonyl chloride. MySkinRecipes. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Purity Assessment of 2-Chloro-5-methoxybenzene-1-sulfonyl chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for reactive intermediates like 2-chloro-5-methoxybenzene-1-sulfonyl chloride is not merely a quality control checkpoint; it is a cornerstone of reproducible research and the development of safe and effective pharmaceuticals. The inherent reactivity of the sulfonyl chloride functional group, while synthetically advantageous, presents unique analytical challenges. This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of this compound, grounded in scientific principles and supported by experimental insights.

The Criticality of Purity in Sulfonyl Chloride Chemistry

This compound is a key building block in medicinal chemistry, often utilized in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[1] The presence of impurities, such as the hydrolyzed sulfonic acid, unreacted starting materials, or by-products from side reactions, can have significant downstream consequences. These include altered reaction kinetics, the formation of unintended products, and in the context of drug development, the potential for toxicological liabilities. Therefore, a multi-faceted analytical approach is essential for a comprehensive understanding of the purity profile.

A Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or high-throughput screening. Here, we compare the most effective spectroscopic and chromatographic methods for the purity assessment of this compound.

Analytical TechniquePrincipleStrengthsLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.High sensitivity, excellent for separating complex mixtures, quantitative.Requires a chromophore for UV detection, potential for on-column degradation of reactive analytes.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, inherently quantitative (qNMR), non-destructive.Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.High sensitivity, provides molecular weight information, excellent for impurity identification when coupled with a separation technique (e.g., LC-MS).Fragmentation can be complex, may not be quantitative without appropriate standards.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Rapid identification of functional groups, simple sample preparation.Not suitable for quantitation of minor components, provides limited information on the overall purity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone for the purity analysis of non-volatile and thermally labile compounds like this compound.[2] Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase, is the most common modality.

Causality Behind Experimental Choices in HPLC Method Development

The primary challenge in analyzing sulfonyl chlorides by HPLC is their susceptibility to hydrolysis. The choice of mobile phase and column chemistry is therefore critical. A mobile phase with a controlled, acidic pH (e.g., using formic or phosphoric acid) can suppress the hydrolysis of the sulfonyl chloride on the column.[3] Acetonitrile is a common organic modifier due to its UV transparency and miscibility with water.[4]

A C18 column is a standard choice, offering good retention and separation of a wide range of organic molecules. For sulfonyl chlorides, columns with low silanol activity are preferred to minimize secondary interactions and potential degradation.[3]

Experimental Protocol: Reversed-Phase HPLC for this compound

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more nonpolar components. A scouting gradient of 5% to 95% B over 20 minutes is a good starting point.[4]

Flow Rate: 1.0 mL/min

Detection: UV at 230 nm

Sample Preparation: Accurately weigh and dissolve the sample in a mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. Due to the reactivity of sulfonyl chlorides, fresh samples should be prepared and analyzed promptly.

Caption: A typical workflow for HPLC purity analysis.

Data Presentation: Expected HPLC Purity Profile
CompoundExpected Retention Time (min)Potential Source
2-Chloro-5-methoxybenzenesulfonic acidEarly eluting (more polar)Hydrolysis product
This compound Main peakTarget compound
Unreacted Starting MaterialsVariableSynthesis carryover
Dimeric or Polymeric by-productsLater eluting (less polar)Side reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure, Confirmation, and Quantification

NMR spectroscopy is an unparalleled tool for the structural elucidation and purity assessment of organic molecules.[5] For this compound, ¹H NMR provides a unique fingerprint, and quantitative NMR (qNMR) can be used to determine the absolute purity without the need for a specific reference standard of the analyte.[6]

Causality Behind Experimental Choices in NMR Analysis

The reactivity of sulfonyl chlorides dictates the choice of deuterated solvents. Aprotic solvents such as chloroform-d (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ (DMSO-d₆) are required to prevent solvolysis.[5] For qNMR, the selection of an internal standard is critical. It must be stable, non-reactive, have a known purity, and possess signals that do not overlap with the analyte's signals.[5] Maleic anhydride or 1,3,5-trimethoxybenzene are suitable candidates.

Experimental Protocol: ¹H NMR for Purity Assessment

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.

  • For qNMR, add an accurately weighed amount of a suitable internal standard.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Cap the tube and gently agitate to dissolve the sample completely.

Data Acquisition:

  • Acquire a standard ¹H NMR spectrum. For qNMR, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for complete relaxation of all protons, which is crucial for accurate integration.

Data Presentation: Expected ¹H NMR Signals

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons and the methoxy group protons. The presence of impurities, such as the corresponding sulfonic acid, would be indicated by the appearance of additional signals, often with different chemical shifts due to the change in the electronic environment.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis weigh_sample Weigh Sample weigh_is Weigh Internal Standard (for qNMR) weigh_sample->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve acquire Acquire Spectrum dissolve->acquire process Process Data (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for quantitative NMR (qNMR) analysis.

Mass Spectrometry (MS): Unveiling Impurity Identities

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and structure of analytes. When coupled with a separation technique like HPLC (LC-MS), it is a powerful tool for the identification and characterization of impurities, even at trace levels.[7]

Causality Behind Experimental Choices in MS Analysis

The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, making it a good choice for this compound and its potential impurities. Common fragmentation pathways for sulfonyl chlorides in MS include the loss of a chlorine radical (M-35/37) and sulfur dioxide (M-64).[5][8] High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[9]

Experimental Protocol: LC-MS for Impurity Identification

The HPLC method described previously can be directly coupled to a mass spectrometer.

Mass Spectrometer Parameters (ESI):

  • Ionization Mode: Positive or negative, depending on the analytes of interest.

  • Capillary Voltage: 3-4 kV

  • Drying Gas Flow and Temperature: Optimized for the specific instrument.

  • Mass Range: A wide range to capture the parent compound and potential impurities (e.g., m/z 100-500).

Data Presentation: Predicted Mass Spectral Data
m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral Loss
240/242[M]⁺ (Molecular Ion)-
205[M - Cl]⁺Cl
176/178[M - SO₂]⁺SO₂
141[M - SO₂Cl]⁺SO₂Cl

Note: The presence of two mass units for chlorine-containing fragments is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Functional Group Check

FTIR spectroscopy is a rapid and simple technique for confirming the presence of the sulfonyl chloride functional group.

Causality Behind Experimental Choices in FTIR Analysis

The sulfonyl chloride group gives rise to characteristic strong absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the regions of 1370-1390 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-Cl stretch is found at lower wavenumbers.

Experimental Protocol: FTIR Analysis

A small amount of the solid sample can be analyzed directly using an attenuated total reflectance (ATR) accessory, or prepared as a KBr pellet.

Data Presentation: Characteristic FTIR Absorption Bands
Wavenumber Range (cm⁻¹)Vibrational Mode
1370-1390S=O asymmetric stretch
1170-1190S=O symmetric stretch
~3000-3100Aromatic C-H stretch
~1250Aryl-O stretch (methoxy)

A Synergistic Approach to Purity Assessment

While each of the discussed techniques provides valuable information, a comprehensive purity assessment of this compound derivatives is best achieved through an orthogonal approach.

Caption: Orthogonal approach to purity assessment.

HPLC provides a high-sensitivity separation of the main component from its impurities, allowing for accurate quantification by area percentage. LC-MS can then be employed to identify the molecular weights of these separated impurities. qNMR offers an independent, absolute measure of the purity of the bulk material and provides unequivocal structural confirmation. FTIR serves as a rapid initial check to confirm the presence of the key functional group.

By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive and robust purity profile for this compound derivatives, ensuring the quality and reliability of their scientific endeavors.

References

  • Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. ResearchGate. Available at: [Link]

  • Pharmaceutical analysis techniques. The Pharma Innovation. Available at: [Link]

  • Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • In situ identification and quantification of genotoxic sulfonyl chloride impurity in topiramate (Topamax tablets) via LC-MS/MS. National Institutes of Health. Available at: [Link]

  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review. Available at: [Link]

  • Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. ACS Publications. Available at: [Link]

  • HPLC, a modular technique that complements NMR. FILAB. Available at: [Link]

  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Regis Technologies, Inc. Available at: [Link]

  • 2-Amino-5-chloro-4-methylbenzenesulfonic acid. SIELC Technologies. Available at: [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent. Available at: [Link]

  • LODs and LOQs of impurities by signal to noise ratio method. ResearchGate. Available at: [Link]

  • 2-Chloro-5-methoxybenzene-1-sulfonamide. PubChem. Available at: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Analytical Techniques in Pharmaceutical Analysis. Preprints.org. Available at: [Link]

  • Trace analysis of trimethoprim and sulfonamide, macrolide, quinolone, and tetracycline antibiotics in chlorinated drinking water using liquid chromatography electrospray tandem mass spectrometry. U.S. Geological Survey. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS. IKEV. Available at: [Link]

  • Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. National Institutes of Health. Available at: [Link]

  • Method for determining sulfonate genotoxic impurity by using HPLC. Google Patents.
  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. National Institutes of Health. Available at: [Link]

  • Separation of Benzenesulfonic acid, 2,4,5-trichloro-, hydrazide on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Methanesulfonyl chloride - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Available at: [Link]

  • Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. ACS Publications. Available at: [Link]

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. National Institutes of Health. Available at: [Link]

  • Quantitative nuclear magnetic resonance of chloride by an accurate internal standard approach. National Institutes of Health. Available at: [Link]

  • Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. Available at: [Link]

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. National Institutes of Health. Available at: [Link]

  • Fragmentation in Mass Spectrometry. YouTube. Available at: [Link]

Sources

comparing the reactivity of 2-chloro-5-methoxybenzene-1-sulfonyl chloride vs. tosyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2-Chloro-5-methoxybenzene-1-sulfonyl Chloride vs. Tosyl Chloride

Introduction: Beyond the Workhorse Reagent

In the landscape of synthetic organic chemistry, sulfonyl chlorides are indispensable tools for constructing sulfonamides and sulfonate esters—functional groups integral to a vast range of pharmaceuticals and functional materials. For decades, p-toluenesulfonyl chloride (tosyl chloride, TsCl) has been the ubiquitous workhorse, valued for its reliability and moderate reactivity.[1][2][3] However, the demand for greater efficiency, especially in late-stage functionalization and with challenging substrates, necessitates a deeper understanding of more activated alternatives.

This guide provides a comprehensive comparison between the classic tosyl chloride and the more specialized this compound. We will dissect their structural and electronic differences to explain the resulting divergence in reactivity, supported by mechanistic principles and experimental considerations. Our objective is to equip researchers with the predictive power to select the optimal reagent, moving from routine application to rational design.

Physicochemical and Structural Properties: A Tale of Two Rings

At first glance, both molecules share the reactive sulfonyl chloride moiety. However, the seemingly subtle differences in their aromatic substitution patterns are the primary determinants of their chemical behavior.

PropertyThis compound Tosyl Chloride (p-toluenesulfonyl chloride)
Structure this compoundTosyl Chloride
CAS Number 201935-41-3[4][5][6]98-59-9[2]
Molecular Formula C₇H₆Cl₂O₃S[7]C₇H₇ClO₂S[2]
Molecular Weight 241.09 g/mol [7]190.65 g/mol
Substituents 2-Chloro, 5-Methoxy4-Methyl
Electronic Nature Strong Electron-WithdrawingWeak Electron-Donating

Core Reactivity Analysis: Electronic Effects as the Driving Force

The reactivity of a sulfonyl chloride in nucleophilic substitution is dictated by the electrophilicity of the sulfur atom.[8][9] The more electron-deficient the sulfur center, the more susceptible it is to attack by a nucleophile (such as an amine or an alcohol). The aromatic substituents modulate this electrophilicity through inductive and resonance effects.

The Electronic Profile of Tosyl Chloride

Tosyl chloride features a methyl group (-CH₃) at the para-position. The methyl group is weakly electron-donating through both induction and hyperconjugation. This donation of electron density to the aromatic ring slightly reduces the partial positive charge on the sulfonyl sulfur atom, making it a moderately reactive electrophile compared to the unsubstituted benzenesulfonyl chloride.[9]

The Activated Nature of this compound

This molecule is decorated with two substituents whose combined influence creates a highly electrophilic sulfur center:

  • 2-Chloro Group: Chlorine is a strongly electron-withdrawing atom due to its high electronegativity (inductive effect). Positioned ortho to the sulfonyl group, its effect is pronounced, significantly pulling electron density away from the sulfonyl sulfur.

  • 5-Methoxy Group: While the methoxy group (-OCH₃) is a resonance donor, its position meta to the sulfonyl chloride prevents it from donating electron density directly to the sulfur atom via conjugation. Therefore, its primary influence on the reaction center is its inductive electron-withdrawing effect, further enhancing the sulfur's electrophilicity.

The cumulative result is that the sulfur atom in this compound is substantially more electron-deficient—and therefore more reactive —than in tosyl chloride.

This relationship is quantitatively described by the Hammett Equation , which correlates reaction rates with substituent electronic effects.[10][11] Nucleophilic attack on the sulfonyl chloride group is a reaction characterized by the buildup of negative charge in the transition state, resulting in a positive reaction constant (ρ).[10][12] Electron-withdrawing groups (like -Cl and inductively -OCH₃) have positive Hammett substituent constants (σ), while electron-donating groups (like -CH₃) have negative σ values. The more positive the sum of σ values for the substituents, the faster the reaction rate. This framework strongly predicts the enhanced reactivity of this compound.[12][13]

Experimental Workflow & Mechanistic Overview

The fundamental reaction for both reagents is a nucleophilic substitution at the sulfur center. The diagram below illustrates the general mechanism for the formation of a sulfonamide from an amine.

Caption: General mechanism for sulfonamide formation.

Comparative Logic: From Structure to Reactivity

The choice between these two reagents can be rationalized by following a clear logical path from their chemical structure to their expected performance in a reaction.

Reactivity Comparison Start Select Sulfonyl Chloride TsCl Tosyl Chloride Start->TsCl CMSO2Cl 2-Chloro-5-methoxybenzene- 1-sulfonyl chloride Start->CMSO2Cl Ts_Sub Substituent: para-Methyl (-CH3) TsCl->Ts_Sub Ts_Effect Electronic Effect: Weak Electron-Donating Ts_Sub->Ts_Effect Ts_Sulfur Sulfur Electrophilicity: Moderately Electrophilic Ts_Effect->Ts_Sulfur Ts_Reactivity Resulting Reactivity: Standard / Moderate Ts_Sulfur->Ts_Reactivity Ts_App Ideal For: - Standard transformations - Protecting groups - Highly nucleophilic substrates Ts_Reactivity->Ts_App CM_Sub Substituents: ortho-Chloro (-Cl) meta-Methoxy (-OCH3) CMSO2Cl->CM_Sub CM_Effect Electronic Effect: Strong Electron-Withdrawing CM_Sub->CM_Effect CM_Sulfur Sulfur Electrophilicity: Highly Electrophilic CM_Effect->CM_Sulfur CM_Reactivity Resulting Reactivity: High / Enhanced CM_Sulfur->CM_Reactivity CM_App Ideal For: - Poorly nucleophilic amines/alcohols - Sterically hindered substrates - Faster reaction kinetics CM_Reactivity->CM_App

Caption: Decision logic for reagent selection.

Experimental Protocol: General Procedure for Sulfonylation of an Amine

This protocol provides a self-validating framework for comparing the two reagents. The key variable to observe will be the reaction time or the yield achieved under identical conditions.

Materials:

  • Amine substrate (1.0 equiv)

  • Sulfonyl chloride (Tosyl Chloride or this compound, 1.1 - 1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Tertiary amine base (e.g., Triethylamine or DIPEA, 1.5 - 2.0 equiv) or Pyridine (as solvent and base)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine substrate and dissolve in the chosen anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity, especially with the more reactive sulfonyl chloride.

  • Base Addition: Add the tertiary amine base to the solution and stir for 5 minutes.

  • Reagent Addition: Add the sulfonyl chloride portion-wise as a solid or dropwise as a solution in the same solvent. Causality Note: Slow addition prevents localized overheating and potential side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. It is expected that reactions with this compound will reach completion significantly faster than those with tosyl chloride.

  • Workup: Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM or Ethyl Acetate).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine base), saturated NaHCO₃ (to remove HCl and any sulfonic acid byproduct), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.

Conclusion and Recommendations

The choice between this compound and tosyl chloride is a strategic one based on the specific synthetic challenge.

  • Tosyl Chloride remains the reagent of choice for standard applications involving primary and secondary alcohols or unhindered, nucleophilic amines.[1][3] Its moderate reactivity and extensive documentation make it a reliable and predictable tool.

  • This compound should be considered a high-performance alternative. Its enhanced reactivity, driven by potent electron-withdrawing substituents, makes it superior for reactions with:

    • Weakly nucleophilic substrates: such as anilines bearing electron-withdrawing groups.

    • Sterically hindered nucleophiles: where faster intrinsic kinetics can overcome steric barriers.

    • Driving reactions to completion where tosyl chloride may result in sluggish or incomplete conversion.

By understanding the fundamental electronic principles that govern the reactivity of these reagents, researchers can make more informed decisions, optimizing reaction conditions and expanding the scope of their synthetic endeavors.

References

  • Jasiński, R., & Dresler, E. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. International Journal of Molecular Sciences, 21(6), 2098. Retrieved from [Link]

  • Hebei Weimiao. (2024, October 5). Understanding the Properties and Uses of Tosyl Chloride CAS 98-59-9 in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2011). Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine). Retrieved from [Link]

  • Bouchard, J., et al. (2012). Effect of the position of the substituent in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides. Canadian Journal of Chemistry, 90(9), 740-748. Retrieved from [Link]

  • Le-Coz, C., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(20), 6663-6667. Retrieved from [Link]

  • Yang, Z., & Xu, J. (2014). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Chinese Journal of Chemistry, 32(10), 956-970. Retrieved from [Link]

  • ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Dependence of log k0 on Hammett σ value for a series of substituted sulfonyl chlorides 1. Retrieved from [Link]

  • SVKM's Institute of Pharmacy. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. Retrieved from [Link]

  • Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Ferreira, F., & Guedes, R. C. (2011). Recent advances in heterolytic nucleofugal leaving groups. Chemical Society Reviews, 40(1), 202-219. Retrieved from [Link]

  • University of Liverpool. (n.d.). Linear Free Energy Relationships. Retrieved from [Link]

  • University of Calgary. (n.d.). CHEM 331 Problem Set #3: Substituent Effects and LFERs. Retrieved from [Link]

  • University of Massachusetts Dartmouth. (2016). Preliminary investigation into the reactivity differences between alkyl and allylic leaving groups. Retrieved from [Link]

  • Setliff, F. L., & Spradlin, T. K. (2000). Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. Journal of the Arkansas Academy of Science, 54, 113-116. Retrieved from [Link]

  • McGill University. (n.d.). CHEM 203 Topics Discussed on Nov. 23. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 766-778. Retrieved from [Link]

  • Wang, F., et al. (2011). Treatment of alcohols with tosyl chloride does not always lead to the formation of tosylates. Chinese Chemical Letters, 22(7), 765-768. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 2-Chloro-5-methoxybenzene-1-sulfonyl Chloride in Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in the vanguard of chemical synthesis, the selection of a sulfonylating agent is a critical decision that dictates the efficiency, robustness, and ultimate success of a synthetic route. This guide provides an in-depth technical comparison of 2-chloro-5-methoxybenzene-1-sulfonyl chloride, elucidating its distinct advantages in specific synthetic applications, particularly within the pharmaceutical and complex molecule synthesis sectors. We will objectively compare its performance against common alternatives, supported by experimental data and detailed protocols, to empower you with the insights needed to optimize your synthetic strategies.

The Strategic Advantage of Substitution: Unpacking the Electronic Profile

The unique substitution pattern of this compound—a chloro group ortho to the sulfonyl chloride and a methoxy group in the meta position—imparts a nuanced electronic character that sets it apart from conventional sulfonylating agents like p-toluenesulfonyl chloride (tosyl chloride, TsCl) and methanesulfonyl chloride (MsCl).

The chlorine atom, being electron-withdrawing, enhances the electrophilicity of the sulfonyl sulfur, potentially leading to faster reaction rates with nucleophiles such as amines. Concurrently, the methoxy group, an electron-donating group, can influence the stability and cleavage conditions of the resulting sulfonamide. This electronic interplay is a key determinant of its utility in complex syntheses where chemoselectivity and orthogonal protection strategies are paramount.

Performance in Sulfonamide Formation: A Comparative Analysis

In the crucial reaction of sulfonamide formation, this compound often demonstrates favorable reactivity. While comprehensive kinetic data across a wide range of substrates is proprietary to individual research endeavors, published examples in complex syntheses provide valuable insights.

For instance, in the synthesis of indazole-based sulfonamides, this compound has been successfully employed to introduce the sulfonyl moiety onto a nitroindazole core.[1] This reaction proceeds efficiently at room temperature, highlighting its utility in the synthesis of functionalized heterocyclic compounds.

To provide a clearer comparative framework, let us consider the typical conditions for sulfonamide formation with common alternatives:

Sulfonylating AgentTypical Amine SubstrateTypical Reaction ConditionsGeneral Observations
This compound Primary/Secondary Amines, HeterocyclesRoom temperature, polar aprotic solvent (e.g., DMF)Favorable reactivity due to electron-withdrawing chloro group.
p-Toluenesulfonyl chloride (TsCl) Primary/Secondary AminesOften requires elevated temperatures or prolonged reaction times.Standard, robust protection; resulting sulfonamides are very stable.
Methanesulfonyl chloride (MsCl) Primary/Secondary AminesHighly reactive, often requires cooling; can be less selective.Forms stable sulfonamides, but the reagent is volatile and corrosive.
2-Nitrobenzenesulfonyl chloride (NsCl) Primary/Secondary AminesRoom temperature, often with a base like pyridine.Nosylamides are readily cleaved under mild conditions.

The enhanced reactivity of this compound can be particularly advantageous when dealing with less nucleophilic amines or when milder reaction conditions are necessary to preserve sensitive functional groups within the molecule.

The Critical Aspect of Deprotection: Towards Orthogonal Strategies

The true value of a protecting group lies not only in its stability but also in the ease and selectivity of its removal. Sulfonamides are notoriously robust, often requiring harsh conditions for cleavage.[2] This is where the substitution pattern of this compound can offer a potential advantage, paving the way for more orthogonal deprotection strategies.

While specific, direct comparative studies on the cleavage of 2-chloro-5-methoxybenzenesulfonamides versus tosylamides are not abundant in publicly available literature, the electronic properties suggest a potential for differential lability. The presence of the methoxy group could render the aromatic ring more susceptible to certain cleavage conditions, such as reductive methods, compared to the electron-donating methyl group of the tosyl moiety.

Further research into the selective cleavage of substituted benzenesulfonamides is an active area of investigation, with studies exploring cathodic cleavage and other electrochemical methods to achieve differential deprotection.[3] The ability to selectively deprotect one sulfonamide in the presence of another is a powerful tool in the synthesis of complex polyamines and other nitrogen-containing molecules. The unique electronic signature of the 2-chloro-5-methoxybenzenesulfonyl group makes it a compelling candidate for such orthogonal schemes.

Below is a general comparison of deprotection conditions for various sulfonamides:

Sulfonamide TypeTypical Deprotection Conditions
2-Chloro-5-methoxybenzenesulfonamide Reductive cleavage (e.g., Na/NH3, SmI2), strong acid (e.g., HBr/phenol). Further investigation into milder, selective methods is warranted.
Tosylamide (Ts-NR2) Strong acid (HBr/AcOH, CF3SO3H), dissolving metal reduction (Na/NH3), reductive cleavage (SmI2).[2]
Mesylamide (Ms-NR2) Strong acid, reductive cleavage.
Nosylamide (Ns-NR2) Mildly basic conditions with a thiol nucleophile (e.g., thiophenol/K2CO3).

The development of milder and more selective deprotection protocols for 2-chloro-5-methoxybenzenesulfonamides remains a key area for maximizing its utility in orthogonal synthetic strategies.

Experimental Protocols

To provide practical guidance, a detailed experimental protocol for the synthesis of an indazole-sulfonamide using this compound is presented below.

Protocol: Synthesis of 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole[1]

Materials:

  • 5-nitroindazole

  • Sodium hydride (NaH)

  • Dry N,N-dimethylformamide (DMF)

  • This compound

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride solution

  • Magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of 5-nitroindazole (1 equivalent) in dry DMF (5 mL) at 0 °C, add sodium hydride (8 equivalents) dropwise.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add this compound (2 equivalents) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, extract the organic phase three times with dichloromethane (DCM) and saturated aqueous sodium chloride solution.

  • Dry the combined organic layers over magnesium sulfate (MgSO4) and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography) to obtain 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole.

Visualization of the Synthetic Workflow

To illustrate the key transformation, the following diagram outlines the synthesis of the indazole-sulfonamide.

Synthesis_Workflow 5-nitroindazole 5-nitroindazole Intermediate_Anion Indazole Anion 5-nitroindazole->Intermediate_Anion  NaH, DMF   NaH, DMF NaH, DMF Product 1-((2-chloro-5-methoxyphenyl) sulfonyl)-5-nitro-1H-indazole Intermediate_Anion->Product Reagent 2-Chloro-5-methoxy- benzene-1-sulfonyl chloride Reagent->Product  Sulfonylation  

Caption: Synthesis of an indazole-sulfonamide.

Conclusion and Future Outlook

This compound emerges as a valuable tool for the modern synthetic chemist, offering a unique combination of reactivity and potential for selective deprotection. Its utility in the synthesis of complex, biologically active molecules, such as substituted indazoles, underscores its importance in drug discovery and development.

While direct, side-by-side comparative data with more traditional sulfonylating agents remains an area ripe for further academic and industrial investigation, the foundational principles of its chemical reactivity suggest a promising avenue for the development of more sophisticated and orthogonal protection strategies. As the demand for intricate molecular architectures continues to grow, the strategic application of reagents like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.

References

  • Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI. Available at: [Link]

  • Nyasse, B., et al. Synthesis and cathodic cleavage of a set of substituted benzenesulfonamides including the corresponding tert-butyl sulfonylcarbamates: pKa of sulfonamides. Journal of the Chemical Society, Perkin Transactions 1, 2000, (20), 3543-3551. Available at: [Link]

  • p-Toluenesulfonamides - Organic Chemistry Portal. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of Byproducts from 2-chloro-5-methoxybenzene-1-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Purity in Sulfonamide Synthesis

2-chloro-5-methoxybenzene-1-sulfonyl chloride is a pivotal reagent in modern medicinal chemistry, serving as a key building block for a wide array of pharmaceutical compounds, particularly those containing the critical sulfonamide functional group.[1][2] The reactivity of the sulfonyl chloride moiety, while essential for forming desired carbon-sulfur and nitrogen-sulfur bonds, also predisposes it to several side reactions.[3] The resulting byproducts can complicate purification, reduce yields, and, in the context of drug development, introduce potentially confounding variables in biological assays or even represent genotoxic impurities.

This guide provides an in-depth analysis of the common byproducts generated during reactions with this compound. Moving beyond a simple catalog of impurities, we will explore the mechanistic origins of these byproducts, present a robust, multi-technique workflow for their identification and characterization, and offer insights into mitigating their formation. The protocols and data presented herein are designed to be a self-validating system, empowering researchers to anticipate, identify, and control the purity of their reaction products with confidence.

Part 1: Mechanistic Origins of Common Byproducts

The reaction environment dictates the byproduct profile. Understanding the primary reaction pathways of this compound is fundamental to predicting and identifying undesired products. The sulfonyl chloride functional group is a potent electrophile, making it susceptible to attack by a range of nucleophiles.[4]

Hydrolysis: The Ubiquitous Byproduct

The most common and often unavoidable byproduct is the corresponding sulfonic acid, 2-chloro-5-methoxybenzenesulfonic acid . This results from the reaction of the sulfonyl chloride with trace amounts of water present in solvents, reagents, or adsorbed from the atmosphere.[1][4][5]

  • Causality: The high reactivity of the S-Cl bond makes it highly susceptible to nucleophilic attack by water. This reaction is often uncatalyzed but can be accelerated by the presence of base or heat. The resulting sulfonic acid is highly polar and typically non-volatile, which can complicate downstream extraction and purification processes.

Dimerization and Degradation Products

While less common for arylsulfonyl chlorides compared to their alkyl counterparts, side reactions involving the sulfur moiety can occur under certain conditions, such as in the presence of reducing agents, which can lead to disulfide formation.[3] Furthermore, the synthesis of the sulfonyl chloride itself, often via chlorosulfonation, can introduce process-related impurities that carry over into subsequent reactions.[4][6]

  • Expert Insight: It is crucial to consider the purity of the starting sulfonyl chloride. Impurities from its synthesis, such as isomers or related sulfonyl chlorides, will lead to the formation of corresponding byproduct derivatives in the final reaction mixture.

The diagram below illustrates the primary reaction pathways leading to the desired product and the most common hydrolysis byproduct.

Byproduct_Formation Reagent 2-Chloro-5-methoxybenzene- 1-sulfonyl chloride Product Desired Product (Sulfonamide / Sulfonate Ester) Reagent->Product Reaction with Nucleophile Byproduct Byproduct (2-Chloro-5-methoxybenzene- sulfonic acid) Reagent->Byproduct Hydrolysis Nucleophile Nucleophile (e.g., R-NH2, R-OH) Nucleophile->Product Water H2O (Trace) Water->Byproduct

Caption: Primary reaction pathways for this compound.

Part 2: A Validated Workflow for Byproduct Identification

A systematic and multi-faceted analytical approach is required for the unambiguous characterization of reaction byproducts. No single technique is sufficient; instead, the integration of chromatographic separation with spectroscopic analysis provides the most comprehensive picture.[7][8]

Initial Purity Assessment: Chromatography

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the workhorses for initial purity assessment.[8] They provide a rapid visual or quantitative measure of the number of components in a reaction mixture.

  • HPLC: Offers excellent quantitation and is the preferred method for monitoring reaction progress and determining the relative percentage of products and byproducts.[9] A reversed-phase C18 column with a gradient of water and acetonitrile (often with a formic acid or trifluoroacetic acid modifier) is a standard starting point.

  • TLC: An indispensable tool for quick, qualitative checks. It helps in selecting the appropriate solvent system for column chromatography and provides a visual indication of reaction completion.

Structural Elucidation: Spectroscopy and Spectrometry

Once separated or analyzed as a mixture, spectroscopic techniques are employed to determine the chemical structure of the byproducts.

  • Mass Spectrometry (MS): Provides the molecular weight of each component, which is the single most critical piece of information for identification.[7] Common fragmentation patterns, such as the loss of SO₂ (M-64) or Cl (M-35/37), can further corroborate the structure of sulfonyl-containing compounds.[7] Coupling HPLC with MS (LC-MS) is the most powerful combination for analyzing complex mixtures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of atoms within a molecule, allowing for unambiguous structural confirmation of isolated impurities.[7]

  • Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of the sulfonyl chloride functional group, which has characteristic strong absorption bands for asymmetric (1375-1410 cm⁻¹) and symmetric (1185-1204 cm⁻¹) S=O stretching.[7] The appearance of broad O-H stretches can indicate the formation of the sulfonic acid byproduct.

The following diagram outlines a logical workflow for byproduct characterization.

Analytical_Workflow Start Crude Reaction Mixture TLC_HPLC Initial Analysis: TLC & HPLC-UV Start->TLC_HPLC Purity_Check Purity > 95%? TLC_HPLC->Purity_Check LCMS LC-MS Analysis Purity_Check->LCMS No End_Pure Product Characterized Purity_Check->End_Pure Yes Identify_Mass Identify MW of Byproducts LCMS->Identify_Mass Isolate Isolation via Prep-HPLC or Column Chrom. Identify_Mass->Isolate Isolate for Confirmation NMR_FTIR Structural Elucidation: NMR & FTIR Isolate->NMR_FTIR End_Impure Byproduct Structure Confirmed NMR_FTIR->End_Impure

Caption: Logical workflow for the identification and characterization of byproducts.

Part 3: Comparative Data and Experimental Protocols

Table of Potential Byproducts

The table below summarizes the key potential byproducts and their identifying characteristics. This serves as a quick reference when interpreting analytical data.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Analytical Signature (LC-MS)
Starting Material C₇H₆Cl₂O₃S241.09Expected M, M+2 isotopic pattern for 2 Cl atoms. Relatively non-polar.
Hydrolysis Byproduct C₇H₇ClO₄S222.65Expected M, M+2 isotopic pattern for 1 Cl atom. Highly polar, elutes early in reversed-phase.
Desired Sulfonamide (example with Aniline) C₁₃H₁₃ClN₂O₃S312.77Product mass. Polarity dependent on the amine used.
Comparative Overview of Analytical Techniques
TechniquePrincipleInformation ObtainedKey AdvantagesLimitations
HPLC-UV Differential partitioning between mobile/stationary phasesRetention time, % purity, quantitative analysisRobust, reproducible, excellent for routine quality control.[8]Requires reference standards for absolute quantification.
LC-MS HPLC separation followed by mass analysisMolecular weight, fragmentation patternsHighly sensitive, provides definitive MW for identification.[7]Ionization efficiency can vary between compounds.
NMR Nuclear spin transitions in a magnetic fieldDetailed atomic connectivity, structural elucidationUnambiguous structure confirmation.[7]Requires isolated, pure sample (>1 mg); lower sensitivity.
FTIR Infrared light absorption by molecular vibrationsFunctional group identificationFast, simple, good for confirming S=O and O-H groups.[7]Provides limited structural detail compared to NMR.
Protocol: General Purpose HPLC-MS Method for Reaction Monitoring

This protocol provides a robust starting point for analyzing reaction mixtures containing this compound and its derivatives.

Objective: To separate and identify the starting material, desired product, and major byproducts.

Instrumentation & Columns:

  • HPLC system with UV/Vis (DAD) detector and a single-quadrupole or time-of-flight (TOF) mass spectrometer.

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm particle size.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Sample Diluent: Acetonitrile

Procedure:

  • Sample Preparation: Quench a small aliquot (~5 µL) of the reaction mixture and dilute it 1:1000 with acetonitrile. Vortex to mix thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

    • UV Detection: 254 nm

    • Gradient:

      Time (min) % B
      0.0 10
      5.0 95
      7.0 95
      7.1 10

      | 9.0 | 10 |

  • Mass Spectrometer Settings (ESI+):

    • Scan Range: 100 - 800 m/z

    • Capillary Voltage: 3.5 kV

    • Drying Gas Temperature: 300 °C

    • Drying Gas Flow: 8 L/min

  • Data Analysis: Integrate the peaks in the UV chromatogram to determine relative purity. Extract the ion chromatograms for the expected masses of the starting material, product, and the sulfonic acid byproduct (see Table 1) to confirm their presence.

Trustworthiness through Self-Validation: This method is self-validating because it combines retention time data with mass-to-charge ratio data. A peak identified at a specific retention time must also exhibit the correct molecular ion in the mass spectrum to be positively identified, minimizing the risk of misidentification due to co-elution.[8]

Conclusion

A proactive approach to byproduct characterization is essential for efficient and successful research and development involving this compound. By understanding the mechanistic origins of common impurities like the corresponding sulfonic acid, researchers can implement strategies to minimize their formation, such as using anhydrous solvents and inert atmospheres. The integrated analytical workflow presented here, combining chromatographic separation with mass spectrometry and NMR, provides a robust framework for the rapid and confident identification of any byproducts that do form. This diligence not only simplifies purification and improves yield but also ensures the integrity of the final compound, a non-negotiable requirement in the field of drug discovery.

References

  • Wikipedia. Sulfonyl halide. Available at: [Link]

  • Gadani, K., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Google Patents. (2019). CN109298092B - HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid.
  • Kurpil, B., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Available at: [Link]

  • Pharmaffiliates. Sulfonamide-impurities. Available at: [Link]

  • Patsnap. Method for detecting content of pyridine-3-sulfonyl chloride. Available at: [Link]

  • Google Patents. The assay method of chlorosulfuric acid in thionyl chloride.
  • Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • Angewandte Chemie International Edition. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Available at: [Link]

  • ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Available at: [Link]

  • Asian Journal of Chemistry. (2015). Synthesis, Spectroscopic Characteristics and Antibacterial Study of Some Novel Sulphonamides. Available at: [Link]

  • Google Patents. EP0038999B1 - Process for preparing 2-chloro-5-formyl benzene sulphonic acid.
  • PubChem. 2-Chloro-5-methoxybenzene-1-sulfonamide. Available at: [Link]

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link]

  • WordPress. Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. Available at: [Link]

  • ResearchGate. (2005). Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. Available at: [Link]

  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available at: [Link]

  • ResearchGate. (2006). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Available at: [Link]

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological activities of novel sulfonamide compounds synthesized from the versatile starting material, 2-chloro-5-methoxybenzene-1-sulfonyl chloride. While this specific scaffold has not been extensively explored in publicly available literature, by drawing parallels with structurally similar compounds, we can project and compare its likely antimicrobial and anticancer properties. This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework for synthesizing and evaluating new chemical entities based on this promising backbone.

Introduction: The Promise of the Sulfonamide Scaffold

Sulfonamides are a well-established class of compounds in medicinal chemistry, renowned for their broad spectrum of pharmacological activities.[1][2] The general structure, characterized by a sulfonyl group connected to an amine, allows for diverse chemical modifications, leading to a wide array of biological effects, including antibacterial, anticancer, and enzyme inhibitory activities.[3][4][5] The subject of this guide, this compound, offers a unique combination of electronic and steric properties due to its chloro and methoxy substitutions, making its derivatives prime candidates for novel therapeutic agents.

Projected Biological Activities and Comparative Analysis

Based on the biological activities of structurally related sulfonamides, we can anticipate that derivatives of this compound will exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity: A New Generation of Antibacterial Agents

Sulfonamides exert their antibacterial effect by inhibiting dihydropteroate synthetase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[6] This selective toxicity makes them effective against a range of bacteria. We project that novel sulfonamides derived from this compound will demonstrate potent activity against both Gram-positive and Gram-negative bacteria.

Table 1: Comparative Antimicrobial Activity of Structurally Similar Sulfonamides

Compound/ClassTest OrganismMIC (µg/mL)Reference
Aryl Sulfonamides (General)Staphylococcus aureus-[7]
Escherichia coli-[7]
Compounds 2e and 2f (Aryl Sulfonamides)Escherichia coli64-128[8]
Klebsiella pneumoniae-[8]
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideMethicillin-sensitive Staphylococcus aureus15.62-31.25 µmol/L[9]
Methicillin-resistant Staphylococcus aureus15.62-31.25 µmol/L[9]
Projected Activity of 2-chloro-5-methoxybenzene sulfonamide derivatives Staphylococcus aureus < 100 -
Escherichia coli < 100 -

The data from related compounds suggest that the presence of a chloro substituent on the benzene ring can contribute to potent antibacterial activity.[6][9]

Anticancer Activity: Targeting Cancer Cell Proliferation

Recent studies have highlighted the potential of sulfonamide derivatives as anticancer agents, with mechanisms often involving the inhibition of tubulin polymerization or the modulation of key signaling pathways.[3][4] We hypothesize that sulfonamides synthesized from this compound will show cytotoxic activity against various cancer cell lines, particularly in breast and lung cancer.

Table 2: Comparative Anticancer Activity of Structurally Similar Sulfonamides

Compound/ClassCancer Cell LineIC50 (µM)Reference
4-iodo-N-(3-((2-methyl-5-(trifluoromethyl) benzyl) oxy)-4-(N-methylmethylsulfonamido) phenyl) benzamideMCF7 (Breast Cancer)< 1.8[3]
A549 (Lung Cancer)< 1.8[3]
Cyclic Sulfamide Compound 18A549 (Lung Cancer)-[4]
MDA-MB-468 (Breast Cancer)-[4]
Projected Activity of 2-chloro-5-methoxybenzene sulfonamide derivatives MCF7 (Breast Cancer) < 10 -
A549 (Lung Cancer) < 10 -

The cytotoxic potential of these compounds is likely influenced by the substitution pattern on the benzene ring, which can affect their binding affinity to biological targets.

Experimental Protocols

To validate the projected biological activities, the following experimental protocols are recommended.

Synthesis of Novel Sulfonamides

General Procedure for the Synthesis of N-substituted-2-chloro-5-methoxybenzenesulfonamides:

  • Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere.

  • Add the desired primary or secondary amine (1.1 equivalents) to the solution.

  • Add a non-nucleophilic base, such as triethylamine or pyridine (1.2 equivalents), to scavenge the HCl byproduct.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired sulfonamide derivative.

Synthesis_Workflow start This compound reaction Reaction Mixture start->reaction amine Primary/Secondary Amine amine->reaction base Base (e.g., Triethylamine) base->reaction solvent Anhydrous Solvent solvent->reaction workup Aqueous Workup reaction->workup Stirring at RT purification Purification workup->purification Extraction & Washing product N-substituted-2-chloro-5-methoxybenzenesulfonamide purification->product Chromatography/Recrystallization

General synthetic workflow for N-substituted-2-chloro-5-methoxybenzenesulfonamides.

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (broth with bacteria) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Assay_Workflow start Prepare Compound Stock Solution dilution Serial Dilution in 96-well Plate start->dilution inoculation Inoculate with Bacterial Suspension dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation readout Determine MIC (Visual Inspection) incubation->readout result Lowest Concentration with No Growth readout->result

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Anticancer Activity Assay (MTT Assay)
  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compound and incubate for 48-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Potential Mechanism of Action: A Look into Cellular Pathways

The biological activity of these compounds can be attributed to their interaction with specific cellular pathways.

Inhibition of Folic Acid Synthesis in Bacteria

As previously mentioned, the primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of dihydropteroate synthetase (DHPS). This enzyme catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a crucial step in the synthesis of folic acid, which is essential for bacterial DNA and RNA synthesis.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid ... Nucleic_Acids DNA & RNA Synthesis Folic_Acid->Nucleic_Acids Sulfonamide 2-chloro-5-methoxybenzene sulfonamide derivative Sulfonamide->DHPS Inhibits

Inhibition of bacterial folic acid synthesis by sulfonamides.

Induction of Apoptosis in Cancer Cells

Many anticancer agents, including some sulfonamides, exert their effects by inducing apoptosis, or programmed cell death. This can occur through various signaling pathways, often involving the activation of caspases and the disruption of mitochondrial function.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents. The comparative analysis presented in this guide, based on data from structurally related compounds, strongly suggests that its derivatives are likely to possess significant antimicrobial and anticancer activities. The provided experimental protocols offer a clear path for the synthesis and evaluation of these new chemical entities. Further research, including extensive structure-activity relationship (SAR) studies and in vivo testing, is warranted to fully elucidate the therapeutic potential of this exciting class of compounds.

References

  • Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. International Scientific Organization. Available at: [Link]

  • Sulfonamide Derivatives Mediate Breast and Lung Cancer Cell Line Killing Through Tubulin Inhibition. ResearchGate. Available at: [Link]

  • Synthesis of some sulfonamide derivatives with potential antibacterial activity. ResearchGate. Available at: [Link]

  • Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Publications. Available at: [Link]

  • 2-Chloro-5-methoxybenzene-1-sulfonamide. PubChem. Available at: [Link]

  • The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. ResearchGate. Available at: [Link]

  • Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. PubMed. Available at: [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. Available at: [Link]

  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. PubMed. Available at: [Link]

  • Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. Available at: [Link]

  • A New Synthetic Route to Original Sulfonamide Derivatives in 2-Trichloromethylquinazoline Series: A Structure-Activity Relationship Study of Antiplasmodial Activity. PubMed Central. Available at: [Link]

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. ResearchGate. Available at: [Link]

  • 2-chloro-5-methoxybenzene-1-sulfonamide. PubChemLite. Available at: [Link]

  • Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part A. PubMed. Available at: [Link]

  • Recent Advances on Biological Active Sulfonamide based Hybrid Compounds Part B. PubMed. Available at: [Link]

  • Benzenesulfonamide derivatives. Google Patents.
  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI. Available at: [Link]

  • 5-Methoxy-2-mercaptobenzimidazole as an efficient inhibitor on tyrosinase: Inhibitory activity and mechanism. PubMed. Available at: [Link]

  • Novel 2-Thiouracil-5-Sulfonamide Derivatives: Design, Synthesis, Molecular Docking, and Biological Evaluation as Antioxidants with 15-LOX Inhibition. MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-chloro-5-methoxybenzene-1-sulfonyl chloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist. It delves into the chemical principles underpinning these procedures to foster a culture of safety and environmental responsibility in the laboratory.

The inherent reactivity of sulfonyl chlorides, such as this compound, necessitates meticulous handling and disposal protocols.[1][2] This class of compounds is characterized by a sulfonyl chloride group (-SO₂Cl) attached to a benzene ring, which in this specific case is also substituted with a chlorine atom and a methoxy group. The primary hazard associated with sulfonyl chlorides is their reactivity with nucleophiles, most notably water.[1][3] This reaction, hydrolysis, is often vigorous and produces corrosive byproducts, namely hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][3]

Understanding this fundamental reactivity is paramount to its safe management. This guide will, therefore, be structured to address two distinct disposal scenarios: the management of small, residual quantities, and the disposal of bulk amounts.

Table 1: Key Properties and Hazards of this compound
PropertyValue/InformationSource
CAS Number 201935-41-3[4][5][6][7]
Molecular Formula C₇H₆Cl₂O₃S[1]
Primary Hazards Causes severe skin burns and eye damage.[2][7][8][2][7][8]
Reactivity Reacts with water to form corrosive byproducts.[1][3] Incompatible with strong bases and oxidizing agents.[9][10][1][3][9][10]

Part 1: Disposal of Residual Quantities

This procedure is intended for small quantities of this compound, such as residues in reaction flasks or on contaminated labware. The core principle is controlled hydrolysis followed by neutralization.

The Chemistry of Neutralization

The sulfonyl chloride group reacts with water to form 2-chloro-5-methoxybenzenesulfonic acid and hydrochloric acid. Both of these products are acidic and require neutralization. A weak base, such as sodium bicarbonate, is often preferred for this process as it controls the exothermicity of the reaction more effectively than a strong base like sodium hydroxide and provides a visual cue (gas evolution) of the reaction's progress.

Reaction Scheme: C₇H₅Cl₂O₃S + 2H₂O → C₇H₇ClO₅S + HCl C₇H₇ClO₅S + NaHCO₃ → C₇H₆ClNaO₅S + H₂O + CO₂ HCl + NaHCO₃ → NaCl + H₂O + CO₂

Step-by-Step Protocol for Neutralization of Residual Quantities

Materials:

  • Large beaker

  • Stir plate and stir bar

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M sodium hydroxide (NaOH) solution

  • pH paper or pH meter

  • Appropriate Personal Protective Equipment (PPE): chemical splash goggles, face shield, nitrile gloves (double-gloving recommended), and a lab coat.[10][11][12]

Procedure:

  • Preparation: In a designated chemical fume hood, place a large beaker containing a generous amount of cold saturated sodium bicarbonate solution in an ice bath.[13][14] The volume of the bicarbonate solution should be at least 10 times the estimated volume of the sulfonyl chloride residue. Begin vigorous stirring.

  • Slow Addition: Carefully and slowly, add the residual this compound to the stirring basic solution.[13][14] The addition should be dropwise or in very small portions to control the rate of reaction.

    • Causality: A slow addition rate is crucial to manage the exothermic nature of the hydrolysis and neutralization reactions.[13][14] Rapid addition can lead to a dangerous increase in temperature, excessive foaming due to carbon dioxide evolution, and potential splashing of corrosive materials.[13]

  • Reaction Monitoring: Continue stirring the mixture in the ice bath for at least one hour after the addition is complete to ensure the reaction has gone to completion.[13]

  • pH Verification: Remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the aqueous solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 9.[13] If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is achieved.

  • Final Disposal: Once neutralized, the resulting aqueous solution should be transferred to a designated "Aqueous Hazardous Waste" container for disposal through your institution's environmental health and safety (EHS) office.[13] Do not dispose of this solution down the drain unless explicitly permitted by your local regulations and EHS office.[15]

Workflow for Residual Quantity Disposal

G cluster_prep Preparation cluster_neutralize Neutralization cluster_dispose Disposal prep1 Don PPE prep2 Prepare cold NaHCO3 solution in fume hood prep1->prep2 neut1 Slowly add residual sulfonyl chloride to base prep2->neut1 neut2 Stir in ice bath for 1 hour neut1->neut2 neut3 Check pH (target 6-9) neut2->neut3 neut3->neut1 If pH is acidic disp1 Transfer to Aqueous Hazardous Waste neut3->disp1 If pH is neutral disp2 Consult EHS for final disposal disp1->disp2

Caption: Workflow for the neutralization and disposal of residual this compound.

Part 2: Disposal of Bulk Quantities

Bulk quantities of this compound must be treated as hazardous waste. DO NOT attempt to neutralize bulk quantities in the laboratory. The large-scale reaction would be highly exothermic and difficult to control, posing a significant safety risk.

Step-by-Step Protocol for Bulk Disposal
  • Waste Segregation: This compound is a halogenated organic substance.[13][16][17] It must be collected in a designated "Halogenated Organic Waste" container.[13][17] Do not mix it with non-halogenated waste, as this can significantly complicate and increase the cost of disposal.[13][18]

  • Container and Labeling:

    • Ensure the original container is tightly sealed. If transferring to a new container, use one that is compatible with the chemical (e.g., a glass or polyethylene-lined container).[12][16]

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound," the associated hazards (Corrosive, Water-Reactive), and the date of accumulation.[13][18]

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated location, away from incompatible materials such as bases, oxidizing agents, and sources of moisture.[9][10][12] Secondary containment is highly recommended.[12]

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office. They will ensure that the waste is transported to a licensed hazardous waste disposal facility.[14][19]

Logical Flow for Bulk Disposal Decision

G cluster_bulk Bulk Disposal Protocol cluster_residual Residual Disposal Protocol start Assess Quantity of Waste is_bulk Is it a bulk quantity? start->is_bulk bulk1 Segregate as Halogenated Organic Waste is_bulk->bulk1 Yes res1 Follow Neutralization Procedure is_bulk->res1 No (Residual) bulk2 Label container correctly bulk1->bulk2 bulk3 Store in designated area bulk2->bulk3 bulk4 Arrange for EHS pickup bulk3->bulk4

Caption: Decision-making process for the disposal of this compound.

Emergency Procedures: Spills

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate: Clear all non-essential personnel from the immediate area.[13]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.[13]

  • Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[3][14][19] DO NOT USE COMBUSTIBLE MATERIALS like sawdust.[14] DO NOT USE WATER .[3][19]

  • Collect: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[3][13]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Inform your laboratory supervisor and institutional EHS office about the spill, regardless of the size.[13]

Conclusion

The proper disposal of this compound is not merely a regulatory requirement but a cornerstone of responsible laboratory practice. By understanding the chemical reactivity of this compound, researchers can confidently implement these procedures, ensuring the safety of themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines and when in doubt, contact your EHS department for guidance.

References

  • SD Fine-Chem. SULPHURYL CHLORIDE Safety Data Sheet. Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Sulfuryl Chloride. Available from: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]

  • P2 InfoHouse. Management of Hazardous Wastes containing Halogenated Organics. Available from: [Link]

  • PubChem. 2-Chloro-5-methoxybenzene-1-sulfonamide. Available from: [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. Available from: [Link]

  • Washington State University. Halogenated Solvents. Available from: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available from: [Link]

  • Temple University. Halogenated Solvents in Laboratories. Available from: [Link]

  • EPFL. Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Available from: [Link]

  • University of Georgia. Neutralization Guide. Available from: [Link]

  • ResearchGate. Neutralization of a Toluene Waste Stream Containing Thionyl Chloride. Available from: [Link]

  • Google Patents. Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • ResearchGate. Solvation bifunctional catalysis of the Hydrolysis of Sulfonyl Chlorides by hydration complexes of 2-Propanol: influence of the substrate structure. Available from: [Link]

  • Google Patents. Process for preparing 2-chloro-5-formyl benzene sulphonic acid.
  • US EPA. EPA Hazardous Waste Codes. Available from: [Link]

Sources

A Researcher's Guide to the Safe Handling of 2-chloro-5-methoxybenzene-1-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential operational, safety, and disposal protocols for the laboratory use of 2-chloro-5-methoxybenzene-1-sulfonyl chloride (CAS No. 201935-41-3).[1][2] As a sulfonyl chloride derivative, this compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals. However, its utility is matched by its hazardous properties, which demand rigorous adherence to safety procedures. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven guidance that prioritizes safety and experimental integrity.

Hazard Assessment: Understanding the Reactivity

This compound is classified as a corrosive and water-reactive compound.[3][4] Understanding the causality of these hazards is critical for safe handling.

  • Corrosivity : The sulfonyl chloride functional group (-SO₂Cl) is highly electrophilic. Upon contact with moisture, such as on skin or mucous membranes, it can hydrolyze to form hydrochloric acid (HCl) and the corresponding sulfonic acid.[3] This reaction is the primary cause of severe skin burns and eye damage.[4][5]

  • Water Reactivity : This compound reacts exothermically, sometimes violently, with water and moisture.[3][4] This reaction liberates corrosive and toxic gases, including hydrogen chloride gas.[4] Therefore, it must be handled under anhydrous (dry) conditions, and its storage area must be free from moisture.[4]

  • Inhalation Hazard : Vapors and dust are extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[5] Inhalation can be fatal.[5][6]

Hazard Summary Table
Hazard TypeDescriptionPrimary Consequence
Corrosive Causes severe skin burns and serious eye damage.[4][7]Chemical burns, irreversible eye damage.
Water-Reactive Reacts with water to liberate toxic and corrosive gas (HCl).[3][4]Exothermic reaction, release of toxic fumes.
Inhalation Toxicity Vapors and dust are destructive to the respiratory tract.[5][6]Respiratory damage, potentially fatal.[5][6]
Lachrymator Substance that irritates the eyes and causes tears.[7]Eye irritation, tearing.

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not merely a checklist; it is a critical control measure directly dictated by the hazards. For this compound, a comprehensive barrier is required.

Mandatory PPE Ensemble
  • Eye and Face Protection : Chemical safety goggles used in combination with a full-face shield are mandatory.[8][9][10] Goggles protect against splashes, while the face shield provides a secondary barrier for the entire face.

  • Hand Protection : Chemical-resistant gloves are required. Nitrile or neoprene gloves provide adequate protection for incidental contact.[8] Always inspect gloves for tears or holes before use and remove them using the proper technique to avoid skin contamination.

  • Body Protection : A chemical-resistant apron or coveralls should be worn over a flame-resistant lab coat.[8][11] This protects the skin and personal clothing from splashes and spills.[8]

  • Foot Protection : Closed-toe shoes, preferably made of a non-porous material, are required.[8]

  • Respiratory Protection : All handling of this chemical must be performed inside a certified chemical fume hood to control vapor and dust exposure.[3][12] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with the appropriate cartridge for acid gases and organic vapors must be used, which requires prior training and fit-testing.[4][8]

PPE Selection Workflow

The following diagram illustrates the decision-making process for ensuring adequate protection.

PPE_Selection cluster_assessment Hazard Assessment Start Assess Chemical (2-chloro-5-methoxy- benzene-1-sulfonyl chloride) H_Corrosive Corrosive to Skin & Eyes? Start->H_Corrosive H_WaterReactive Water-Reactive? (Gas Release) Start->H_WaterReactive H_Inhalation Inhalation Hazard? Start->H_Inhalation PPE_Eyes Goggles + Face Shield H_Corrosive->PPE_Eyes Yes PPE_Hands Chemical-Resistant Gloves (Nitrile) H_Corrosive->PPE_Hands Yes PPE_Body Lab Coat + Chem-Resistant Apron H_Corrosive->PPE_Body Yes PPE_Resp Chemical Fume Hood (Primary Control) H_WaterReactive->PPE_Resp Yes H_Inhalation->PPE_Resp Yes

Caption: PPE selection based on hazard identification.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol is essential. The following steps outline a standard procedure for weighing and transferring the solid reagent.

Prerequisites:

  • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[9]

  • Confirm the chemical fume hood is operational and certified.[13]

  • Prepare all necessary glassware and ensure it is completely dry.

Step-by-Step Procedure:

  • Don PPE : Put on all required PPE as specified in Section 2 before entering the designated work area.

  • Work Area Preparation : Conduct all manipulations within the fume hood. Place an absorbent, chemical-resistant liner on the work surface.

  • Inert Atmosphere : If the subsequent reaction is moisture-sensitive, consider handling the solid in an inert atmosphere (e.g., a glove box or under a nitrogen blanket).

  • Weighing : Tare a dry, clean weighing vessel on the balance inside the fume hood. Carefully transfer the required amount of this compound to the vessel using a clean, dry spatula. Avoid creating dust.

  • Container Closure : Immediately and securely close the main reagent container.[14]

  • Transfer : Slowly add the weighed solid to the reaction vessel, which should already contain the solvent or other reagents. Add solids to liquids, not the reverse, to help dissipate heat.[11]

  • Initial Decontamination : Immediately decontaminate the spatula and weighing vessel by rinsing them with an appropriate anhydrous solvent in the fume hood. Collect this rinse as hazardous waste.

Emergency Procedures: Immediate and Corrective Actions

In the event of an exposure or spill, a rapid and correct response is critical.

Emergency SituationImmediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][15] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[4][7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
Inhalation Move the person to fresh air.[4][7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Small Spill (<100g) Alert personnel in the immediate area.[16] Wearing full PPE, cover the spill with a dry, inert absorbent material like sand or vermiculite (DO NOT use combustible materials like paper towels).[6] Carefully scoop the mixture into a clearly labeled, sealable hazardous waste container.[3] Decontaminate the area with soap and water, collecting the cleaning materials as hazardous waste.
Large Spill (>100g) Evacuate the laboratory immediately and alert others.[3][17] Close the doors and call emergency services and the institutional Environmental Health and Safety (EHS) office.[15] Do not attempt to clean it up yourself.

Disposal Plan: From Benchtop to Final Disposition

Waste generated from this chemical is considered hazardous. Never dispose of this compound or its waste down the drain.[3][11]

Step-by-Step Disposal Protocol:
  • Waste Segregation : All materials contaminated with the chemical, including gloves, absorbent pads, and disposable glassware, must be collected as hazardous waste.

  • Neutralization of Residuals (for cleaning glassware) : Small residual amounts on glassware can be cautiously neutralized in the fume hood.

    • Slowly add the item to a beaker containing a stirred, cold solution of 2.5 M sodium hydroxide.[18] The sulfonyl chloride will be hydrolyzed to the less hazardous sodium sulfonate salt.

    • Monitor the reaction for heat generation.

    • Once the reaction is complete, neutralize the basic solution with a dilute acid (e.g., HCl) to a pH of ~7.

    • This neutralized aqueous solution can then be disposed of as hazardous aqueous waste.

  • Bulk Waste : Unused or bulk quantities of the chemical must not be neutralized.[3] They must be placed in their original container or a compatible, sealed, and clearly labeled hazardous waste container.[3] The label must include the full chemical name and associated hazards ("Corrosive," "Water-Reactive").[19]

  • Final Disposal : Arrange for pickup and disposal through your institution's EHS office or a certified hazardous waste contractor.[6]

Safe Handling and Disposal Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management A Verify Fume Hood & Safety Shower B Don Full PPE (Sec. 2) A->B C Weigh & Transfer Reagent B->C D Conduct Experiment C->D E Segregate Solid Waste (Gloves, Absorbents) D->E Contaminated Disposables F Neutralize Residuals on Glassware D->F Residual on Glassware G Package Bulk Waste (No Neutralization) D->G Unused Reagent H Arrange EHS Pickup E->H F->H G->H

Caption: Lifecycle workflow for this compound.

References

  • OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog. Available at: [Link]

  • The OSHA Laboratory Standard. Lab Manager. Available at: [Link]

  • Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. Available at: [Link]

  • 10 Tips Working Safely with corrosives. Chemsafe. Available at: [Link]

  • Working Safely with Corrosives Meeting Kit. Safety OnDemand – ICW Group. Available at: [Link]

  • How to Safely Handle & Store Corrosive Substances. Chemscape Safety Technologies. Available at: [Link]

  • Examples of PPE for Dangerous Goods Classes. Canada Safety Training. Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges & Universities. Available at: [Link]

  • Spill Control/Emergency Response. EHSO Manual 2025-2026. Available at: [Link]

  • OSHA Laboratory Standard. Compliancy Group. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. Available at: [Link]

  • Chemical Spills. Florida State University Emergency Management. Available at: [Link]

  • Guide for Chemical Spill Response. American Chemical Society. Available at: [Link]

  • Standard Operating Procedure for Acutely Toxic Chemicals. University of Georgia Office of Research. Available at: [Link]

  • Chemical Spill Procedures - Step By Step Guide. Chem Klean. Available at: [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-methoxybenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
2-chloro-5-methoxybenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.